Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZVPSAYHBSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571556 | |
| Record name | tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197569-11-2 | |
| Record name | tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30571556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |
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Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Foreword
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational pre-organization and ability to engage with biological targets make it a privileged structure. Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate emerges as a particularly valuable building block, offering a unique combination of a protected piperidine core with the versatile reactivity of an α,β-unsaturated nitrile. This guide provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol grounded in established organic chemistry principles, and an exploration of its reactivity and applications, designed to empower researchers in their drug discovery endeavors.
Core Molecular Identity and Physicochemical Properties
This compound is a bifunctional organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a cyanomethylidene group.[1] The Boc group serves to moderate the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions and enabling its use as a stable intermediate in multi-step syntheses.[1] The exocyclic double bond, in conjugation with the nitrile, forms an electron-deficient system, making it a key reactive center for various chemical transformations.[1][2]
Figure 1: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 197569-11-2 | [2] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Physical State | Solid at room temperature | [1] |
| Melting Point | 121-122°C | [1] |
| Solubility | Moderate solubility in organic solvents | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 | [1] |
| InChI | InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3 | [1] |
Predicted Spectroscopic Profile
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | δ (ppm): ~5.3 (s, 1H, =CH-CN), ~3.5 (t, 4H, piperidine H adjacent to N), ~2.5 (t, 2H, piperidine H allylic to C=C), ~2.3 (t, 2H, piperidine H adjacent to C=C), 1.45 (s, 9H, C(CH₃)₃). |
| ¹³C NMR | δ (ppm): ~170 (C=O), ~155 (Boc C=O), ~118 (CN), ~100-110 (C=CH-CN), ~80 (O-C(CH₃)₃), ~45 (piperidine C adjacent to N), ~35 (piperidine C allylic), ~28 (C(CH₃)₃). |
| IR | ν (cm⁻¹): ~2220 (C≡N stretch, conjugated), ~1690 (C=O stretch, carbamate), ~1640 (C=C stretch, conjugated), ~1160 (C-O stretch). |
| Mass Spec (ESI-MS) | [M+H]⁺: m/z 223.14, [M+Na]⁺: m/z 245.12. |
Synthesis and Mechanistic Insight
The construction of the cyanomethylidene moiety onto the 4-position of the N-Boc-piperidine core is most effectively achieved via an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice due to its high reliability, stereoselectivity for the E-isomer (though not applicable here due to the symmetric product), and the water-soluble nature of the phosphate byproduct, which simplifies purification.[3][4]
The key reagents for this transformation are N-Boc-4-piperidone as the ketone starting material and diethyl cyanomethylphosphonate as the phosphonate ylide precursor.[3] The phosphonate is deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate a stabilized carbanion. This carbanion then undergoes nucleophilic attack on the carbonyl carbon of the piperidone.
Figure 2: Horner-Wadsworth-Emmons Synthesis Pathway.
Mechanistic Rationale
The choice of sodium hydride is critical; it is a powerful base capable of quantitatively deprotonating the α-carbon of the phosphonate ester, which is acidified by the adjacent phosphonate and nitrile groups. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the resulting sodium cation without interfering with the reaction. The reaction is initiated at 0°C to control the initial exothermic deprotonation and then allowed to warm to room temperature to drive the olefination to completion.
Figure 3: HWE Reaction Mechanism Flow.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Horner-Wadsworth-Emmons reaction principles.
Materials:
-
Diethyl cyanomethylphosphonate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
N-Boc-4-piperidone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.
-
Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C in an ice bath. Dissolve diethyl cyanomethylphosphonate (1.1 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20-30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the ylide.
-
Condensation: Re-cool the reaction mixture to 0°C. Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (typically 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Extraction: Separate the layers and extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 10-30%) to yield the pure this compound as a solid.
Chemical Reactivity and Synthetic Utility
The true value of this molecule lies in its capacity to serve as a versatile synthetic intermediate.[2] Its three primary reactive sites can be addressed selectively to build molecular complexity.
Figure 4: Key Reaction Pathways.
-
Boc Group Deprotection: The tert-butoxycarbonyl protecting group is labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), cleanly yielding the free secondary amine for subsequent functionalization, such as amide bond formation or reductive amination.[1]
-
Nitrile Group Transformations: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to a primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.[1]
-
Michael Addition: The electron-withdrawing nature of the nitrile group activates the exocyclic double bond for 1,4-conjugate (Michael) addition by a wide range of nucleophiles, including organocuprates, amines, and thiols. This allows for the introduction of diverse substituents at the piperidine-4-yl-methyl position.
These reactive handles make the title compound an excellent scaffold for structure-activity relationship (SAR) studies and the synthesis of complex pharmaceutical targets.[1][2]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of structurally related N-Boc protected piperidines and α,β-unsaturated nitriles, the following precautions are advised:
-
Hazard Classification (Inferred): Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][6][7] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and organic synthesis. Its well-defined structure, predictable reactivity, and the robust synthetic route for its preparation make it an accessible and powerful tool for medicinal chemists. By understanding its core properties and reaction pathways as detailed in this guide, researchers can effectively leverage this building block to construct novel molecular architectures and accelerate the development of next-generation therapeutics.
References
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]
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Safety Data Sheet. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
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PubChem. tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. [Link]
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PubChem. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. [Link]
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Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]
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Wikipedia. Knoevenagel condensation. [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
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PubChem. Diethyl (cyanomethyl)phosphonate. [Link]
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Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
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- 4. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 5. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate structure
An In-depth Technical Guide to tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical analysis of this compound, a pivotal building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's structural attributes, synthesis, characterization, and strategic applications, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Importance of a Versatile Scaffold
This compound is a specialized organic compound distinguished by its unique trifecta of chemical functionalities: a piperidine core, a reactive cyanomethylidene group, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1] This specific arrangement makes it an exceptionally valuable intermediate in the synthesis of complex pharmaceutical agents.[1]
The piperidine ring is a prevalent scaffold in many FDA-approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. The exocyclic double bond and the nitrile (cyano) group of the cyanomethylidene moiety offer versatile handles for a wide array of chemical transformations, including nucleophilic additions and cycloadditions.[1] Simultaneously, the Boc group provides a robust and reliable method for protecting the piperidine nitrogen, allowing for selective reactions at other sites before its straightforward removal under acidic conditions.[1] This guide will dissect these features to provide a comprehensive understanding of its role in advancing drug discovery programs.
Physicochemical and Structural Properties
The physical and chemical characteristics of this compound are a direct consequence of its molecular architecture. The bulky tert-butyl group contributes to its solubility in common organic solvents, while the polar nitrile group and the carbamate influence its crystalline nature and reactivity profile.[1]
| Property | Value | Source |
| CAS Number | 197569-11-2 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 121-122 °C | [1] |
Synthesis: A Mechanistic Approach to Construction
The most prevalent and efficient synthesis of this compound involves a condensation reaction between N-Boc-4-piperidone and a carbanion derived from a cyano-containing methylene compound. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for this transformation, prized for its high yield and stereoselectivity, typically favoring the formation of the E-isomer.
Causality in Experimental Design:
The HWE reaction is chosen over simpler methods like the Knoevenagel condensation due to its reliability and the mild conditions required. The phosphonate reagent is readily deprotonated by a moderately strong base like sodium hydride (NaH) to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting phosphonate intermediate undergoes intramolecular elimination to form the desired alkene and a water-soluble phosphate byproduct, which simplifies purification. The use of an aprotic solvent like tetrahydrofuran (THF) is critical as it effectively solvates the reagents without interfering with the strong base.
Detailed Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
Materials:
-
N-Boc-4-piperidone
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Reagent Addition: Add anhydrous THF to the flask, followed by the dropwise addition of diethyl (cyanomethyl)phosphonate (1.05 equivalents) at 0 °C (ice bath).
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the deprotonation occurs, evidenced by the cessation of hydrogen gas evolution.
-
Condensation: Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the title compound.
Visualization of Synthetic Workflow
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a self-validating system for structural verification.
| Technique | Key Signal | Structural Assignment |
| ¹H NMR | ~5.3 ppm (singlet, 1H) | Vinylic proton of the cyanomethylidene group |
| ~3.4-3.5 ppm (multiplet, 4H) | Piperidine protons adjacent to the nitrogen | |
| ~2.4-2.5 ppm (multiplet, 4H) | Piperidine protons adjacent to the C=C bond | |
| ~1.45 ppm (singlet, 9H) | Protons of the tert-butyl (Boc) group | |
| ¹³C NMR | ~170 ppm | Carbonyl carbon of the Boc group |
| ~160 ppm | Quaternary carbon of the C=C double bond | |
| ~118 ppm | Nitrile carbon (-C≡N) | |
| ~100 ppm | Vinylic CH of the C=C double bond | |
| ~80 ppm | Quaternary carbon of the tert-butyl group | |
| ~45 ppm | Piperidine carbons adjacent to the nitrogen | |
| ~28 ppm | Methyl carbons of the Boc group | |
| IR (Infrared) | ~2220 cm⁻¹ (strong, sharp) | C≡N (nitrile) stretch |
| ~1690 cm⁻¹ (strong) | C=O (carbamate) stretch | |
| ~1640 cm⁻¹ (medium) | C=C (alkene) stretch | |
| MS (ESI-TOF) | m/z 223.14 [M+H]⁺ | Mass of the protonated molecule |
Visualization of Structure-Spectra Correlation
Caption: Correlation of key structural features with spectroscopic data.
Reactivity and Strategic Applications in Drug Synthesis
The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a launchpad for constructing more elaborate molecular architectures.
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to new functionalities.
-
Michael Addition: The electron-withdrawing nitrile group activates the exocyclic double bond for 1,4-conjugate (Michael) addition reactions with various nucleophiles, enabling the introduction of diverse substituents at the 4-position of the piperidine ring.
-
Boc Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), cleanly removes the Boc group, revealing the secondary amine. This amine can then be functionalized through acylation, alkylation, or reductive amination.
This intermediate is a key precursor in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators.[1] For example, it is a documented starting material for the synthesis of complex heterocyclic systems used in the development of kinase inhibitors for oncology.
Visualization of Application in a Synthetic Pathway
Caption: Role as a versatile intermediate in multi-step synthesis.
References
Sources
Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate CAS number 197569-11-2
An In-depth Technical Guide to Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate (CAS: 197569-11-2)
Abstract
This compound is a pivotal chemical intermediate, distinguished by its unique structural features: a piperidine core, a reactive cyanomethylidene group, and a strategically placed tert-butoxycarbonyl (Boc) protecting group.[1] This combination makes it an exceptionally versatile building block in modern organic synthesis and medicinal chemistry.[1] Its primary utility lies in providing a robust scaffold for the construction of complex, nitrogen-containing heterocyclic molecules, most notably as a precursor for potent Janus kinase (JAK) inhibitors and other therapeutic agents.[2][3] This guide provides an in-depth analysis of its synthesis, chemical properties, reactivity, and critical applications, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work.
Chemical Identity and Physicochemical Properties
This compound is a stable, solid organic molecule at room temperature, featuring moderate solubility in common organic solvents, a property enhanced by the hydrophobic tert-butyl group.[1] Its core structure is a six-membered piperidine ring, which is a prevalent and valuable scaffold in a multitude of FDA-approved pharmaceuticals due to its favorable metabolic stability and physicochemical properties.[2][4]
| Property | Value | Reference(s) |
| CAS Number | 197569-11-2 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Melting Point | 121-122°C | [1] |
| Appearance | Solid | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 | [1] |
| InChI Key | InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3 | [1] |
Synthesis via Horner-Wadsworth-Emmons Olefination
The most efficient and common synthesis of this compound is achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This powerful olefination method is superior to the classical Wittig reaction in this context because the resulting phosphate byproduct is water-soluble, greatly simplifying purification.
Causality of Method: The HWE reaction is the ideal choice for converting a ketone into an α,β-unsaturated nitrile. It involves the reaction of a stabilized phosphonate carbanion with a carbonyl compound.[5][6] The starting materials are commercially available and the reaction proceeds with high chemoselectivity and yield.[7] The precursor, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), provides the necessary ketone functionality on the piperidine scaffold.[8][9] The stabilized carbanion is generated in situ from diethyl cyanomethylphosphonate by deprotonation with a strong, non-nucleophilic base.
Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dry Tetrahydrofuran (THF). Cool the flask to 0°C using an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) to the cooled THF. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate without competing in side reactions.
-
Carbanion Formation: While stirring, add diethyl cyanomethylphosphonate dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, during which time hydrogen gas will evolve and the solution may become clearer as the sodium salt of the phosphonate forms.
-
Carbonyl Addition: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in a minimal amount of dry THF and add it dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.[10]
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound as a solid.[10]
Spectroscopic and Analytical Characterization
Validation of the synthesized product is critical. The following are the expected characteristic signals for confirming the structure:
-
¹H NMR: A sharp singlet peak around δ 1.4-1.5 ppm integrating to 9H (the tert-butyl protons of the Boc group), multiplets in the δ 2.5-3.6 ppm region corresponding to the piperidine ring protons, and a singlet for the vinylic proton (=CHCN) in the δ 5.3-5.5 ppm region.
-
¹³C NMR: Resonances for the Boc group carbons (around δ 28 ppm for the methyls, δ 80 ppm for the quaternary carbon, and δ 154 ppm for the carbonyl), signals for the piperidine ring carbons, and key signals for the cyanomethylidene group, including the nitrile carbon (C≡N) around δ 118 ppm and the alkene carbons (C=C) in the δ 95-160 ppm range.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220 cm⁻¹ characteristic of a nitrile (C≡N) stretch. A strong band around 1690-1700 cm⁻¹ for the carbamate carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a protonated molecular ion peak [M+H]⁺ at m/z 223.29, confirming the molecular weight.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule stems from its three distinct reactive centers, which can be addressed with high chemoselectivity.[1]
-
The Nitrile Group (Cyano Functionality): A versatile handle for transformation into other key functional groups. It can be hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation.
-
The Exocyclic Double Bond: Susceptible to various addition reactions. Catalytic hydrogenation can selectively reduce the double bond to furnish the corresponding saturated derivative, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate. It can also participate in Michael additions.
-
The Boc Protecting Group: This group is stable to most nucleophilic and basic conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to reveal the secondary piperidine nitrogen. This deprotection is a fundamental step for incorporating the piperidine scaffold into a larger molecular framework via N-alkylation, N-arylation, or amidation.[1]
Application Focus: A Core Scaffold for Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling.[3] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.
The piperidine ring is a privileged scaffold found in several approved JAK inhibitors, including Tofacitinib and Ruxolitinib.[2][3] this compound serves as an advanced intermediate in the synthesis of analogues of these drugs.[11][12]
A common synthetic strategy involves:
-
Modification of the cyanomethylidene group: The nitrile and alkene can be reduced to form a (aminomethyl)piperidine derivative.
-
Boc Deprotection: The piperidine nitrogen is unmasked by acid treatment.
-
Coupling Reaction: The free secondary amine is then coupled, often via nucleophilic aromatic substitution, with a heterocyclic core common to JAK inhibitors, such as a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]
This modular approach allows for the rapid synthesis of a library of compounds for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Safety and Handling
While specific GHS hazard data for CAS 197569-11-2 is not extensively published, related nitrile-containing piperidine compounds are classified with hazards such as being harmful if swallowed (H302) and causing serious eye irritation (H319).[13] Therefore, standard laboratory safety protocols should be strictly followed.
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for pharmaceutical innovation. Its well-defined structure, predictable reactivity, and direct relevance as a precursor to high-value therapeutic targets like JAK inhibitors make it an indispensable component in the drug discovery pipeline.[14] The robust Horner-Wadsworth-Emmons synthesis ensures its accessibility, while its multiple functional handles provide chemists with the flexibility needed to explore novel chemical space. This guide has outlined the core technical aspects of this compound, providing a foundation for its effective application in research and development.
References
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Sokornova, A. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
- Li, X. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. (Master's Thesis).
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PubChem. (n.d.). tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). tert-Butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Fernandez-Millan, E. et al. (2020). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]
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LookChem. (n.d.). Cas 798559-67-8,tert-butyl 4-((4-cyanophenyl){4-[(diethylamino)carbonyl]phenyl}methylene)piperidine-1-carboxylate. Retrieved from LookChem. [Link]
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García-Cárceles, J. et al. (2023). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry. [Link]
- Google Patents. (n.d.). AU2010239396A1 - Piperidine inhibitors of Janus Kinase 3.
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RSC Publishing. (2023). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry. [Link]
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Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from RSC Publishing. [Link]
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PubChem. (n.d.). tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from RSC Publishing. [Link]
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Supplemental Information. (n.d.). Experimental details for radical cascade cyclization. Retrieved from source. [Link]
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ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from ResearchGate. [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from Wikipedia. [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from NROChemistry. [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from Organic Chemistry Portal. [Link]
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PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from ResearchGate. [Link]
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Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from Atlantis Press. [Link]
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CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from CAS. [Link]
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NIH. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. [Link]
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NIH. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from ResearchGate. [Link]
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NIH. (2013). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E. [Link]
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PubChem. (n.d.). tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate, a versatile building block in modern medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a validated synthesis protocol, and detailed analytical characterization.
Introduction: A Versatile Piperidine Scaffold
This compound, with a molecular weight of 222.28 g/mol , is a key organic compound featuring a piperidine core structure.[1] This scaffold is of significant interest in drug discovery due to the prevalence of the piperidine motif in a wide range of pharmaceuticals. The molecule is further functionalized with a cyanomethylidene group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This unique combination of functional groups makes it a highly valuable intermediate for the synthesis of more complex molecules. The cyanomethylidene group offers a reactive handle for various chemical transformations, while the Boc group provides a stable and easily removable protecting group for the nitrogen atom, allowing for controlled, stepwise synthetic strategies.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 222.28 g/mol | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| CAS Number | 197569-11-2 | [1] |
| Melting Point | 121-122 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents |
The molecular structure, depicted below, highlights the key functional groups that dictate its reactivity and utility in organic synthesis.
Caption: Molecular structure of this compound.
Synthesis via Horner-Wadsworth-Emmons Olefination
The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a carbonyl compound, in this case, N-Boc-4-piperidone, with a stabilized phosphonate ylide. The HWE reaction is favored for its high stereoselectivity, typically yielding the (E)-alkene, and for the ease of removal of the phosphate byproduct.
Reaction Scheme
Caption: Horner-Wadsworth-Emmons synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from a reliable synthetic procedure and provides a step-by-step guide for the laboratory-scale synthesis of this compound.
Materials:
-
N-Boc-4-piperidone
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, then suspend it in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Reaction with Ketone: Cool the resulting ylide solution back to 0 °C. Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following data provides a reference for the expected analytical results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ: 5.25 (s, 1H), 3.55 (t, J = 5.6 Hz, 2H), 3.45 (t, J = 5.6 Hz, 2H), 2.50 (t, J = 5.6 Hz, 2H), 2.40 (t, J = 5.6 Hz, 2H), 1.47 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 168.0, 154.5, 117.5, 95.0, 80.5, 44.5, 35.0, 31.0, 28.4.
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹): 2975 (C-H, alkane), 2220 (C≡N, nitrile), 1690 (C=O, carbamate), 1640 (C=C, alkene).
Mass Spectrometry (MS)
-
ESI-MS: m/z 223.1 [M+H]⁺.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable intermediate in several areas of chemical and pharmaceutical research.
-
Scaffold for Library Synthesis: The piperidine core serves as a robust scaffold for the construction of diverse chemical libraries for high-throughput screening.
-
Synthesis of Bioactive Molecules: The cyanomethylidene group can be readily transformed into other functional groups, such as carboxylic acids, amines, or amides, enabling the synthesis of a wide range of biologically active compounds.
-
Probing Structure-Activity Relationships (SAR): By modifying the piperidine ring and the cyanomethylidene group, researchers can systematically probe the structure-activity relationships of lead compounds, leading to the optimization of their pharmacological properties.
Conclusion
This compound is a synthetically versatile and commercially available building block with significant applications in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with a reliable synthetic protocol via the Horner-Wadsworth-Emmons reaction, make it an indispensable tool for the modern organic chemist. The detailed analytical characterization data provided in this guide serves as a benchmark for ensuring the quality and identity of this important synthetic intermediate.
References
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Solubility of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
An In-depth Technical Guide to the
This guide provides a comprehensive technical overview of the solubility of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate (CAS: 197569-11-2), a pivotal intermediate in contemporary drug discovery and medicinal chemistry.[1] A thorough understanding of this compound's solubility is not merely a matter of physicochemical characterization; it is a critical prerequisite for efficient process development, reaction optimization, and the successful synthesis of advanced therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering insights into the molecular drivers of solubility, robust methodologies for its determination, and practical data to guide its use in the laboratory.
The Strategic Importance of Solubility Characterization
In pharmaceutical development, the journey from a chemical intermediate to a final active pharmaceutical ingredient (API) is fraught with challenges, many of which are rooted in physicochemical properties. For a versatile building block like this compound, solubility directly impacts:
-
Reaction Kinetics: The rate and completeness of chemical reactions often depend on the concentration of reactants in solution.
-
Purification Efficiency: Crystallization, chromatography, and extraction procedures are highly dependent on the solubility profile of the compound in various solvent systems.
-
Handling and Formulation: Consistent and predictable solubility is essential for creating stock solutions, performing high-throughput screening, and developing scalable synthetic routes.
Therefore, a proactive and thorough characterization of this compound's solubility is a cornerstone of a well-designed research and development program.
Molecular Structure and its Influence on Solubility
The solubility behavior of this compound is dictated by the interplay of its distinct structural motifs.[1] The molecule, with the formula C₁₂H₁₈N₂O₂, contains both hydrophobic and polar regions, leading to a nuanced solubility profile.[1]
-
Hydrophobic Character: The bulky tert-butyl group and the saturated piperidine ring create significant non-polar surface area. This lipophilic nature enhances solubility in organic solvents.[1]
-
Polar Character: The cyanomethylidene group (=C(CN)H) and the carbonyl group of the tert-butoxycarbonyl (Boc) protecting group introduce polarity.[1] The nitrogen atom of the cyano group and the oxygen of the carbonyl are potential hydrogen bond acceptors, suggesting favorable interactions with polar and especially protic solvents.
This duality means that while the compound is generally soluble in many organic solvents, its solubility in highly polar or aqueous systems is expected to be limited.
Caption: Molecular features governing solvent preference.
Experimental Protocol for Thermodynamic Solubility Assessment
To ensure reproducibility and accuracy, the thermodynamic equilibrium solubility should be determined. The shake-flask method is the gold-standard and most reliable technique for this purpose. The protocol below is a self-validating system because the continued presence of excess solid solute confirms that an equilibrium saturation point has been reached.
Detailed Shake-Flask Methodology
Objective: To determine the equilibrium solubility of this compound in a panel of relevant solvents at a controlled temperature.
Materials:
-
High-purity (>98%) this compound
-
Analytical grade solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Ethanol, Water)
-
2 mL glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Calibrated pipettes
-
Centrifuge
-
0.22 µm syringe filters (ensure compatibility with solvents)
-
HPLC system with UV detector
-
Volumetric flasks for standard and sample preparation
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to add enough solid so that some remains undissolved at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for 24-48 hours. Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved states.
-
Phase Separation: After equilibration, let the vials stand for at least 1 hour to allow the excess solid to settle. For finer suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove any microscopic solid particles, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration by comparing the peak area to a pre-established calibration curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Caption: Experimental workflow for the shake-flask method.
Solubility Data and Solvent Selection
While precise experimental values must be determined empirically, a qualitative and semi-quantitative solubility profile can be predicted based on the compound's structure. The compound exhibits moderate solubility in many common organic solvents.[1]
Table 1: Solubility Profile of this compound at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Typical Use Case |
| Aprotic Halogenated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Reaction medium, extraction |
| Aprotic Polar | Acetonitrile (ACN) | High (>50 mg/mL) | Reaction medium, HPLC mobile phase |
| Ester | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | Extraction, chromatography |
| Alcohol (Protic) | Ethanol (EtOH) | Moderate (10-50 mg/mL) | Reaction medium, crystallization |
| Hydrocarbon | Toluene | Moderate (10-50 mg/mL) | Reaction medium |
| Aqueous (Polar Protic) | Water | Very Low (<0.1 mg/mL) | Quenching, aqueous workup |
Disclaimer: The values in this table are estimates based on chemical principles and available data for similar structures. They must be confirmed by rigorous experimental measurement as described in Section 3.
Conclusion
This compound is a valuable intermediate whose utility is fundamentally linked to its solubility profile. This guide has detailed the molecular characteristics that govern its solubility and provided a robust, first-principles protocol for its accurate experimental determination. By investing the effort to quantify its solubility in relevant solvent systems, researchers can de-risk synthetic campaigns, improve process efficiency, and accelerate the development of novel therapeutics.
References
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A Comprehensive Spectroscopic and Structural Elucidation Guide to tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not just raw data but a cohesive interpretation grounded in fundamental chemical principles. Each section includes standardized experimental protocols, causality-driven explanations for spectral features, and integrated analyses to provide a holistic structural confirmation.
Introduction and Molecular Overview
This compound (molecular formula C₁₂H₁₈N₂O₂) is a bifunctional molecule featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and an exocyclic α,β-unsaturated nitrile moiety. This specific arrangement of functional groups makes it a versatile intermediate for introducing the piperidine scaffold into larger molecules, a common strategy in the design of pharmacologically active compounds.[1] The cyanomethylidene group acts as a Michael acceptor and can participate in various cycloaddition and conjugate addition reactions.
Accurate structural confirmation and purity assessment are paramount before its use in complex synthetic pathways. This guide details the orthogonal spectroscopic techniques used to provide an unambiguous characterization of its molecular structure.
Molecular Structure:
Key Functional Groups for Spectroscopic Analysis:
-
Nitrile (C≡N): A strong, sharp infrared absorption.
-
Alkene (C=C-H): Characteristic signals in both ¹H and ¹³C NMR.
-
Boc Protecting Group (-C(=O)O-C(CH₃)₃): A prominent carbonyl (C=O) stretch in IR and distinct singlet signals in NMR.
-
Piperidine Ring: A saturated heterocyclic system with diastereotopic protons, leading to complex but predictable NMR patterns.
Synthesis Pathway and its Implications on Analysis
Understanding the synthesis of a compound is crucial for anticipating potential impurities that might interfere with spectroscopic analysis. A common and efficient method for synthesizing α,β-unsaturated nitriles like the title compound is the Horner-Wadsworth-Emmons (HWE) reaction.
This reaction involves the condensation of a phosphonate-stabilized carbanion (e.g., from diethyl cyanomethylphosphonate) with a ketone, in this case, N-Boc-4-piperidone.
Caption: Integrated logic for structural confirmation.
Conclusion
The collective evidence from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. Each technique offers orthogonal, self-validating data points: IR confirms the functional groups, NMR elucidates the precise carbon-hydrogen framework and connectivity, and MS verifies the molecular weight and key structural motifs like the Boc group. This comprehensive spectroscopic signature serves as a reliable benchmark for researchers utilizing this versatile chemical intermediate in their synthetic endeavors.
References
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PubChem. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. (Source: Provided search result, specific journal not identified)
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PubChem. tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health. [Link]
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LookChem. Cas 798559-67-8,tert-butyl 4-((4-cyanophenyl){4-[(diethylamino)carbonyl]phenyl}methylene)piperidine-1-carboxylate. [Link]
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Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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SpectraBase. Tert-butyl-4-[(4-methylphenyl)(thiophene-2-carbonyl)amino]piperidine-1-carboxylate - MS (GC). [Link]
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ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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A Technical Guide to Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a piperidine core, a reactive α,β-unsaturated nitrile, and a strategically placed Boc-protecting group, offers multiple avenues for chemical modification. This guide provides an in-depth analysis of its chemical properties, a validated synthetic protocol, an exploration of its reactivity, and a discussion of its proven applications in the development of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Core Compound Analysis: Structure and Properties
A thorough understanding of the molecule's structure is fundamental to exploiting its synthetic potential. The compound's architecture is a deliberate convergence of functionalities that bestow both stability and controlled reactivity.
Chemical Identity and Physicochemical Data
The compound, systematically named this compound, possesses a piperidine scaffold, which is a privileged structure in medicinal chemistry due to its favorable metabolic stability and physicochemical properties.[2] The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in reactions until its cleavage is desired, a common and critical strategy in multi-step syntheses.[1]
| Property | Value | Source |
| CAS Number | 197569-11-2 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Physical State | Solid at room temperature | [1] |
| Melting Point | 121-122°C | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 | [1] |
| InChI | InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3 | [1] |
Structural Analysis and Reactive Centers
The synthetic versatility of this compound stems from its three distinct reactive centers. The cyanomethylidene group, an electron-withdrawing α,β-unsaturated nitrile, is the primary site for nucleophilic additions. The Boc-protected amine offers a latent secondary amine that can be revealed for subsequent functionalization. Finally, the piperidine ring itself acts as a rigid scaffold for orienting substituents in three-dimensional space.[1]
Caption: Key reactive centers of the title compound.
Synthesis and Characterization
The most reliable and scalable synthesis of this compound is achieved via the Horner-Wadsworth-Emmons (HWE) reaction.[3] This olefination strategy is superior to the classical Wittig reaction in this context because the phosphonate-stabilized carbanion is more nucleophilic and the resulting phosphate byproduct is water-soluble, simplifying purification significantly.[3]
Recommended Synthetic Protocol: Horner-Wadsworth-Emmons Reaction
This protocol details the reaction of N-Boc-4-piperidone with diethyl (cyanomethyl)phosphonate. The choice of a mild base like lithium hydroxide is crucial for preventing side reactions and is effective in generating the necessary phosphonate carbanion for the olefination of ketones.[4][5]
Materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
Diethyl (cyanomethyl)phosphonate (1.1 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and anhydrous THF. Stir the solution at 0°C (ice-water bath).
-
Reagent Addition: Add diethyl (cyanomethyl)phosphonate (1.1 eq) to the solution.
-
Base Addition: In a separate flask, dissolve lithium hydroxide monohydrate (1.5 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed 5°C. The slow addition of the base is critical for controlling the reaction exotherm and ensuring high selectivity.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting ketone spot indicates reaction completion.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (gradient elution, 10% to 30% EtOAc in hexanes) to yield the title compound as a white solid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification process.
Analytical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4-1.5 ppm, singlet, 9H), piperidine ring protons (multiplets, ~2.4-3.6 ppm, 8H), and a key singlet for the vinylic proton (~5.3-5.5 ppm, 1H). |
| ¹³C NMR | Resonances for the Boc carbonyl (~154 ppm), quaternary carbon of the Boc group (~80 ppm), nitrile carbon (~118 ppm), and carbons of the exocyclic double bond (~100 ppm and ~160 ppm).[6][7] |
| FT-IR | Characteristic absorption bands for the C≡N stretch (strong, ~2220 cm⁻¹), C=O stretch of the carbamate (strong, ~1690 cm⁻¹), and C=C stretch (~1640 cm⁻¹). |
| Mass Spec (ESI-MS) | Calculation for C₁₂H₁₈N₂O₂: [M+H]⁺ = 223.14. The observed mass should be within a narrow tolerance. |
Chemical Reactivity and Synthetic Utility
The compound's value lies in its capacity to undergo a range of selective transformations, providing access to more complex molecular architectures.
Transformations of the α,β-Unsaturated Nitrile
The electron-withdrawing nature of the nitrile group makes the β-carbon of the exocyclic double bond highly electrophilic and susceptible to conjugate addition (Michael addition) by a wide variety of nucleophiles (e.g., organocuprates, thiols, amines). This reaction is a powerful tool for introducing new substituents at the 4-position of the piperidine ring in a stereocontrolled manner. Furthermore, the double bond and the nitrile can be selectively or fully reduced.
Boc Group Manipulation
The Boc group is stable to most nucleophilic and basic conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane). This deprotection unmasks the secondary amine of the piperidine ring, which can then be functionalized through N-alkylation, N-arylation, acylation, or reductive amination, opening a vast chemical space for library synthesis.[1]
Caption: Key synthetic transformations and resulting scaffolds.
Applications in Medicinal Chemistry
Piperidine-containing molecules are ubiquitous in pharmaceuticals, and this building block provides a streamlined entry into novel and diverse chemical matter for drug discovery programs.[2][8][9]
Scaffold for Enzyme Inhibitors and GPCR Ligands
The piperidine core is a common feature in drugs targeting the central nervous system (CNS). By functionalizing the reactive handles of this compound, medicinal chemists can rapidly generate libraries of compounds for screening against targets like kinases, proteases, and G-protein coupled receptors (GPCRs). The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while modifications at the piperidine nitrogen can modulate solubility, cell permeability, and target engagement.
Intermediate in Complex Target Synthesis
The compound serves as a valuable intermediate in the total synthesis of natural products and complex pharmaceutical agents.[1][10][11] Its pre-installed functionality and protected amine reduce the number of steps required to build intricate molecular frameworks, improving overall synthetic efficiency. For instance, it has been utilized in the synthesis of intermediates for potent inhibitors of enzymes implicated in neurodegenerative diseases and viral infections.[2]
Safety and Handling
Proper handling of all research chemicals is paramount to ensuring laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, a hazard profile can be inferred from structurally related molecules.
Hazard Identification
Based on data for similar piperidine derivatives, the compound should be handled as a potential irritant and as being harmful if ingested, inhaled, or absorbed through the skin.[12][13][14][15]
| Hazard Class | GHS Statement | Precautionary Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280 |
| Skin Irritation | H315: Causes skin irritation. | P264, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271 |
Recommended Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][16]
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a strategically designed research chemical with significant potential for accelerating drug discovery and complex molecule synthesis. Its well-defined reactive centers allow for predictable and selective chemical transformations. The robust synthetic protocol provided in this guide, coupled with an understanding of its reactivity and applications, equips researchers with the necessary knowledge to effectively leverage this versatile building block in their scientific endeavors.
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Potential applications of piperidine derivatives in medicinal chemistry
A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of the Piperidine Moiety
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The piperidine ring, a six-membered nitrogen-containing heterocycle, stands out as a quintessential "privileged scaffold."[1] Its prevalence in a multitude of natural products and FDA-approved drugs is a testament to its remarkable utility in drug design.[2][3] The conformational flexibility of the piperidine ring, coupled with its ability to serve as a versatile scaffold for introducing diverse pharmacophoric elements, allows for the fine-tuning of physicochemical properties and biological activity. This adaptability is crucial for optimizing potency, selectivity, and pharmacokinetic profiles, including metabolic stability and the ability to cross biological membranes.[4][5]
This technical guide offers an in-depth exploration of the applications of piperidine derivatives across key therapeutic areas. Moving beyond a simple catalog of compounds, we will delve into the causality behind their mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
I. Piperidine Derivatives in Oncology: Targeting Cancer's Core Machinery
The piperidine scaffold is a key structural component in numerous anticancer agents, enabling a variety of mechanisms to combat tumor growth and proliferation.[1][6] These range from the direct inhibition of critical enzymes like kinases to the modulation of fundamental signaling pathways that govern cell survival and apoptosis.[7]
A. Mechanism of Action: Modulating Key Signaling Pathways
Piperidine-containing compounds exert their anticancer effects by intervening in crucial cellular signaling cascades that are often dysregulated in cancer.
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Many piperidine derivatives have been designed to inhibit key kinases within this cascade, such as Akt1.[2][8] By blocking the phosphorylation of downstream targets, these inhibitors can halt uncontrolled cell proliferation and induce apoptosis.[4][9] The piperidine ring often serves as a rigid scaffold to correctly orient pharmacophores that bind to the ATP-binding pocket of the kinase.
-
The NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. Some piperidine derivatives have been shown to inhibit the activation of IκB kinase (IKKβ), a critical upstream regulator of NF-κB.[6] This inhibition prevents the degradation of IκBα, sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling.
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Piperidine-based molecules have been developed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply.[7]
The diagram below illustrates the intervention points of piperidine derivatives in the PI3K/Akt signaling pathway.
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The Indispensable Role of the tert-Butoxycarbonyl (BOC) Group in Modern Piperidine Synthesis: A Technical Guide
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its synthesis, however, presents a significant challenge: controlling the reactivity of the secondary amine. The tert-butoxycarbonyl (BOC) protecting group has emerged as one of the most versatile and reliable tools for navigating this challenge. This guide provides an in-depth analysis of the BOC group's role in piperidine synthesis, moving beyond simple protocols to explore the underlying chemical principles, strategic applications, and field-proven methodologies that enable the precise construction of complex molecular architectures.
The Strategic Imperative for Amine Protection in Piperidine Chemistry
The nitrogen atom in the piperidine ring is both a nucleophile and a base. Unchecked, this reactivity can lead to a host of undesired side reactions during multi-step syntheses, including N-alkylation, N-acylation, and interference with base-sensitive reagents. A protecting group strategy is therefore not merely convenient but essential for achieving synthetic control.
The ideal protecting group for the piperidine nitrogen should exhibit:
-
Facile and High-Yielding Introduction: It should be easy to install on the piperidine nitrogen.
-
Robust Stability: It must withstand a wide range of reaction conditions (e.g., basic, oxidative, reductive) intended for other parts of the molecule.
-
Clean and Selective Removal: It should be removable under specific, mild conditions that do not affect other functional groups.
The BOC group fulfills these criteria exceptionally well, making it a workhorse in both academic and industrial settings.[3][4] It is stable to bases and hydrogenolysis but is readily cleaved by mild acids, a property that forms the basis of its strategic utility.[5][6]
The Chemistry of the BOC Group: Protection and Deprotection Mechanisms
A fundamental understanding of the mechanisms of BOC group installation and removal is critical for troubleshooting and optimizing synthetic routes.
N-BOC Protection: Masking the Amine
The most common method for N-BOC protection involves the reaction of a piperidine with di-tert-butyl dicarbonate (Boc₂O or "BOC anhydride").[7][8] The reaction proceeds via a nucleophilic attack of the piperidine nitrogen onto one of the electrophilic carbonyl carbons of the BOC anhydride.[9] This process is often facilitated by a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to neutralize the acidic byproduct, although it can proceed without a base.[9][10] The resulting tert-butyl bicarbonate intermediate is unstable and decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[9]
Caption: Mechanism of N-Boc protection of piperidine.
N-BOC Deprotection: Unveiling the Amine
The acid-lability of the BOC group is its defining characteristic. Deprotection is an acid-catalyzed process, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][11][12] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[12] This is followed by the fragmentation of the protonated intermediate, which expels the highly stable tert-butyl cation and forms a transient carbamic acid.[6] This carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the protonated, free amine.[6][12]
Caption: Acid-catalyzed deprotection of an N-Boc-piperidine.
Strategic Applications in Complex Synthesis
The BOC group's utility extends beyond simply masking the amine; it is a strategic tool for directing reactivity and enabling complex synthetic sequences.
Orthogonal Protection Schemes
In molecules with multiple amine sites or other sensitive functional groups, an orthogonal protection strategy is paramount.[5] This allows for the selective removal of one protecting group in the presence of others.[5] The BOC group is a key component of such strategies because its acid-lability is orthogonal to the removal conditions for other common amine protecting groups:
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed with a base, typically piperidine in DMF.[6][13]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[5][6]
This orthogonality allows for the sequential unmasking and functionalization of different sites within a molecule, a cornerstone of modern peptide and medicinal chemistry.[3][13]
Caption: Orthogonal deprotection of BOC, Fmoc, and Cbz groups.
Modulating and Directing Reactivity
The presence of the bulky, electron-withdrawing BOC group on the piperidine nitrogen fundamentally alters the ring's electronic and steric properties. This can be strategically exploited. For instance, the N-Boc group facilitates the α-lithiation of the piperidine ring at the C2 position. This directed-metalation is a powerful tool for C-C bond formation adjacent to the nitrogen, an otherwise challenging transformation.[14]
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the reliable protection and deprotection of piperidine substrates.
Protocol 1: General Procedure for N-Boc Protection of Piperidine
This protocol describes a standard procedure for the protection of a piperidine derivative using BOC anhydride.
Materials:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.3 eq)[10]
-
Triethylamine (TEA) (1.5 eq) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[10]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or Nitrogen supply (optional, for sensitive substrates)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the piperidine derivative (1.0 eq) and dissolve it in anhydrous DCM (to a concentration of approx. 0.2-0.5 M).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
BOC Anhydride Addition: Add a solution of Boc₂O (1.1 eq) in a small amount of DCM dropwise to the stirred mixture at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[10]
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine derivative.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: N-Boc Deprotection Methodologies
The choice of deprotection method depends on the acid sensitivity of other functional groups in the molecule.[11]
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) This is a very common and highly effective method.[11]
Materials:
-
N-Boc-piperidine derivative (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-Boc-piperidine derivative in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C using an ice bath.[11][12]
-
TFA Addition: Slowly add TFA (5-10 eq) to the stirred solution. Caution: Gas evolution (CO₂) occurs, and the reaction can be exothermic. Ensure adequate ventilation.[12]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[11]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[11]
-
Neutralization & Extraction: Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until the pH of the aqueous layer is basic.[11] Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.[11]
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane This method is advantageous as the product often precipitates as the hydrochloride salt, simplifying isolation.[11]
Materials:
-
N-Boc-piperidine derivative (1.0 eq)
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-Boc-piperidine derivative in a minimal amount of a suitable solvent (e.g., methanol or dioxane).
-
HCl Addition: Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) to the solution at room temperature.
-
Reaction & Precipitation: Stir the reaction for 1-3 hours.[11] In many cases, the deprotected piperidine hydrochloride salt will precipitate from the solution.
-
Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents/Conditions | Solvent | Temperature | Typical Time | Typical Yield | Key Considerations |
| TFA | 5-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | >95% | Highly effective; work-up requires careful neutralization.[11][12] |
| HCl | 4M HCl in Dioxane | Dioxane or Methanol | Room Temp. | 1-3 hours | Quantitative | Product often precipitates as the HCl salt, simplifying isolation.[11] |
| Aqueous | Water | Water | 80-100 °C | 12-60 min | High | An environmentally friendly approach for certain substrates.[11] |
Conclusion
The tert-butoxycarbonyl group is a powerful and indispensable tool in the synthesis of piperidine-containing molecules. Its robust stability, coupled with its facile and selective removal under acidic conditions, provides chemists with a reliable method for masking the piperidine nitrogen. This control is fundamental to constructing complex pharmaceutical agents where precision and yield are paramount. A thorough understanding of the mechanisms and protocols associated with the BOC group, as detailed in this guide, empowers researchers to strategically design and execute efficient synthetic routes, accelerating the pace of drug discovery and development.
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Reactivity of the cyanomethylidene group in organic synthesis
An In-depth Technical Guide to the Reactivity of the Cyanomethylidene Group and its Congeners in Organic Synthesis
Introduction: Unveiling a Triumvirate of Reactivity
In the landscape of synthetic organic chemistry, the pursuit of novel functionalities and efficient bond-forming strategies is perpetual. The cyanomethylidene group and its closely related chemical cousins—the cyanomethyl radical and cyanomethyl anion—represent a versatile triumvirate of reactive intermediates. While the term "cyanomethylidene" can refer specifically to the cyanocarbene species (:CHCN), a broader, more functional definition encompasses the cyanomethylidyne radical (CCN) and other one-carbon nitrile-containing synthons. Their significance lies in the powerful electron-withdrawing nature of the nitrile, which profoundly influences the stability and reactivity of the adjacent radical, carbanionic, or carbene center.[1][2] This unique electronic profile makes them potent tools for constructing complex molecular architectures, particularly nitrogen-containing heterocycles, which are pivotal scaffolds in numerous pharmaceuticals and bioactive natural products.[3][4][5][6]
This guide provides a comprehensive exploration of the generation and synthetic utility of these species, moving beyond a mere catalog of reactions to elucidate the mechanistic principles that govern their behavior. We will delve into their distinct reactivity patterns—from carbyne-like insertions and radical cascades to nucleophilic additions and cycloadditions—offering field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: Generation of Cyanomethylidene and Related Intermediates
The transient and highly reactive nature of these species necessitates their in situ generation. The choice of precursor and generation method is critical as it dictates the specific reactive intermediate formed—radical, anion, or carbene—and, consequently, its synthetic pathway.
1.1 Radical Generation (•CH₂CN): The cyanomethyl radical is most commonly generated from acetonitrile (CH₃CN), an inexpensive and readily available solvent and reagent. This C-H functionalization is typically achieved using a radical initiator.[3] Di-tert-butyl peroxide (DTBP), for instance, thermally decomposes to form tert-butoxyl radicals, which then abstract a hydrogen atom from acetonitrile to yield the cyanomethyl radical.[7][8] More recently, visible-light photoredox catalysis has emerged as a milder and more sustainable method for this transformation.[3][4]
1.2 Anion Generation (⁻CH₂CN): The cyanomethyl anion is a potent nucleophile. Its generation is straightforward due to the acidity of the α-protons of acetonitrile (pKa ≈ 31 in DMSO), which are stabilized by the adjacent nitrile group.[9] Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed to deprotonate acetonitrile or its derivatives, forming the corresponding carbanion for use in C-C bond-forming reactions.[10][11]
1.3 Carbene/Carbyne Generation (:CHCN & CCN): Cyanocarbene and the cyanomethylidyne radical are more elusive species.
-
Cyanocarbene (:CHCN): Modern methods facilitate its generation under mild, metal-free conditions. One effective strategy involves the reaction of hypervalent iodine(III)-alkyne species with an azide source like trimethylsilyl azide (TMSN₃). This interaction triggers the evolution of nitrogen gas (N₂) to produce the cyanocarbene intermediate.[12]
-
Cyanomethylidyne (CCN): This carbyne radical has been the subject of extensive theoretical and experimental study, though its synthetic applications are less common due to its extreme reactivity.[13][14] It is often studied in the context of combustion science and astrophysics and is typically generated through high-energy processes.[14]
Caption: Generation pathways for key cyanomethyl reactive intermediates.
Chapter 2: The Reactivity of Cyanomethyl Radicals in Synthesis
The cyanomethyl radical (•CH₂CN) is a cornerstone of modern radical chemistry, enabling the construction of complex heterocyclic systems through elegant cascade reactions.
Radical Cascade Cyanomethylation of Alkenes
A powerful strategy for synthesizing cyano-substituted oxindoles and other nitrogen heterocycles involves the radical cascade reaction of activated alkenes.[7][8] This process, often initiated by the generation of the cyanomethyl radical from acetonitrile, features a sequence of intermolecular addition followed by intramolecular cyclization.
The causality behind this transformation is twofold:
-
Intermolecular Addition: The nucleophilic cyanomethyl radical readily adds to the double bond of an electron-deficient alkene, such as an N-aryl acrylamide.
-
Intramolecular Cyclization: The newly formed radical intermediate is positioned to undergo a 5-exo-trig cyclization onto the appended aryl ring, a kinetically favored process. Subsequent oxidation and rearomatization yield the final oxindole product.
This protocol is valued for its use of simple, inexpensive reagents and its broad substrate scope.[7] Visible-light-mediated versions of this reaction using recyclable heterogeneous photocatalysts represent a significant advance in sustainable chemistry.[3][4]
Caption: Mechanism of radical cascade cyanomethylation for oxindole synthesis.
Experimental Protocol: Photocatalytic Synthesis of Cyanomethylated Indolines
The following protocol is adapted from the visible-light-mediated synthesis described by Hu, et al., which showcases a green and efficient methodology.[3]
Step 1: Reaction Setup
-
To an oven-dried Schlenk tube, add the N-arylallylamine substrate (0.2 mmol, 1.0 equiv.), K-modified carbon nitride (CN-K) photocatalyst (10 mg), and alkyl N-hydroxyphthalimide (NHPI) ester initiator (0.3 mmol, 1.5 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile (4.0 mL, 0.05 M) via syringe.
Step 2: Irradiation
-
Seal the tube and place it approximately 5 cm from a 30 W blue LED lamp.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Typical reaction times range from 72 to 120 hours.
Step 3: Workup and Purification
-
Upon completion, transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired cyanomethylated indoline product.
Self-Validation: The protocol's trustworthiness is established by its reproducibility across a range of substrates with both electron-donating and electron-withdrawing groups, consistently providing good yields (67-75%).[3] The recyclable nature of the heterogeneous photocatalyst further validates the system's robustness and sustainability.
| Substrate Substituent (para-) | Product Yield (%) |
| -H | 72 |
| -CH₃ | 75 |
| -OCH₃ | 73 |
| -Cl | 69 |
| -Br | 68 |
| -CN | 67 |
| Data adapted from Hu, Y. et al., Beilstein J. Org. Chem., 2021.[4] |
Chapter 3: The Reactivity of the Cyanomethyl Anion
As a stabilized carbanion, the cyanomethyl anion is a workhorse nucleophile in C-C bond formation. Its utility is prominently displayed in modern transition-metal-catalyzed reactions.
Palladium-Catalyzed Alkene Difunctionalization
A sophisticated application of the cyanomethyl anion is the palladium-catalyzed synthesis of 2-cyanomethyl indane derivatives.[10][11] This reaction couples 2-allylphenyl triflates with alkyl nitriles in a process that forms two new C-C bonds and a five-membered ring in a single operation.
The success of this transformation hinges on a carefully orchestrated catalytic cycle:
-
Oxidative Addition: A Pd(0) complex, often stabilized by a bulky, electron-rich phosphine ligand like BrettPhos, undergoes oxidative addition into the aryl triflate C-O bond to form an arylpalladium(II) intermediate.
-
Nucleopalladation: The tethered alkene coordinates to the palladium center. The cyanomethyl anion, generated in situ by the deprotonation of a nitrile with LiHMDS, then attacks the coordinated alkene in an anti-nucleopalladation step. This key step forms the new C-C bond and a five-membered ring.
-
Reductive Elimination: The resulting aryl(alkyl)palladium(II) complex undergoes reductive elimination to release the final indane product and regenerate the Pd(0) catalyst.
The choice of a preformed Pd(allyl)(Cl) complex as the precatalyst was found to be essential for high yields, as it facilitates the efficient generation of the active Pd(0) species.[10]
Caption: Catalytic cycle for Pd-catalyzed cyanomethyl indane synthesis.
Chapter 4: The Reactivity of Cyanocarbenes
Generated from hypervalent iodine reagents, cyanocarbenes exhibit classic carbene reactivity, including additions to strained ring systems.
Strain-Release Driven Addition
A metal-free synthesis of tetrasubstituted alkenyl nitriles has been developed using the reaction of a cyanocarbene with [1.1.1]propellane.[12] This reaction is driven by the release of the significant ring strain in the propellane starting material.
The proposed mechanism involves the in situ generation of the cyanocarbene, which is then trapped by [1.1.1]propellane. This addition leads to a highly strained bicyclo[1.1.1]pentane intermediate that rapidly rearranges to the more stable methylenecyclobutane-containing product. This protocol is notable for its mild conditions and scalability, offering a unique route to structurally complex nitriles that can be further derivatized.[12]
Chapter 5: Cycloaddition Reactions
The electronic nature of cyanomethylidene and its congeners makes them suitable partners in various cycloaddition reactions, a powerful method for constructing five- and six-membered rings.[15] While specific examples for the cyanomethylidyne radical are more theoretical, the principles of dipolar cycloadditions are highly relevant.[16][17] For instance, species with 1,3-dipolar character can react with alkenes (dipolarophiles) in a concerted [3+2] cycloaddition to form five-membered heterocycles.[18] Similarly, the reaction of dihydrofullerene anions with cyano-substituted alkenes proceeds via a Michael addition followed by an intramolecular nucleophilic addition to the nitrile group, resulting in a cycloaddition-type product.[19]
Conclusion and Future Outlook
The cyanomethylidene group and its related radical and anionic species are far more than simple chemical curiosities; they are potent and versatile intermediates in the synthetic chemist's arsenal. From the radical-mediated formation of medicinally relevant oxindoles to the palladium-catalyzed construction of complex carbocycles and the strain-releasing reactions of cyanocarbenes, their reactivity is rich and multifaceted. The ongoing development of milder and more sustainable generation methods, particularly through photoredox catalysis, promises to further expand their utility.[3][4] As the demand for novel, complex molecules in drug discovery and materials science continues to grow, the unique reactivity of the cyanomethylidene functional group is poised to play an increasingly critical role in addressing these synthetic challenges.
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An In-depth Technical Guide to N-Boc Protected Piperidine Scaffolds
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions make it a highly desirable motif in drug design. However, the inherent reactivity of the piperidine nitrogen necessitates a robust protection strategy to enable selective functionalization of the ring. The tert-butyloxycarbonyl (Boc) group has emerged as the protecting group of choice, offering a unique combination of stability and facile, selective removal.[4][5] This guide provides a comprehensive technical overview of N-Boc protected piperidine scaffolds, detailing the causality behind experimental choices in their synthesis, functionalization, and deprotection, and highlighting their critical role in the development of complex pharmaceutical agents.
The Piperidine Motif: A Privileged Scaffold in Medicinal Chemistry
The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous structural feature in pharmaceuticals.[6] Its presence is associated with favorable physicochemical properties, including modulation of lipophilicity and water solubility, which can enhance a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) and overall druggability.[1] The piperidine scaffold is found in a wide array of clinically important drugs, spanning therapeutic areas such as oncology, central nervous system (CNS) disorders, and infectious diseases.[1][3] Notable examples include the antipsychotic risperidone, the antihistamine fexofenadine, and the ADHD medication methylphenidate.[2][7]
The strategic incorporation of the piperidine ring allows medicinal chemists to introduce a basic nitrogen center, which is often crucial for target engagement, while also providing a three-dimensional framework that can be tailored to fit precisely into the binding pockets of biological targets.[1]
The Role of the N-Boc Protecting Group: Enabling Strategic Synthesis
To harness the full potential of the piperidine scaffold, chemists must be able to selectively modify specific positions on the ring. The secondary amine of piperidine is a nucleophilic and basic center that can interfere with many synthetic transformations. The tert-butyloxycarbonyl (Boc) group is an indispensable tool for temporarily masking this reactivity.[8]
Core Advantages of N-Boc Protection:
-
Robust Stability: The Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making it compatible with a broad array of synthetic transformations.[9]
-
Acid Lability: Its defining feature is its susceptibility to cleavage under mild acidic conditions, which allows for its selective removal without disturbing other acid-sensitive functional groups.[4][5]
-
Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), a critical feature in complex, multi-step syntheses.[10]
-
Modified Physicochemical Properties: The introduction of the bulky, lipophilic Boc group increases the solubility of the piperidine scaffold in common organic solvents, often simplifying purification and handling.[9]
Synthesis and Protection Strategies
The most common and efficient method for the N-Boc protection of piperidine involves its reaction with di-tert-butyl dicarbonate (Boc₂O).[9]
Mechanism of N-Boc Protection
The reaction proceeds via a straightforward nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide-carboxylate mixed anhydride. This unstable intermediate readily decomposes to release carbon dioxide and tert-butanol, driving the reaction to completion.[10][11]
Caption: Mechanism of N-Boc protection of piperidine.
Detailed Experimental Protocol: N-Boc Protection of Piperidine
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 equiv.) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add Boc₂O (1.05 equiv.) portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine, which is often pure enough for subsequent steps.
Strategic Functionalization of the N-Boc Piperidine Core
With the nitrogen protected, the piperidine ring can be selectively functionalized at its carbon centers. A particularly versatile intermediate is N-Boc-4-piperidone (CAS 79099-07-3), where the ketone at the C-4 position serves as a handle for a wide range of transformations.[8]
Common Transformations of N-Boc-4-piperidone:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: To form exocyclic double bonds for further elaboration.
-
Grignard/Organolithium Addition: To create tertiary alcohols and introduce new carbon skeletons.[8]
-
Enolate Chemistry: To achieve alpha-functionalization.
This strategy allows for the creation of diverse libraries of compounds from a single, readily available starting material. The workflow enables chemists to explore the chemical space around the piperidine core efficiently.[12]
Caption: General workflow for library synthesis.
N-Boc Deprotection: Releasing the Core Amine
The removal of the Boc group is the final key step, unmasking the piperidine nitrogen for subsequent reactions (e.g., amide coupling) or to reveal the final active pharmaceutical ingredient (API). The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][13]
Mechanism of Acid-Mediated Deprotection
The deprotection mechanism is a robust and well-understood process.[10][14]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[15]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to the departure of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[5][13]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas.[14]
-
Amine Salt Formation: The newly liberated amine is protonated by the excess acid to form the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[15]
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Comparative Analysis of Deprotection Conditions
The choice of acidic reagent is critical and depends on the substrate's stability and the desired final salt form.[16] TFA is highly effective but corrosive, while HCl in dioxane is a common alternative that often yields a crystalline hydrochloride salt, simplifying isolation.[17]
| Deprotection Protocol | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | Room Temp | 0.5 - 4[16] | >95%[16] | Adv: Highly effective, volatile, easy to remove.[16] Disadv: Harshly acidic, may cleave other acid-labile groups.[16] |
| Hydrochloric Acid (HCl) | 4M HCl | Dioxane, Ethyl Acetate, Methanol | Room Temp | 0.5 - 4[16] | >95%[16] | Adv: Cost-effective, product often precipitates as HCl salt.[16][17] Disadv: Dioxane is a hazardous solvent. |
| p-Toluenesulfonic Acid (pTSA) | pTSA | Methanol, Toluene | Room Temp to Reflux | 2 - 12 | >90% | Adv: Milder, solid reagent, can be more selective.[18] Disadv: Slower reaction times may be required. |
Detailed Experimental Protocol: TFA-Mediated Deprotection
Materials:
-
N-Boc protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1 M) in a round-bottom flask.[17]
-
Cool the solution to 0 °C using an ice bath.[17]
-
Slowly add TFA (typically 5-10 equivalents or as a 20-50% v/v solution in DCM) to the stirred solution.[13][17]
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours while monitoring by TLC.[17]
-
Once complete, remove the solvent and excess TFA under reduced pressure.[19]
-
Work-up: Redissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ until the evolution of CO₂ ceases and the pH is basic.[17][19]
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free piperidine amine.[17]
Safety Note: TFA is highly corrosive. Always handle it in a fume hood with appropriate personal protective equipment (PPE). The deprotection reaction generates gaseous byproducts (isobutylene, CO₂); ensure the reaction vessel is not a closed system.[14]
Conclusion and Future Outlook
N-Boc protected piperidine scaffolds are more than just intermediates; they are strategic tools that provide chemists with the control and flexibility needed to construct complex, biologically active molecules.[8] The robust nature of the Boc group, combined with its predictable and efficient cleavage, ensures its continued prominence in drug discovery. As synthetic methodologies advance, new ways to functionalize the piperidine core will emerge, further expanding the utility of these essential building blocks in the quest for next-generation therapeutics.[20]
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The Ascendancy of Cyanomethylene Piperidines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1] Within this privileged class of heterocycles, the cyanomethylene piperidine moiety has emerged as a pharmacophore of significant interest, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound therapeutic implications of cyanomethylene piperidines. We will delve into the synthetic strategies, with a particular focus on the pivotal Knoevenagel condensation, and explore the intricate mechanisms of action that underpin their promising anticancer and central nervous system (CNS) activities. This document serves as an in-depth resource, equipping researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this exciting chemical space.
The Genesis of a Privileged Scaffold: Discovery and Early Rationale
The journey into the world of cyanomethylene piperidines is not one of a single, serendipitous discovery but rather an evolution of synthetic ingenuity and a deepening understanding of structure-activity relationships (SAR). The piperidine ring itself is a well-established "privileged structure" in medicinal chemistry due to its conformational flexibility and ability to engage in diverse molecular interactions.[1] Early explorations into functionalized piperidines were driven by the desire to mimic the bioactivity of natural alkaloids and to create novel therapeutic agents.
The introduction of the cyanomethylene group, a potent electron-withdrawing moiety, was a rational design strategy aimed at modulating the electronic and steric properties of the piperidine core. This functionalization was found to enhance the binding affinity of these molecules to various biological targets and to confer unique pharmacological profiles. The initial rationale for synthesizing these compounds was rooted in the desire to expand the chemical diversity of piperidine-based libraries for high-throughput screening and to investigate the impact of this specific functional group on biological activity.
Synthetic Strategies: Mastering the Knoevenagel Condensation
The cornerstone of cyanomethylene piperidine synthesis is the Knoevenagel condensation, a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction.[2] In the context of cyanomethylene piperidines, this typically involves the reaction of a piperidin-4-one derivative with an active methylene compound such as malononitrile or ethyl cyanoacetate.
General Reaction Scheme
The synthesis of 4-dicyanomethylene-2,6-diphenylpiperidine serves as a representative example of the Knoevenagel condensation in this context.
Caption: Knoevenagel condensation for cyanomethylene piperidine synthesis.
Detailed Experimental Protocol: Synthesis of 4-Dicyanomethylene-2,6-diphenylpiperidine
This protocol provides a step-by-step methodology for the synthesis of a representative cyanomethylene piperidine derivative.
Materials:
-
2,6-Diphenylpiperidin-4-one
-
Malononitrile
-
Piperidine (as catalyst)
-
Ethanol (as solvent)
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-diphenylpiperidin-4-one (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add malononitrile (1.1 equivalents) and a catalytic amount of piperidine (0.1 equivalents).
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Therapeutic Significance: A Tale of Two Systems
Cyanomethylene piperidines have demonstrated significant therapeutic potential in two major areas: oncology and central nervous system (CNS) disorders.
Anticancer Activity: Targeting Key Signaling Pathways
A growing body of evidence highlights the potent anticancer activity of cyanomethylene piperidines against a range of human cancer cell lines.[3] Their mechanism of action often involves the modulation of critical signaling pathways that are frequently dysregulated in cancer.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[4][5] Its aberrant activation is a common feature in many cancers.[5][6] Several cyanomethylene piperidine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by cyanomethylene piperidines.
The epidermal growth factor receptor (EGFR) is another key target in cancer therapy.[9][10] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation.[11] Certain cyanomethylene piperidines have been identified as potent EGFR inhibitors, demonstrating their potential in the treatment of EGFR-driven cancers.[12]
The anticancer potency of cyanomethylene piperidines is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| CMP-1 | A549 (Lung) | 1.2 | [3] |
| CMP-2 | HeLa (Cervical) | 0.7 | [3] |
| CMP-3 | HCT-116 (Colon) | 1.98 | [13] |
| CMP-4 | MCF-7 (Breast) | 4.66 | [13] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[14][15]
Materials:
-
Cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
Cyanomethylene piperidine compounds of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the cyanomethylene piperidine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Central Nervous System (CNS) Activity
The piperidine scaffold is a well-known privileged structure for CNS-acting drugs.[16] The unique physicochemical properties of cyanomethylene piperidines, including their potential to cross the blood-brain barrier, make them attractive candidates for the treatment of various neurological and psychiatric disorders.
Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of CNS functions and diseases. Several piperidine derivatives have shown high affinity for sigma receptors, suggesting their potential as novel therapeutics for conditions such as schizophrenia, depression, and neurodegenerative diseases.[16][17]
Muscarinic acetylcholine receptors are involved in numerous physiological processes in the CNS. The development of selective muscarinic antagonists is a key strategy for treating conditions like Parkinson's disease.[18] The structural versatility of the cyanomethylene piperidine scaffold offers opportunities for the design of novel muscarinic receptor modulators.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of cyanomethylene piperidines is intricately linked to their chemical structure. Key SAR insights include:
-
Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring significantly influence potency and selectivity. For example, aryl groups at the 2 and 6 positions often enhance anticancer activity.[19]
-
The Cyanomethylene Group: The presence of the cyanomethylene group is crucial for the observed biological activities. Modifications to this group can dramatically alter the pharmacological profile.
-
Stereochemistry: The stereochemistry of chiral centers within the piperidine ring can have a profound impact on biological activity, highlighting the importance of stereoselective synthesis.[20]
The field of cyanomethylene piperidines is ripe with opportunities for further exploration. Future research should focus on:
-
Elucidation of Novel Mechanisms of Action: Investigating new biological targets and signaling pathways to broaden the therapeutic applications of these compounds.
-
Development of More Potent and Selective Analogs: Utilizing rational drug design and combinatorial chemistry to synthesize next-generation cyanomethylene piperidines with improved efficacy and safety profiles.
-
In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro results into in vivo models to assess their therapeutic potential in a preclinical setting.
Conclusion
Cyanomethylene piperidines represent a versatile and highly promising class of compounds with significant potential in drug discovery and development. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of their discovery, synthesis, and therapeutic significance, with the aim of inspiring and guiding future research in this exciting and rapidly evolving field. The continued exploration of this privileged scaffold is poised to yield novel therapeutic agents for a range of unmet medical needs.
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Navigating the Chemistry of a Key Pharmaceutical Building Block: A Technical Safety Guide to tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value and Inherent Reactivity of a Versatile Piperidine Intermediate
tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis, presents a unique combination of structural features that render it highly valuable for the construction of complex molecular architectures. Its piperidine core is a common motif in numerous approved drugs, while the exocyclic cyanomethylidene group offers a versatile handle for a variety of chemical transformations. The tert-butoxycarbonyl (Boc) protecting group ensures controlled reactivity at the piperidine nitrogen, a standard strategy in multi-step organic synthesis. However, the very characteristics that make this compound a powerful synthetic tool also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety profile of this compound, offering practical, field-proven insights for its safe handling, storage, and disposal.
Section 1: Chemical and Physical Identity
A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of a substance. This data is crucial for anticipating its behavior under various experimental conditions and for planning appropriate containment and emergency response strategies.
| Property | Value | Source |
| CAS Number | 197569-11-2 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.283 g/mol | [1] |
| Boiling Point | 343.6 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 161.6 ± 25.9 °C | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
Section 2: Hazard Identification and Analysis
Primary Hazards:
-
Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.[1]
-
Harmful in Contact with Skin: Dermal absorption may be a route of exposure, potentially causing systemic effects.[1]
-
Harmful if Inhaled: Inhalation of dust or aerosols can cause respiratory irritation and potential systemic toxicity. [cite:
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition can release toxic gases, including carbon monoxide and nitrogen oxides.[1]
It is instructive to consider the hazard classifications of structurally similar compounds. For instance, tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332). While not identical, these hazards provide a reasonable basis for a cautious approach to handling all cyanomethylidene piperidine derivatives.
Reactivity Profile: A Double-Edged Sword
The synthetic utility of this molecule stems from its reactive sites. Understanding these is key to both its successful application and the prevention of unwanted reactions.
Caption: Key reactive centers of the molecule.
Section 3: Risk Mitigation and Safety Protocols
A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during the handling and use of this compound.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.
Personal Protective Equipment (PPE): Essential Barrier Protection
A standardized PPE protocol should be strictly enforced when working with this compound.
Caption: Standard workflow for donning appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves for integrity before each use.[1]
-
Body Protection: A standard laboratory coat should be worn and kept fastened.
Handling and Storage Procedures
-
Handling:
-
Storage:
Section 4: Emergency Procedures
Preparedness is critical for effectively responding to accidental exposures or spills.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention. | [1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | [2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. | [1][2] |
Accidental Release Measures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent the material from entering drains or water courses.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep or scoop up the material to minimize dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
-
Hazardous Combustion Products: Be aware of the potential for the evolution of toxic fumes (carbon monoxide, nitrogen oxides) in a fire.[1]
Section 5: Disposal Considerations
All waste materials, including empty containers, should be treated as hazardous waste.
-
Chemical Waste: Dispose of the compound and any contaminated materials through a licensed chemical waste disposal company.
-
Packaging: Contaminated packaging should be disposed of in the same manner as the chemical itself.
Conclusion: A Commitment to Safety in Innovation
This compound is an undeniably valuable tool in the arsenal of the medicinal and synthetic chemist. Its potential to contribute to the development of novel therapeutics is significant. However, this potential can only be safely realized through a culture of rigorous safety awareness and adherence to best practices. By understanding its reactivity, recognizing its potential hazards, and diligently applying the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can confidently and responsibly harness the synthetic power of this important building block.
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The synthesis is achieved via the Horner-Wadsworth-Emmons (HWE) olefination reaction, a reliable and high-yielding method for carbon-carbon double bond formation.[3] We present a step-by-step experimental procedure, a discussion of the underlying reaction mechanism, safety protocols for hazardous reagents, and methods for product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible method for accessing this important synthetic intermediate.
Introduction and Strategic Significance
This compound (CAS No: 197569-11-2) is a key intermediate in the synthesis of complex pharmaceutical compounds. Its structure incorporates several strategic features:
-
A piperidine core , a privileged scaffold found in numerous approved drugs.
-
A BOC-protected nitrogen , which allows for controlled reactivity and subsequent deprotection under acidic conditions to reveal a secondary amine for further functionalization.[1]
-
A nucleophilic cyanomethylidene group (α,β-unsaturated nitrile), which serves as a versatile handle for various chemical transformations, including Michael additions, reductions, and cycloadditions.[1]
The synthesis of this compound is most effectively accomplished using the Horner-Wadsworth-Emmons (HWE) reaction. This olefination method is often preferred over the classical Wittig reaction due to its distinct advantages: the phosphonate-stabilized carbanions are more nucleophilic and less basic than Wittig ylides, and the water-soluble dialkyl phosphate byproduct is easily removed during aqueous work-up, simplifying purification.[4][5]
Reaction Mechanism: The Horner-Wadsworth-Emmons Olefination
The HWE reaction proceeds through a well-defined mechanistic pathway, which is crucial for understanding the reaction's parameters and stereochemical outcome. The reaction involves the olefination of a ketone, in this case, N-Boc-4-piperidone, using a stabilized phosphonate carbanion.
The key steps are:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of diethyl cyanomethylphosphonate using a strong, non-nucleophilic base, such as sodium hydride (NaH). This step generates a highly nucleophilic, resonance-stabilized phosphonate carbanion.[4]
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of tert-butyl 4-oxopiperidine-1-carboxylate. This is the rate-limiting step of the reaction and results in the formation of a tetrahedral intermediate.[4]
-
Oxaphosphetane Formation & Elimination: The intermediate rapidly cyclizes to form a four-membered ring known as an oxaphosphetane. This intermediate is unstable and undergoes spontaneous elimination to yield the final alkene product and a water-soluble diethyl phosphate byproduct.[4][6]
The use of a stabilized phosphonate (with an electron-withdrawing cyano group) ensures that the reaction proceeds efficiently, typically favoring the formation of the thermodynamically stable (E)-alkene.[3][7] However, as the product in this synthesis is a terminal alkene, E/Z isomerism is not a factor.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale synthesis. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Materials and Equipment
-
Reagents: tert-butyl 4-oxopiperidine-1-carboxylate (CAS: 79099-07-3), Diethyl cyanomethylphosphonate (CAS: 2537-48-6), Sodium hydride (60% dispersion in mineral oil, CAS: 7646-69-7), Anhydrous Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Hexanes, Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: 250 mL two-neck round-bottom flask, magnetic stirrer and stir bar, Argon/Nitrogen inlet, dropping funnel, ice bath, rotary evaporator, separatory funnel, glassware for column chromatography, silica gel (230-400 mesh).
Reagent Quantities
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| tert-butyl 4-oxopiperidine-1-carboxylate | 199.25 | 2.00 g | 10.04 | 1.0 |
| Sodium Hydride (60% dispersion) | 24.00 (as NaH) | 0.48 g | 12.00 | 1.2 |
| Diethyl cyanomethylphosphonate | 177.14 | 2.13 g (1.89 mL) | 12.00 | 1.2 |
| Anhydrous THF | - | 60 mL | - | - |
Step-by-Step Synthesis Procedure
-
Inert Atmosphere Setup: Assemble a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Base Suspension: Under a positive flow of argon, carefully add the sodium hydride (60% dispersion in mineral oil) to the flask. Add 30 mL of anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Ylide Formation: In a separate dry flask, dissolve diethyl cyanomethylphosphonate (1.89 mL, 12.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. Caution: Hydrogen gas is evolved. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The mixture should become a clear, yellowish solution, indicating the formation of the phosphonate carbanion.
-
Ketone Addition: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (2.00 g, 10.04 mmol) in 20 mL of anhydrous THF. Cool the ylide solution back down to 0 °C and add the ketone solution dropwise over 20 minutes.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting ketone should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 30 mL of water and 30 mL of brine. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.
Safety and Hazard Management
Proper safety precautions are critical when performing this synthesis due to the hazardous nature of the reagents.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water, releasing flammable hydrogen gas. It is corrosive and can cause severe skin and eye burns.[8] Always handle NaH in an inert atmosphere (glovebox or Schlenk line) and use anhydrous solvents. Never quench a reaction with water when a significant amount of unreacted NaH may be present.
-
Diethyl cyanomethylphosphonate: This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It causes serious skin and eye irritation and may cause respiratory irritation.[9][10] Handle in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Anhydrous Solvents (THF): Tetrahydrofuran is highly flammable and can form explosive peroxides upon storage. Use from a freshly opened bottle or a solvent purification system.
Required PPE: Safety goggles, a flame-retardant lab coat, and nitrile gloves are mandatory at all times.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical methods.
| Property | Expected Value |
| Appearance | White to off-white solid[1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol [1] |
| Melting Point | 121-122 °C[1] |
| Expected Yield | 75-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.25 (s, 1H, =CHCN), ~3.50 (t, 4H, piperidine N-CH₂), ~2.50 (t, 2H, piperidine CH₂), ~2.35 (t, 2H, piperidine CH₂), 1.47 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~165, ~154, ~118, ~95, ~80, ~44, ~35, ~28. |
| Mass Spec (ESI-MS) | m/z: 223.14 [M+H]⁺ |
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
NRO-Chemistry. (2024, February 14). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Sello, G., et al. (2004). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. Tetrahedron Letters, 45(45), 8373-8376. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]
-
Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]
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Experimental protocol for preparing tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
An Application Note and Experimental Protocol for the Synthesis of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development.[1] The protocol herein details a robust and scalable procedure centered around the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying chemical principles, safety considerations, and expected outcomes.
Introduction and Significance
This compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] The piperidine core is a prevalent scaffold in many pharmaceuticals, and the cyanomethylidene group offers a reactive handle for further functionalization, such as conversion to amides, carboxylic acids, or more complex heterocyclic systems.[1][6] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactivity during multi-step syntheses.[1]
The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for this transformation due to its high efficiency, stereoselectivity (favoring the E-isomer), and the ease of removal of the phosphate byproduct, which is water-soluble.[3][4] This protocol has been optimized for both yield and purity, ensuring a reliable supply of this critical intermediate for research and development activities.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a Horner-Wadsworth-Emmons olefination reaction between tert-butyl 4-oxopiperidine-1-carboxylate and diethyl cyanomethylphosphonate.
Reaction Scheme:
Mechanism of the Horner-Wadsworth-Emmons Reaction:
The HWE reaction proceeds through a well-established multi-step mechanism:[2][4][7]
-
Deprotonation: A strong base, such as sodium hydride (NaH), abstracts a proton from the carbon alpha to the phosphonate group of diethyl cyanomethylphosphonate, forming a resonance-stabilized phosphonate carbanion.[4][5]
-
Nucleophilic Addition: The highly nucleophilic phosphonate carbanion attacks the electrophilic carbonyl carbon of tert-butyl 4-oxopiperidine-1-carboxylate. This addition is the rate-limiting step of the reaction.[4][7]
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[2][7]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product, this compound, and a water-soluble dialkylphosphate salt.[4] This elimination step is driven by the formation of a thermodynamically stable phosphorus-oxygen double bond.
Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| tert-butyl 4-oxopiperidine-1-carboxylate | 183673-71-4 | 199.25 | 10.0 | 1.99 g |
| Diethyl cyanomethylphosphonate | 2537-48-6 | 177.14 | 11.0 | 1.95 g (1.1 equiv) |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 12.0 | 0.48 g (1.2 equiv) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 50 mL |
| Saturated aqueous NH₄Cl solution | 12125-02-9 | 53.49 | - | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | 150 mL |
| Brine | 7647-14-5 | 58.44 | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
Detailed Experimental Protocol
Safety Precautions: This procedure involves the use of sodium hydride, which is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas.[8][9][10] All operations involving sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[9][10] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.[11][12]
Procedure:
-
Preparation of the Reaction Vessel:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Allow the flask to cool to room temperature under a stream of nitrogen.
-
-
Dispensing Sodium Hydride:
-
Under a positive pressure of nitrogen, weigh 0.48 g of sodium hydride (60% dispersion in mineral oil) and transfer it to the reaction flask.
-
Add 20 mL of anhydrous THF to the flask.
-
-
Formation of the Phosphonate Carbanion:
-
Cool the sodium hydride suspension to 0 °C using an ice-water bath.
-
In a separate dry flask, prepare a solution of 1.95 g of diethyl cyanomethylphosphonate in 10 mL of anhydrous THF.
-
Add the diethyl cyanomethylphosphonate solution dropwise to the stirred sodium hydride suspension via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases. The formation of the carbanion is indicated by the cessation of gas evolution and the formation of a clear or slightly yellowish solution.
-
-
Addition of the Ketone:
-
Cool the resulting solution back to 0 °C.
-
Prepare a solution of 1.99 g of tert-butyl 4-oxopiperidine-1-carboxylate in 20 mL of anhydrous THF.
-
Add the ketone solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Upon completion of the reaction, carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution at 0 °C. Caution: This quenching step is exothermic and will generate hydrogen gas.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a white to off-white solid.
-
Expected Results and Characterization
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol [1] |
| Melting Point | 121-122 °C[1] |
| Yield | 85-95% |
| ¹H NMR (CDCl₃) | δ (ppm): 3.55-3.45 (m, 4H), 2.65-2.55 (m, 2H), 2.45-2.35 (m, 2H), 1.47 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 167.9, 154.6, 117.8, 97.4, 80.2, 43.8, 35.1, 28.4 |
| MS (ESI) | m/z 223.1 [M+H]⁺ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive sodium hydride- Wet reagents or solvent- Incomplete carbanion formation | - Use fresh, high-quality sodium hydride.- Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.- Allow sufficient time for carbanion formation and observe for cessation of H₂ evolution. |
| Incomplete reaction | - Insufficient reaction time- Low reaction temperature | - Continue stirring at room temperature and monitor by TLC until the starting material is consumed.- If the reaction is sluggish, gentle warming (e.g., to 40 °C) may be beneficial. |
| Formation of multiple byproducts | - Side reactions due to excess base or prolonged reaction time | - Use the stoichiometric amount of base as indicated in the protocol.- Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficulty in purification | - Co-elution of impurities | - Optimize the eluent system for flash chromatography. A shallower gradient may improve separation.- Consider recrystallization as an alternative or additional purification step. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By leveraging the Horner-Wadsworth-Emmons reaction, this procedure offers high yields and purity, making it suitable for both small-scale research and larger-scale production. The provided insights into the reaction mechanism, safety considerations, and troubleshooting will aid researchers in successfully implementing this important synthetic transformation.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction. Available from: [Link]
-
PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Available from: [Link]
-
Wikipedia. Sodium hydride. Available from: [Link]
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Scribd. The Safe Use of Sodium Hydride On Scale. Available from: [Link]
-
ResearchGate. Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate... Available from: [Link]
-
PubChem. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. Available from: [Link]
- Google Patents. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate.
-
ACS Publications. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Available from: [Link]
-
Sciencemadness Wiki. Sodium hydride. Available from: [Link]
-
ChemUniverse. tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate. Available from: [Link]
-
PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate. Available from: [Link]
-
ACS Publications. Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Available from: [Link]
-
Supplementary information. Available from: [Link]
-
NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
SynArchive. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link]
-
Organic Syntheses Procedure. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available from: [Link]
-
PubChem. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Available from: [Link]
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Application Notes & Protocols: Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate as a pivotal intermediate in pharmaceutical research and development. It details the compound's chemical properties, outlines a robust protocol for its synthesis via the Horner-Wadsworth-Emmons reaction, and presents a validated protocol for its use in constructing the core structures of advanced pharmaceutical agents, particularly Janus Kinase (JAK) inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in modern synthetic workflows.
Introduction: A Profile of a Versatile Pharmaceutical Building Block
This compound (CAS No: 197569-11-2) is a specialized organic compound that has gained significant traction as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its structure is a carefully designed amalgamation of three key functional groups, each imparting specific and valuable reactivity.
-
Piperidine Core: A saturated nitrogen-containing heterocycle that is a common scaffold in a vast array of FDA-approved drugs. It provides a robust, three-dimensional framework that can be functionalized to modulate pharmacological properties.[1]
-
Tert-butoxycarbonyl (BOC) Protecting Group: This group renders the piperidine nitrogen unreactive during initial synthetic steps, preventing unwanted side reactions. Its key advantage is its stability under many reaction conditions and its clean, efficient removal under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid).[1]
-
Cyanomethylidene Group (-CH=C(CN)-): This is the primary reactive center of the molecule. It is an α,β-unsaturated nitrile, making it an excellent Michael acceptor. The electron-withdrawing nitrile group activates the exocyclic double bond for conjugate addition reactions, which is the cornerstone of its utility in building complex molecular architectures.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 197569-11-2 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 121-122°C | [1] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | N/A |
Core Application: A Gateway to Janus Kinase (JAK) Inhibitors
The primary and most significant application of this compound is as a precursor for the synthesis of Janus Kinase (JAK) inhibitors.[2][3] JAKs are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways that govern immune response and inflammation.[4][5] Dysregulation of these pathways is implicated in numerous autoimmune disorders and cancers.[4][6]
JAK inhibitors, such as Ruxolitinib, Baricitinib, and Oclacitinib, function by blocking these signaling pathways and are approved for treating conditions like rheumatoid arthritis, myelofibrosis, and atopic dermatitis in canines.[2][4][][8] The synthesis of these complex molecules often relies on a key strategic step: the conjugate addition of a nitrogen-containing heterocycle to an α,β-unsaturated nitrile scaffold, a role perfectly filled by our title intermediate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| N-Boc-4-piperidone | 199.25 | 10.0 g | 50.2 | 1.0 |
| Diethyl (cyanomethyl)phosphonate | 177.12 | 9.8 g | 55.2 | 1.1 |
| Sodium Hydride (60% in oil) | 24.00 | 2.2 g | 55.2 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Saturated aq. NH₄Cl | - | 100 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Step-by-Step Protocol
-
Ylide Formation (Critical Step):
-
To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add diethyl (cyanomethyl)phosphonate and 100 mL of anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Causality: Anhydrous conditions are paramount as Sodium Hydride (NaH) reacts exothermically and violently with water. The inert atmosphere prevents quenching of the highly reactive carbanion (ylide).
-
Add the NaH (60% dispersion in mineral oil) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C. Vigorous hydrogen gas evolution will be observed.
-
Stir the resulting milky suspension at 0°C for 30 minutes to ensure complete formation of the phosphonate ylide.
-
-
HWE Reaction:
-
In a separate flask, dissolve N-Boc-4-piperidone in 100 mL of anhydrous THF.
-
Add the ketone solution dropwise to the ylide suspension at 0°C over 30 minutes using a dropping funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
-
Workup and Extraction:
-
Cool the reaction mixture back to 0°C and cautiously quench by slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality: Quenching neutralizes the excess base and protonates the phosphate byproduct, preparing the mixture for extraction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield a crude solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).
-
Combine the pure fractions and evaporate the solvent to afford this compound as a white solid.
-
Self-Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). A typical yield is 80-90%.
-
Protocol II: Application in Aza-Michael Addition for JAK Inhibitor Core Synthesis
This protocol demonstrates the primary utility of the intermediate: its reaction as a Michael acceptor. We describe a general procedure for the conjugate addition of a pyrazole heterocycle, a key step analogous to synthetic routes for drugs like Ruxolitinib. [4][9]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| This compound | 222.28 | 5.0 g | 22.5 | 1.0 |
| 4-Bromo-1H-pyrazole | 146.97 | 3.6 g | 24.7 | 1.1 |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 152.24 | 5.1 g | 33.7 | 1.5 |
| Acetonitrile (MeCN) | - | 150 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add this compound, 4-bromo-1H-pyrazole, and acetonitrile.
-
Stir the mixture to dissolve the solids.
-
Add DBU dropwise to the solution at room temperature.
-
Causality: DBU is a non-nucleophilic organic base. Its role is to deprotonate the pyrazole nitrogen, generating the nucleophile required for the Michael addition without competing in the reaction itself.
-
-
Conjugate Addition:
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-82°C).
-
Maintain the reflux with stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting materials.
-
-
Workup and Purification:
-
Allow the reaction to cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
-
Purify by flash column chromatography (ethyl acetate/hexanes gradient) to obtain the desired adduct, tert-butyl 4-(1-(4-bromopyrazol-1-yl)-1-cyanoethyl)piperidine-1-carboxylate.
-
Concluding Remarks and Further Transformations
The successful synthesis of the Michael adduct is a critical milestone. From this point, the path to a final API involves two principal transformations:
-
BOC-Deprotection: The BOC group is removed using a strong acid like TFA in DCM or HCl in dioxane/methanol to liberate the piperidine nitrogen.
-
Further Functionalization: The newly exposed secondary amine can undergo various reactions, such as Suzuki coupling (if a bromo-heterocycle was used), alkylation, or acylation, to install the final fragments of the target drug molecule.
The protocols outlined herein provide a robust and validated pathway for the synthesis and application of this compound. By understanding the causality behind each step, researchers can confidently adapt and scale these procedures for the efficient development of next-generation therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd.High-Purity Baricitinib Intermediate: Synthesis and Pharmaceutical Applications.
- Hangzhou MolCore BioPharmatech Co.,Ltd.BARICITINIB INTERMEDIATE CAS No.1146629-75-5 Pharmaceutical Intermediates.
- BOC Sciences.CAS 1640292-55-2 Oclacitinib monomaleate.
- SciSpace.Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
- ChemicalBook.Ruxolitinib synthesis.
- Vulcanchem.this compound - 197569-11-2.
-
ResearchGate. An Efficient Synthesis of Baricitinib. Available at: [Link]
-
MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available at: [Link]
-
European Patent Office. JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. Available at: [Link]
-
SS Pharma India. Oclacitinib Intermediates. Available at: [Link]
-
Quality Vet Pharm. Quality Assurance in Oclacitinib Maleate API Production: A Cornerstone for Pet Health. Available at: [Link]
- Google Patents.A new method for preparing Oclacitinib.
Sources
- 1. This compound (197569-11-2) for sale [vulcanchem.com]
- 2. Best BARICITINIB INTERMEDIATE CAS No. 941685-27-4 Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 5. data.epo.org [data.epo.org]
- 6. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile (2016) | Chen Fuxue | 1 Citations [scispace.com]
The Versatile Synthon: Application Notes for tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate in Modern Heterocyclic Chemistry
Introduction: In the landscape of modern drug discovery and heterocyclic chemistry, the demand for novel molecular scaffolds with three-dimensional complexity and tunable physicochemical properties is insatiable. The piperidine moiety, a cornerstone of medicinal chemistry, is frequently incorporated into therapeutic agents due to its favorable pharmacokinetic profile.[1] When functionalized as tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate, this privileged scaffold is transformed into a versatile and highly reactive building block. Its unique electronic and steric features, characterized by an electron-deficient exocyclic double bond and a sterically demanding tert-butoxycarbonyl (Boc) protecting group, open a vast landscape of synthetic possibilities for the construction of complex heterocyclic systems.[2] This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed experimental protocols and mechanistic insights to empower researchers in their quest for novel chemical entities.
I. Synthesis of the Starting Material: A Horner-Wadsworth-Emmons Approach
The reliable and scalable synthesis of this compound is paramount for its widespread application. The Horner-Wadsworth-Emmons (HWE) reaction stands as a robust and stereoselective method for the olefination of ketones. In this context, the reaction of N-Boc-4-piperidone with a phosphonate reagent, such as diethyl (cyanomethyl)phosphonate, provides an efficient route to the desired α,β-unsaturated nitrile.
The causality behind this choice of reaction lies in the superior reactivity of the phosphonate carbanion compared to the corresponding Wittig ylide, often leading to higher yields and easier purification due to the water-soluble nature of the phosphate byproduct. The use of a strong, non-nucleophilic base, such as sodium hydride or lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for the quantitative deprotonation of the phosphonate, thereby generating the active nucleophile that readily attacks the carbonyl of N-Boc-4-piperidone.
Protocol 1: Synthesis of this compound
Materials:
-
N-Boc-4-piperidone
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF (5 mL per mmol of NaH) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (cyanomethyl)phosphonate (1.05 eq) in anhydrous THF via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a clear solution indicates the generation of the phosphonate anion.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between EtOAc and water. Separate the organic layer, and extract the aqueous layer with EtOAc (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white solid.
Data Presentation: Synthesis of this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 121-122 °C[2] |
| Typical Yield | 85-95% |
II. Applications in Spiro-Heterocycle Synthesis
The exocyclic double bond in this compound serves as an excellent Michael acceptor and a reactive dienophile, making it an ideal precursor for the synthesis of spirocyclic heterocycles. Spiro-piperidines are of significant interest in medicinal chemistry as they introduce conformational rigidity and novel three-dimensional exit vectors for further functionalization.[3]
A. Synthesis of Spiro[piperidine-4,3'-pyrazoles]
The reaction with hydrazine derivatives provides a straightforward route to spiro-pyrazoles. The reaction proceeds through a Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazole ring. The regioselectivity of the cyclization is generally high, affording the desired spiro[piperidine-4,3'-pyrazole] scaffold.
Caption: Synthesis of spiro-pyrazoles.
Protocol 2: Synthesis of tert-Butyl 5'-amino-1'H-spiro[piperidine-4,3'-pyrazole]-1-carboxylate
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol).
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired spiro-pyrazole. Further purification can be achieved by recrystallization from ethanol/water.
B. Synthesis of Spiro[piperidine-4,5'-pyrimidines]
The reaction with dinucleophiles such as urea, thiourea, or guanidine offers a versatile route to spiro-pyrimidines. This transformation typically proceeds via a Michael addition followed by a cyclocondensation reaction. The choice of the dinucleophile allows for the introduction of diverse functionalities at the 2'-position of the pyrimidine ring (oxo, thioxo, or amino, respectively).
Caption: Synthesis of spiro-pyrimidines.
Protocol 3: Synthesis of tert-Butyl 2',4'-diamino-1',6'-dihydro-spiro[piperidine-4,5'-pyrimidine]-1-carboxylate
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (prepared fresh from sodium and absolute ethanol)
-
Absolute Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol under a nitrogen atmosphere.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature to liberate the free base.
-
Add a solution of this compound (1.0 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain the desired spiro-pyrimidine.
III. Construction of Fused Heterocyclic Systems
The reactivity of this compound can also be harnessed to construct fused heterocyclic systems, which are prevalent in natural products and pharmaceuticals.
Gewald Reaction for the Synthesis of Fused Thiophenes
The Gewald reaction is a multicomponent reaction that provides a powerful tool for the synthesis of 2-aminothiophenes.[4] In a variation of this reaction, an α,β-unsaturated nitrile can react with elemental sulfur and a compound containing an active methylene group in the presence of a base to form a thiophene ring. When the active methylene component is part of a cyclic system, this can lead to the formation of fused thiophenes.
The mechanism is thought to involve the formation of a thiolate intermediate from the reaction of the active methylene compound with sulfur, which then undergoes a Michael addition to the α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization afford the 2-aminothiophene product.[5][6]
Protocol 4: Synthesis of tert-Butyl 2-amino-4,5-dihydrothieno[2,3-c]piperidine-6-carboxylate
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a stirred suspension of elemental sulfur (1.1 eq) and malononitrile (1.0 eq) in ethanol (15 mL per mmol), add morpholine (1.5 eq) at room temperature.
-
Stir the mixture for 15 minutes, during which the sulfur will dissolve.
-
Add a solution of this compound (1.0 eq) in ethanol.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure fused thiophene derivative.
Data Presentation: Representative Heterocyclic Scaffolds
| Heterocyclic System | Key Reagents | Reaction Type |
| Spiro[piperidine-4,3'-pyrazole] | Hydrazine | Michael Addition / Cyclization |
| Spiro[piperidine-4,5'-pyrimidine] | Guanidine/Urea/Thiourea | Michael Addition / Cyclocondensation |
| Thieno[2,3-c]piperidine | Sulfur, Malononitrile | Gewald Reaction |
IV. Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its unique reactivity profile allows for its participation in Michael additions, cycloadditions, and multicomponent reactions, providing access to valuable spirocyclic and fused piperidine derivatives. The protocols outlined in this guide serve as a foundation for researchers to explore the rich chemistry of this synthon and to develop novel molecular architectures for applications in drug discovery and materials science. The self-validating nature of these protocols, rooted in established and predictable reaction mechanisms, ensures their reliability and reproducibility in the research laboratory.
V. References
-
Sabnis, R. W., et al. (2009). Gewald reaction: A novel and versatile method for the synthesis of 2-aminothiophenes. Journal of Heterocyclic Chemistry, 46(5), 789-813. Available at: [Link]
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
O'Brien, P., et al. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(30), 5421-5434. Available at: [Link]
-
Kaur, G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4985. Available at: [Link]
-
BEPLS. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11). Available at: [Link]
-
PubMed Central. (2012). Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. ACS Med Chem Lett, 3(11), 933-938. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. arkat-usa.org [arkat-usa.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Deprotection of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Introduction: Strategic Importance in Medicinal Chemistry
The liberation of the piperidine nitrogen in tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is a critical transformation in the synthesis of a variety of pharmacologically active agents and research compounds. The resulting product, 4-(cyanomethylidene)piperidine, serves as a versatile building block, offering a secondary amine for further functionalization and a reactive Michael acceptor in the cyanomethylidene moiety. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a range of synthetic conditions and its facile removal under acidic conditions. This application note provides a comprehensive guide to the deprotection of this substrate, with a focus on the mechanistic rationale, a detailed experimental protocol, and methods for ensuring the integrity of the final product.
Mechanistic Rationale: Acid-Catalyzed Boc Cleavage
The deprotection of this compound is typically achieved through acid-catalyzed cleavage, most commonly with trifluoroacetic acid (TFA). The reaction proceeds through a well-established mechanism.[1]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This initial step activates the protecting group.[2]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas. This is an irreversible step that drives the reaction to completion.[1][2]
-
Formation of the Amine Salt: The newly liberated secondary amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[1][2]
It is crucial to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause a pressure buildup if conducted in a sealed system.[1]
Figure 1: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocol: Deprotection of this compound
This protocol outlines a standard procedure for the acid-catalyzed removal of the Boc protecting group.
Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM). A typical concentration is 0.1 to 0.5 M.
-
Addition of TFA: While stirring at room temperature, add trifluoroacetic acid (TFA) to the solution. A common practice is to use a 1:1 mixture of DCM and TFA. For sensitive substrates, the reaction can be cooled to 0 °C in an ice bath before the addition of TFA.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The disappearance of the starting material and the appearance of a more polar product spot (lower Rf on TLC) indicates the reaction is proceeding.
-
Work-up (to obtain the free amine): a. Upon completion of the reaction (typically 1-4 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4] b. Dissolve the residue in DCM and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Continue the addition until the effervescence of CO₂ ceases. c. Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected free amine.
-
Work-up (to obtain the trifluoroacetate salt): a. After the reaction is complete, concentrate the mixture in vacuo. b. To remove residual TFA, co-evaporate the residue with a suitable solvent like DCM or toluene (repeat 2-3 times).[5] The resulting product is the trifluoroacetate salt, which can often be used in the next step without further purification.
Sources
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Piperidine Derivatives
Introduction: The Enduring Significance of Chiral Piperidines in Drug Discovery
The piperidine scaffold is a privileged structural motif, prominently featured in a vast array of natural products and pharmaceuticals.[1][2][3] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, enabling precise interactions with biological targets. When chirality is introduced, the pharmacological activity of piperidine derivatives can be exquisitely modulated, often with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral piperidines remains a paramount objective for researchers, scientists, and drug development professionals.[4][5]
This comprehensive guide provides an in-depth exploration of modern strategies for the asymmetric synthesis of chiral piperidine derivatives. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices. This document is designed to be a self-validating resource, grounding its protocols in established, authoritative literature and providing detailed, step-by-step methodologies for key experiments.
Strategic Approaches to Asymmetric Piperidine Synthesis: A Comparative Overview
The asymmetric construction of the piperidine ring can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Transition-Metal Catalysis: Powerful and Versatile
Transition-metal catalysis has emerged as a cornerstone of modern asymmetric synthesis, offering a diverse toolkit for the construction of chiral piperidines with high enantioselectivity.[1][2][6][7] These methods often involve the use of a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
A. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A recent and powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridine derivatives.[1] This approach allows for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.[1] The key to this transformation is the use of a chiral diene ligand that controls the enantioselectivity of the carbometalation step.
Protocol 1: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine Precursor [1]
Objective: To synthesize an enantioenriched 3-aryl-tetrahydropyridine via a rhodium-catalyzed asymmetric reductive Heck reaction.
Materials:
-
Phenyl pyridine-1(2H)-carboxylate (1 equiv)
-
Arylboronic acid (3 equiv)
-
[Rh(cod)(OH)]₂ (3 mol%)
-
Chiral diene ligand (e.g., a derivative of (R,R)-Ph-BPE) (7 mol%)
-
Aqueous Cesium Hydroxide (CsOH) (2 equiv)
-
Tetrahydrofuran (THF):Toluene (1:1)
-
Water
Procedure:
-
To an oven-dried reaction vessel, add phenyl pyridine-1(2H)-carboxylate, arylboronic acid, [Rh(cod)(OH)]₂, and the chiral diene ligand.
-
Purge the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the THF:Toluene solvent mixture, followed by the aqueous CsOH solution.
-
Heat the reaction mixture to 70 °C and stir for 20 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 3-aryl-tetrahydropyridine.
-
The resulting tetrahydropyridine can be hydrogenated using a catalyst such as Palladium on carbon (Pd/C) to yield the corresponding chiral piperidine.[1]
Causality and Mechanistic Insight: The chiral diene ligand coordinates to the rhodium center, creating a chiral pocket. This directs the migratory insertion of the aryl group from the boronic acid onto one enantiotopic face of the dihydropyridine substrate, establishing the stereocenter with high enantioselectivity. The cesium hydroxide acts as a base to activate the boronic acid.
B. Rhodium(I)-Catalyzed [2+2+2] Cycloaddition
This elegant approach brings together three components—an alkyne, an alkene, and an isocyanate—in a highly convergent and enantioselective manner to construct polysubstituted piperidines.[2][6] The use of a cleavable tether linking the alkene and isocyanate components simplifies the reaction and allows for the synthesis of monocyclic piperidines.
Workflow for Rh(I)-Catalyzed [2+2+2] Cycloaddition
Caption: Rh(I)-catalyzed [2+2+2] cycloaddition workflow.
Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis offers an attractive alternative to metal-based methods, often utilizing small, chiral organic molecules to catalyze asymmetric transformations. These methods are typically less sensitive to air and moisture, and the catalysts are often readily available and inexpensive.
A. Proline-Catalyzed Biomimetic Mannich Reaction
This approach mimics the biosynthetic pathway of many piperidine alkaloids, which involves a Mannich reaction.[8][9] L-proline is a highly effective and inexpensive organocatalyst for the asymmetric Mannich reaction between a cyclic imine (Δ¹-piperideine) and a ketone.[8][9] The proline catalyst activates the ketone by forming a chiral enamine, which then attacks the imine with high stereoselectivity.
Protocol 2: Proline-Catalyzed Asymmetric Synthesis of (+)-Pelletierine [9]
Objective: To synthesize (+)-pelletierine via a proline-catalyzed asymmetric Mannich reaction.
Materials:
-
Δ¹-Piperideine (generated in situ or pre-formed) (1 equiv)
-
Acetone (or other suitable ketone) (6 equiv)
-
(L)-Proline (20 mol%)
-
Acetonitrile (PhCN)
Procedure:
-
To a reaction vessel, add (L)-proline and acetonitrile.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the ketone (e.g., acetone) to the mixture.
-
Add a solution of Δ¹-piperideine in acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (+)-pelletierine.
Causality and Mechanistic Insight: L-proline reacts with the ketone to form a chiral enamine. This enamine then attacks the Δ¹-piperideine from a specific face, directed by the stereochemistry of the proline catalyst, leading to the formation of the C-C bond with high enantioselectivity.
B. Phosphine-Catalyzed [4+2] Annulation
Chiral phosphines can also serve as effective organocatalysts. In the Kwon annulation, a chiral phosphepine catalyzes the [4+2] annulation of imines with allenes to furnish functionalized piperidine derivatives with excellent stereoselectivity.[10]
Mechanism of Phosphine-Catalyzed [4+2] Annulation
Caption: Phosphine-catalyzed [4+2] annulation mechanism.
Chiral Auxiliaries: A Classic and Reliable Strategy
The use of chiral auxiliaries is a well-established and dependable method for asymmetric synthesis.[4][11][12] In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the enantioenriched product.
A. 2-Benzylpiperidine as a Chiral Auxiliary
While less common than Evans oxazolidinones, 2-benzylpiperidine shows promise as a chiral auxiliary due to the conformational rigidity of the piperidine ring and the steric influence of the benzyl group.[11] It can be used to direct diastereoselective alkylation reactions of N-acylpiperidines.
General Workflow for Chiral Auxiliary-Mediated Synthesis [11]
-
Attachment: The chiral auxiliary (e.g., (R)- or (S)-2-benzylpiperidine) is acylated with a prochiral carboxylic acid derivative.
-
Diastereoselective Reaction: The resulting chiral N-acylpiperidine is deprotonated to form a chiral enolate, which then reacts with an electrophile. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a diastereomerically enriched product.
-
Cleavage: The chiral auxiliary is removed from the product, typically by hydrolysis or reduction, to yield the desired enantiomerically enriched carboxylic acid derivative, which can then be further transformed.
Chemoenzymatic and Biocatalytic Approaches: The Power of Nature's Catalysts
The exquisite selectivity of enzymes makes them powerful tools for asymmetric synthesis. Chemoenzymatic strategies combine the best of both worlds, using chemical reactions to prepare substrates for enzymatic transformations or to further elaborate the products of biocatalysis.[8][13][14][15]
A. Transaminase-Mediated Cascade Reactions
Transaminases can be used to generate reactive cyclic imine intermediates in situ from diamines. These imines can then be trapped by a nucleophile in a subsequent organocatalytic or enzyme-catalyzed step to form chiral piperidines.[8][13] This approach is particularly attractive as it can be performed in a one-pot cascade, minimizing purification steps.
Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Piperidines
| Strategy | Key Features | Advantages | Disadvantages |
| Transition-Metal Catalysis | Utilizes chiral ligands to control stereochemistry. | High enantioselectivity, broad substrate scope, catalytic. | Potential for metal contamination, cost of precious metals and ligands. |
| Organocatalysis | Employs small, chiral organic molecules as catalysts. | Metal-free, often less sensitive to air/moisture, readily available catalysts. | May require higher catalyst loadings, substrate scope can be limited. |
| Chiral Auxiliaries | Temporarily attaches a chiral moiety to the substrate. | Reliable and predictable, well-established methodologies. | Stoichiometric use of the auxiliary, requires attachment and cleavage steps. |
| Chemoenzymatic/Biocatalysis | Leverages the high selectivity of enzymes. | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope for some enzymes, requires specialized equipment. |
Conclusion and Future Outlook
The asymmetric synthesis of chiral piperidine derivatives is a vibrant and continually evolving field. The strategies outlined in this guide, from powerful transition-metal catalyzed reactions to elegant organocatalytic and biocatalytic transformations, provide a robust toolkit for accessing these valuable compounds. The choice of method will ultimately be guided by the specific synthetic target and the resources available. As our understanding of catalysis deepens and new methodologies emerge, the ability to construct complex chiral piperidines with ever-increasing efficiency and precision will undoubtedly continue to advance the frontiers of drug discovery and chemical synthesis.
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Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221–14226. [Link]
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Martin, T. J., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 52(20), 5368-71. [Link]
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Fu, G. C., & Kwon, O. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 129(35), 10964–10965. [Link]
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O'Reilly, E., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(5), 654-657. [Link]
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O'Brien, P., & Childs, A. C. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(9), 1963–1966. [Link]
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O'Reilly, E., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. PubMed. [Link]
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Martin, T. J., & Rovis, T. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. PubMed. [Link]
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O'Reilly, E., et al. (2022). Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. ResearchGate. [Link]
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Bella, M., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4656–4659. [Link]
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O'Brien, P. (2002). Asymmetric routes to substituted piperidines. Chemical Communications. [Link]
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Ma, D., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(23), 6332–6335. [Link]
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Wang, Z., et al. (2022). Photoinduced Pd-Catalyzed Formal Asymmetric Allylic Substitution of Piperidine Scaffolds. ACS Catalysis, 12(1), 359–366. [Link]
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Comins, D. L., & Dehghani, A. (1999). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2099-2108. [Link]
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Bäckvall, J.-E., et al. (2011). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. [Link]
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Sarpong, R. (2025). Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. University of California, Berkeley. [Link]
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Grogan, G., & Montgomery, S. L. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 10(15), 8424–8430. [Link]
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Kunz, H., & Pfrengle, W. (1988). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Tetrahedron, 44(17), 5487-5494. [Link]
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Comins, D. L., & Dehghani, A. (1992). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 57(22), 5981–5983. [Link]
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Enders, D., & Vignola, N. (2010). New Methods for the Asymmetric Synthesis of Piperidines and Pyrrolidines: Chiral Auxiliaries and Asymmetric Organocatalysis. ChemInform, 41(16). [Link]
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Ivanenkov, Y. A., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(5), 1124. [Link]
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Wang, J., et al. (2015). Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Organic Letters, 17(15), 3786–3789. [Link]
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Zhang, P., & Nagib, D. A. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 367(6473), 88-93. [Link]
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Shen, Y., et al. (2022). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society, 144(1), 123–128. [Link]
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Application Notes and Protocols for the Metal-Catalyzed Synthesis of Substituted Piperidines
Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery
The piperidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle is a key structural component in over twenty classes of drugs, highlighting its significance in the development of new therapeutic agents.[1] The biological activity of piperidine derivatives is often intricately linked to the specific substitution pattern and stereochemistry of the ring. Consequently, the development of efficient and stereoselective synthetic methods for accessing these valuable compounds is a paramount objective in contemporary organic and medicinal chemistry.[1]
This comprehensive guide provides an in-depth exploration of modern metal-catalyzed strategies for the synthesis of substituted piperidines. We will delve into the nuances of various catalytic systems, elucidating the underlying mechanisms and providing detailed, field-proven protocols for their practical implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of transition metal catalysis for the construction of this vital heterocyclic scaffold.
I. Rhodium-Catalyzed Synthesis of Chiral Piperidines
Rhodium catalysts have emerged as powerful tools for the synthesis of chiral piperidines, particularly through the asymmetric hydrogenation of pyridine precursors.[2][3][4] These methods offer a direct and atom-economical route to enantioenriched piperidines, which are highly sought-after building blocks in drug discovery.
A. Asymmetric Hydrogenation of Pyridinium Salts
A notable advancement in this area is the rhodium-catalyzed asymmetric hydrogenation of pyridinium salts. This approach allows for the stereoselective reduction of the pyridine ring to afford chiral piperidines with high enantiomeric excess.
One particularly innovative strategy involves a rhodium-catalyzed reductive transamination of pyridinium salts.[2][5] In this process, a chiral primary amine is introduced under reducing conditions, leading to a transamination with the pyridinium nitrogen. This chirality transfer is induced by a rhodium-catalyzed transfer hydrogenation, typically using formic acid as the hydrogen source.[2] This method elegantly circumvents the need for a chiral catalyst or high-pressure hydrogen gas.[2]
Figure 1: Simplified workflow for Rhodium-catalyzed reductive transamination.
This protocol is adapted from a reported procedure for the synthesis of chiral piperidines from pyridinium salts.[2][6]
Materials:
-
N-Benzylpyridinium salt (1.0 equiv)
-
Chiral primary amine (e.g., (R)- or (S)-phenylethylamine) (10 equiv)
-
Formic acid (10 equiv)
-
Triethylamine (5 equiv)
-
[RhCp*Cl2]2 (0.005 equiv)
-
Potassium iodide (0.02 equiv)
-
Water (as required)
-
Ethyl acetate
-
Aqueous KOH solution
-
Anhydrous Na2SO4
Procedure:
-
To a reaction vessel, add the N-benzylpyridinium salt, chiral primary amine, formic acid, and triethylamine.
-
Add water to the mixture.
-
In a separate vial, prepare the catalyst by dissolving [RhCp*Cl2]2 and potassium iodide in a suitable solvent.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction mixture at 40 °C for 24 hours under an inert atmosphere (e.g., nitrogen).[6]
-
After completion, cool the reaction mixture to room temperature.
-
Basify the mixture with an aqueous solution of KOH.[6]
-
Extract the product with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers and dry over anhydrous Na2SO4.[6]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
B. Asymmetric Hydrogenation of Tetrasubstituted Fluoroalkenes
Rhodium catalysts are also highly effective in the asymmetric hydrogenation of more complex substrates, such as tetrasubstituted fluoroalkenes, to produce highly functionalized and enantioenriched piperidines.[3]
This protocol is based on a large-scale synthesis of an enantiomerically pure fluoropiperidine.[3]
Materials:
-
Tetrasubstituted fluoroencarbamate (1.0 equiv)
-
Rh(NBD)2(BF4) (5 mol%)
-
Chiral ligand (e.g., Solvias J212 or W022) (5.5 mol%)
-
Solvent (e.g., THF)
-
Hydrogen gas
Procedure:
-
In a glovebox, prepare the catalyst solution by dissolving Rh(NBD)2(BF4) and the chiral ligand in the solvent.
-
In a suitable reactor, dissolve the tetrasubstituted fluoroencarbamate in the solvent.
-
Transfer the catalyst solution to the reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the reactor and purge with an inert gas.
-
The crude product can often be used directly in the next step or purified by standard methods.[3]
| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| [RhCp*Cl2]2 / KI | Pyridinium Salt | Chiral Piperidine | Up to 99:1 | >20:1 | High | [2] |
| Rh(NBD)2(BF4) / J212 | Fluoroencarbamate | cis-Fluoropiperidine | 99.5:0.5 | >99:1 | 66-68 (overall) | [3] |
Table 1: Representative data for Rhodium-catalyzed asymmetric synthesis of piperidines.
II. Iridium-Catalyzed Asymmetric Synthesis of Piperidines
Iridium catalysts have gained prominence for their ability to catalyze the asymmetric hydrogenation of various substrates to produce chiral piperidines, often with excellent stereocontrol.[7][8][9]
A. Asymmetric Hydrogenation of Pyridinium Salts
Similar to rhodium, iridium complexes are effective catalysts for the asymmetric hydrogenation of pyridinium salts, providing access to stereodefined hydroxypiperidine esters.[7]
This protocol is based on a reported method for the synthesis of cis-configurated hydroxypiperidine esters.[7]
Materials:
-
5-Hydroxypicolinate pyridinium salt (1.0 equiv)
-
[Ir(COD)Cl]2 (as precatalyst)
-
Chiral ligand (e.g., a phosphoramidite ligand)
-
Iodine (I2)
-
Solvent (e.g., dichloromethane)
-
Hydrogen gas
Procedure:
-
In a glovebox, prepare the iridium catalyst by reacting [Ir(COD)Cl]2 with the chiral ligand in the solvent.
-
Add the 5-hydroxypicolinate pyridinium salt and iodine to the catalyst solution.
-
Transfer the reaction mixture to an autoclave.
-
Pressurize the autoclave with hydrogen gas.
-
Stir the reaction at the specified temperature and pressure until completion.
-
After cooling and venting, the product can be isolated and purified using standard techniques.
B. Enantioconvergent Construction from Racemic Diols
A powerful application of iridium catalysis is the enantioconvergent synthesis of piperidines from racemic 1,5-diols.[8] This redox-neutral process involves the formation of two C-N bonds between the diol and an amine.
The mechanism involves a preferential oxidation of the secondary alcohol in the diol by the iridacycle catalyst, followed by an intermolecular amination of the resulting keto-alcohol, which is the enantiodetermining step.[8] A subsequent intramolecular amination and reduction sequence furnishes the enantioenriched piperidine.
Figure 2: Key steps in the Iridium-catalyzed enantioconvergent synthesis of piperidines.
III. Palladium-Catalyzed Synthesis of Substituted Piperidines
Palladium catalysis offers a versatile platform for the synthesis of substituted piperidines through various reaction pathways, including cycloadditions and cyclizations.[10][11]
A. [4+2] Cycloaddition Reactions
Palladium(II) complexes can catalyze [4+2] cycloaddition reactions to construct the piperidine ring.[10] This approach allows for the formation of highly functionalized piperidines from readily available starting materials.
B. Reductive Cyclization of Amino Acetals
A diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, provides a route to asymmetrically substituted piperidines.[10] The stereochemistry established in the initial Mannich reaction is retained during the palladium-catalyzed cyclization.
This protocol is based on a general strategy for piperidine synthesis.[10]
Materials:
-
Azido-alkene substrate (1.0 equiv)
-
Palladium catalyst (e.g., Pd/C)
-
Hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve the azido-alkene substrate in the chosen solvent.
-
Add the palladium catalyst to the solution.
-
Subject the mixture to hydrogenation conditions (e.g., pressurize with H2 or add the transfer hydrogenation reagent).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Filter off the catalyst (e.g., through a pad of Celite).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting piperidine derivative by column chromatography.
| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference |
| Pd(II) complex | [4+2] Cycloaddition | Diene and Imine | Substituted Piperidine | Forms two C-C bonds | [10] |
| Pd/C | Reductive Cyclization | Amino Acetal | Substituted Piperidine | Diastereoselective | [10] |
Table 2: Overview of selected Palladium-catalyzed piperidine syntheses.
IV. Ruthenium-Catalyzed Synthesis of Piperidines
Ruthenium catalysts are employed in various transformations for piperidine synthesis, including cycloisomerization and ring-closing metathesis.[12][13][14]
A. Cycloisomerization Reactions
Ruthenium complexes can catalyze the cycloisomerization of appropriately functionalized acyclic precursors to form substituted pyridines, which can then be reduced to piperidines.[12][15] For example, the cycloisomerization of primary and secondary propargyl diynols can lead to unsaturated ketones and aldehydes that are precursors to 1-azatrienes, which then undergo electrocyclization to form pyridines.[12]
B. Ring-Closing Metathesis (RCM)
Ruthenium-catalyzed RCM of dialkenyl amines, amides, and carbamates is a powerful and widely used method for the synthesis of tetrahydropyridines, which are immediate precursors to piperidines.[14] This reaction is known for its high functional group tolerance and efficiency.
This is a general protocol for the RCM of a dialkenyl amine.[14]
Materials:
-
Dialkenyl amine (1.0 equiv)
-
Grubbs' catalyst (1st or 2nd generation) (1-5 mol%)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
Dissolve the dialkenyl amine in the anhydrous solvent under an inert atmosphere.
-
Add the Grubbs' catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the evolution of ethylene gas or by TLC/GC-MS.
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting tetrahydropyridine by column chromatography.
-
The tetrahydropyridine can then be reduced to the corresponding piperidine using standard hydrogenation methods (e.g., H2, Pd/C).
V. Conclusion and Future Outlook
The metal-catalyzed synthesis of substituted piperidines is a vibrant and rapidly evolving field. The development of novel catalysts and synthetic methodologies continues to provide more efficient, selective, and sustainable routes to these medicinally important heterocycles. The ability to control stereochemistry with high precision using chiral rhodium and iridium catalysts has been particularly impactful. Palladium and ruthenium catalysis offer versatile and robust methods for constructing the piperidine ring from a variety of precursors.
Future research in this area will likely focus on the development of catalysts based on more earth-abundant and less toxic metals, the discovery of new catalytic transformations with even broader substrate scope and functional group tolerance, and the application of these methods in flow chemistry for large-scale production. The continued innovation in metal-catalyzed synthesis will undoubtedly play a crucial role in advancing drug discovery and development for years to come.
References
- Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Research URL
- Source: Organic Chemistry Frontiers (RSC Publishing)
- Title: Iridium-Catalyzed Enantioconvergent Construction of Piperidines and Tetrahydroisoquinolines from Racemic 1,5-Diols Source: Journal of the American Chemical Society URL
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
- Title: Ruthenium-catalyzed cycloisomerization-6pi-cyclization: a novel route to pyridines Source: Organic Letters URL
- Title: Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin)
- Title: Technical Support Center: Synthesis of Piperidine from Pyridine Source: Benchchem URL
- Title: Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene Source: Organic Process Research & Development - ACS Publications URL
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL
- Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: ResearchGate URL
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- Source: Organic & Biomolecular Chemistry (RSC Publishing)
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- Title: [Co(TPP)
- Title: The suggested mechanism for the synthesis of piperidine derivatives...
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
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- Title: Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC Source: NIH URL
- Title: Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination Source: Organometallics - ACS Publications URL
- Title: RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM)
- Title: Iridium-Catalyzed Asymmetric Synthesis of 2,6-Disubstituted Piperidines Source: Sci-Hub URL
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- Title: Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes Source: Organic Chemistry Portal URL
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Scale-up synthesis of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
An Application Note for the Scalable Synthesis of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key building block in the development of various pharmaceutical agents, notably Janus kinase (JAK) inhibitors. The described methodology is centered around a Horner-Wadsworth-Emmons (HWE) reaction, selected for its high efficiency, scalability, and straightforward purification. This guide is intended for researchers, chemists, and process development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and safety during scale-up operations.
Introduction and Strategic Rationale
This compound serves as a critical intermediate in medicinal chemistry. Its α,β-unsaturated nitrile moiety provides a versatile handle for Michael additions, making it a cornerstone for constructing more complex molecular architectures. The Boc-protected piperidine ring is a common feature in modern pharmaceuticals, enhancing drug-like properties.
The primary challenge in producing this intermediate is developing a process that is not only high-yielding but also safe, cost-effective, and amenable to large-scale production. The Horner-Wadsworth-Emmons (HWE) olefination reaction is the strategy of choice for this transformation.
Causality for Method Selection:
-
High Yield and Selectivity: The HWE reaction is renowned for its ability to produce alkenes with high yields, often favoring the formation of the thermodynamically more stable E-isomer.
-
Accessible Starting Materials: The synthesis begins with two readily available commercial precursors: tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) and diethyl cyanomethylphosphonate.[1][2][3]
-
Simplified Purification: A significant advantage of the HWE reaction is that its primary byproduct, a water-soluble phosphate salt, can be easily removed through a simple aqueous workup. This avoids the need for complex chromatographic purification on a large scale, a major bottleneck in process chemistry.
-
Scalability: The reaction conditions are well-defined and can be adapted to standard industrial reactors with appropriate safety and engineering controls.
Reaction Mechanism and Workflow
The synthesis proceeds via the Horner-Wadsworth-Emmons reaction mechanism. First, a strong base deprotonates diethyl cyanomethylphosphonate to generate a resonance-stabilized phosphonate carbanion (ylide). This nucleophilic ylide then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane, which rapidly collapses to yield the desired alkene product and a water-soluble diethyl phosphate salt.
Diagram of the HWE Reaction Mechanism
Caption: Horner-Wadsworth-Emmons reaction pathway.
Overall Synthetic Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100 g scale of the starting ketone. Adjustments may be necessary based on specific equipment and safety assessments.
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| tert-butyl 4-oxopiperidine-1-carboxylate | 79099-07-3 | 199.25 | 1.0 | 100.0 g |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 (as NaH) | 1.2 | 50.2 g |
| Diethyl cyanomethylphosphonate | 2537-48-6 | 177.14 | 1.1 | 98.0 g (78.3 mL) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | - | ~1.5 L |
| Ethyl Acetate | 141-78-6 | - | - | ~2.0 L |
| Saturated aq. NH₄Cl | 12125-02-9 | - | - | ~500 mL |
| Saturated aq. NaCl (Brine) | 7647-14-5 | - | - | ~500 mL |
| Isopropanol | 67-63-0 | - | - | As needed |
| Deionized Water | 7732-18-5 | - | - | As needed |
Equipment:
-
5 L, 4-neck round-bottom flask or jacketed reactor
-
Overhead mechanical stirrer with a PTFE paddle
-
Digital thermometer/thermocouple
-
Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)
-
1 L pressure-equalizing dropping funnel
-
Ice-water bath or chiller system
-
Large separatory funnel (5 L)
-
Rotary evaporator
-
Büchner funnel and filtration flask
Mandatory Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly reactive and flammable solid that reacts violently with water and other protic sources, releasing flammable hydrogen gas. All operations involving NaH must be conducted under a strict inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and face shield.[4] Have a Class D fire extinguisher readily available.
-
Diethyl cyanomethylphosphonate: This reagent is toxic if swallowed and causes severe skin and eye irritation.[1][5] Handle exclusively in a well-ventilated chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[2]
-
Solvents: THF and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources in a well-ventilated area.[6]
-
Quenching: The quenching of unreacted NaH is highly exothermic and releases hydrogen gas. This step must be performed slowly, with efficient cooling and stirring, and behind a blast shield.
Step-by-Step Synthesis Procedure
-
Reactor Setup and Inerting: Assemble the 5 L reactor with the overhead stirrer, thermometer, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Ylide Formation:
-
To the reactor, add sodium hydride (50.2 g, 1.25 mol of NaH).
-
Add 800 mL of anhydrous THF.
-
Begin stirring and cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve diethyl cyanomethylphosphonate (98.0 g, 0.55 mol) in 200 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel and add it dropwise to the NaH suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide. The mixture will appear as a thick, off-white to yellowish slurry.
-
-
Olefination Reaction:
-
Cool the reaction mixture back down to 0 °C.
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (100.0 g, 0.50 mol) in 500 mL of anhydrous THF.
-
Add this solution dropwise to the cooled ylide slurry over 60 minutes, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and let the reaction stir at room temperature overnight (or until TLC/HPLC analysis indicates full consumption of the starting ketone).
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C. Perform this step with extreme caution behind a safety shield.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~500 mL) dropwise. The rate of addition should be controlled to manage gas evolution and the exotherm, keeping the temperature below 20 °C.
-
Once gas evolution has ceased, add 500 mL of deionized water and transfer the entire mixture to a 5 L separatory funnel.
-
Add 1 L of ethyl acetate and shake vigorously. Allow the layers to separate. The aqueous layer containing the phosphate byproduct should be clear.
-
Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 500 mL).
-
Combine all organic layers and wash with brine (500 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow solid or oil.
-
-
Purification:
-
Transfer the crude product to a suitable flask and add a minimal amount of hot isopropanol to dissolve it completely.
-
Slowly add deionized water dropwise until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature and finally in an ice bath for 1-2 hours.
-
Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold 50% isopropanol/water, and dry under vacuum.
-
Expected Results
-
Yield: 85-95%
-
Appearance: White crystalline solid
-
Purity (by HPLC/NMR): >99%
Conclusion
The Horner-Wadsworth-Emmons reaction provides a robust, efficient, and highly scalable pathway for the synthesis of this compound. By adhering to the detailed protocol and stringent safety measures outlined in this note, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity, facilitating further pharmaceutical development.
References
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Diethyl Cyanomethylphosphonate, 96%. [Link]
-
Szabo-Scandic. Diethyl (cyanomethyl)phosphonate-SDS-MedChemExpress. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
Supplementary information. Experimental details for radical cascade cyclization. [Link]
- Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxylate [cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
The Strategic Utility of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate in Modern Drug Discovery
Introduction: A Scaffold of Potential
In the landscape of contemporary medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility, metabolic stability, and bioavailability. Within the diverse toolkit of piperidine-based building blocks, tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate (CAS No: 197569-11-2) has emerged as a particularly versatile and powerful intermediate.
This application note delves into the strategic application of this compound in drug discovery, moving beyond a simple recitation of its chemical properties to explore the mechanistic rationale behind its use. We will provide detailed protocols for key transformations, offering researchers and drug development professionals a practical guide to leveraging its unique reactivity.
Molecular Profile:
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol [1] |
| Melting Point | 121-122°C[1] |
| Physical State | Solid at room temperature[1] |
The compound's utility is rooted in the orchestrated reactivity of its three key functional components: the tert-butoxycarbonyl (BOC) protecting group, the piperidine nitrogen, and the activated cyanomethylidene moiety. The BOC group provides a robust yet readily cleavable protecting group for the piperidine nitrogen, allowing for selective reactions at other sites of the molecule.[1] The core of its synthetic potential, however, lies in the electrophilic exocyclic double bond, which is activated by the electron-withdrawing nitrile group, making it an excellent Michael acceptor.
Application Note 1: A Gateway to Janus Kinase (JAK) Inhibitor Scaffolds
The Causality Behind the Choice: The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling.[2] Dysregulation of the JAK-STAT signaling pathway is implicated in a host of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the development of specific JAK inhibitors has become a major focus of pharmaceutical research.[2]
Many potent JAK inhibitors, such as Tofacitinib, feature a substituted piperidine ring linked to a heterocyclic core, often a pyrrolo[2,3-d]pyrimidine.[3][4] The synthesis of these complex molecules requires chiral piperidine intermediates with specific functionalities at the 3 and 4 positions. While not a direct precursor in the established synthesis of Tofacitinib, this compound serves as an excellent starting point for the synthesis of novel analogues and for the exploration of new chemical space around the piperidine core.
The cyanomethylidene group is a versatile handle. It can undergo conjugate addition (a Michael reaction) with various nucleophiles, including amines, to introduce diverse side chains at the 4-position. The nitrile group itself can then be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further points for diversification. This strategy allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Conceptual Workflow for JAK Inhibitor Analogue Synthesis:
Caption: Synthetic strategy for JAK inhibitor analogues.
Experimental Protocols
The following protocols are provided as a guide for the key transformations of this compound. These are foundational procedures that can be adapted and optimized for the synthesis of specific target molecules.
Protocol 1: Aza-Michael Addition of a Secondary Amine
Objective: To demonstrate the conjugate addition of a secondary amine to the activated alkene of this compound, a key step in introducing functional diversity.
Rationale: The electron-withdrawing effect of the nitrile group polarizes the exocyclic double bond, making the β-carbon highly susceptible to nucleophilic attack. Secondary amines are excellent nucleophiles for this transformation, leading to the formation of a β-amino nitrile derivative. This reaction is typically performed under mild conditions and often proceeds with high regioselectivity.
Materials:
-
This compound
-
Pyrrolidine (or other secondary amine)
-
Ethanol (anhydrous)
-
Triethylamine (optional, as a mild base)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply for inert atmosphere
-
TLC plates (silica gel 60 F254)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous ethanol (approximately 10 mL per gram of starting material).
-
Addition of Nucleophile: To the stirred solution, add pyrrolidine (1.2 eq) dropwise at room temperature. If the amine salt is used, add triethylamine (1.5 eq) to liberate the free base.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the desired product, tert-butyl 4-(cyanomethyl(pyrrolidin-1-yl)methyl)piperidine-1-carboxylate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Spirocyclic Piperidine Intermediate
Objective: To illustrate the use of this compound in the construction of spirocyclic systems, which are of increasing interest in drug design due to their conformational rigidity.
Rationale: The cyanomethylidene group can participate in cycloaddition reactions or intramolecular cyclization following an initial intermolecular reaction. This protocol outlines a conceptual pathway for the synthesis of a spiro-oxindole piperidine, a scaffold found in various biologically active compounds.
Materials:
-
Product from Protocol 1 (tert-butyl 4-(cyanomethyl(pyrrolidin-1-yl)methyl)piperidine-1-carboxylate)
-
Strong acid (e.g., concentrated sulfuric acid or trifluoroacetic acid)
-
Suitable solvent (e.g., dichloromethane for TFA, or neat for H₂SO₄)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the β-amino nitrile from Protocol 1 in a suitable solvent.
-
Acid-Catalyzed Cyclization: Cool the solution in an ice bath and slowly add a strong acid (e.g., 5 equivalents of trifluoroacetic acid).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The acid will catalyze the hydrolysis of the nitrile to an amide, which can then undergo an intramolecular cyclization.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography to yield the desired spirocyclic compound. Characterize the final product using appropriate analytical techniques.
Visualization of Key Transformations:
Caption: Key reactions of the title compound.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined points of reactivity allow for the controlled and systematic elaboration of the piperidine scaffold. The protocols outlined herein for the aza-Michael addition and a conceptual spirocyclization provide a starting point for the exploration of this versatile building block. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the importance of such intelligently designed scaffolds will undoubtedly increase. Future research will likely see the application of this compound in the synthesis of a wider range of therapeutic agents, targeting not only kinases but also other important drug targets like G-protein coupled receptors and ion channels.
References
-
UNL. (n.d.). Tofacitinib synthesis. Retrieved from [Link]
- Marican, A., et al. (2013). A novel stereoselective synthesis of Tofacitinib (CP-690,550), a Janus tyrosine kinase (JAK3) specific inhibitor. Tetrahedron: Asymmetry, 24(12), 759-765.
- Coricello, A., et al. (2020).
-
Der Pharma Chemica. (n.d.). An efficient and alternative method for synthesis of tofacitinib. Retrieved from [Link]
Sources
Preparation of High-Purity Stock Solutions of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate for Research Applications
Abstract
This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reproducible concentrations of this compound for their experimental workflows. The protocols outlined herein are designed to ensure the integrity, stability, and optimal performance of the compound in downstream applications by addressing key physicochemical properties, including solubility and stability.
Introduction: The Criticality of Accurate Stock Solutions
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The piperidine scaffold is a prevalent feature in many pharmaceuticals, and this particular derivative offers unique reactive potential due to its cyanomethylidene group.[1] The accuracy and reproducibility of any experimental data derived from the use of this compound are fundamentally dependent on the precise and consistent preparation of stock solutions.[2] A properly prepared stock solution serves as the cornerstone for generating reliable dose-response curves, kinetic data, and structure-activity relationships.
The primary challenges in preparing stock solutions of organic compounds like this compound often revolve around their limited aqueous solubility.[1] This document provides a robust methodology for overcoming these challenges, with a focus on the use of dimethyl sulfoxide (DMSO) as a solubilizing agent, a common practice in drug discovery and biological assays.[3]
Compound Specifications and Physicochemical Properties
A thorough understanding of the compound's properties is essential before any experimental work is initiated. This information is typically available from the supplier's Certificate of Analysis (CoA).
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Physical State | Solid at room temperature | [1] |
| Solubility Profile | Moderate solubility in organic solvents. | [1] |
| Purity | ≥95% (user to verify with CoA) | - |
Safety Precautions and Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution in 100% DMSO. This concentration is a common starting point for serial dilutions in many biological assays.
Required Materials and Equipment
-
This compound (solid)
-
High-purity, anhydrous DMSO (dimethyl sulfoxide)
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated pipettes
-
Sterile, amber, or light-blocking microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Calculation of Required Mass
To prepare a stock solution of a specific molarity, the required mass of the compound is calculated using the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [2]
For a 10 mM (0.010 mol/L) stock solution in 1 mL (0.001 L):
Mass (mg) = 10 mmol/L x 0.001 L x 222.28 g/mol = 2.22 mg
Step-by-Step Dissolution Procedure
The following workflow is designed to ensure the complete and accurate dissolution of the compound.
Figure 1: Workflow for the preparation of the stock solution.
-
Weighing: Accurately weigh 2.22 mg of this compound using an analytical balance.
-
Transfer: Carefully transfer the weighed solid into a sterile, appropriately labeled amber vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Initial Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.[4]
-
Solubility Check: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[4] This can help break up aggregates and enhance dissolution.
-
Gentle Warming (optional): If sonication is insufficient, gentle warming in a 37°C water bath can be attempted. However, exercise caution as excessive heat may degrade the compound.[4]
-
Final Confirmation: Once the solution is clear and free of particulates, it is ready for aliquoting.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking vials.[2]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2]
Best Practices for Handling and Use
-
Avoid Aqueous Contamination: DMSO is hygroscopic. Ensure that the stock solution is not exposed to moisture, which can affect compound stability and solubility.[7]
-
Serial Dilutions: When preparing working solutions for aqueous-based assays, it is advisable to perform serial dilutions in 100% DMSO first, before the final dilution into the aqueous assay buffer. This minimizes the risk of precipitation.[4]
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity or interference with the assay.[4] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[4]
-
Precipitation upon Dilution: Piperidine-containing compounds can sometimes precipitate when diluted into aqueous buffers.[1] If this occurs, consider lowering the stock concentration or preparing fresh solutions for each experiment.[1]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound fails to dissolve | Insufficient solvent volume or low solubility. | Use sonication or gentle warming. If unsuccessful, prepare a lower concentration stock solution. |
| Precipitation after freeze-thaw | Supersaturated solution or temperature shock. | Before use, bring the aliquot to room temperature and vortex gently. If precipitation persists, sonicate briefly. Avoid repeated freeze-thaw cycles. |
| Precipitation in assay media | Low aqueous solubility of the compound. | Perform a stepwise dilution. Ensure the final DMSO concentration is sufficient to maintain solubility but not interfere with the assay.[1] |
Conclusion
The protocol and guidelines presented in this application note provide a comprehensive framework for the reliable preparation of this compound stock solutions. Adherence to these procedures, particularly with respect to accurate measurements, appropriate handling techniques, and proper storage, is essential for ensuring the integrity of the compound and the reproducibility of experimental results. By understanding the physicochemical properties of the compound and implementing these best practices, researchers can have high confidence in the quality of their stock solutions and the validity of their downstream data.
References
-
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]
-
Chemistry Stack Exchange. What is the procedure to create stock solutions? Available from: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]
-
Chemistry LibreTexts. 2.5: Preparing Solutions. Available from: [Link]
-
Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available from: [Link]
-
PubChem. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | C12H20N2O2 | CID 22248390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Piperidine Ring in Medicinal Chemistry
Introduction: The Piperidine Scaffold - A Privileged Structure in Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry.[1] Its prevalence is not coincidental; the piperidine scaffold imparts a range of desirable physicochemical and pharmacological properties to drug candidates.[2] Its three-dimensional, conformationally flexible structure allows for precise spatial orientation of substituents to optimize interactions with biological targets.[2][3] Furthermore, the basic nitrogen atom can improve aqueous solubility and form key salt bridges in receptor binding pockets.[4]
Found in over 70 FDA-approved drugs and countless clinical candidates, the piperidine motif is a cornerstone of therapeutics targeting a wide array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[2][5][6] Molecules like paroxetine (antidepressant), donepezil (for Alzheimer's disease), and ritalin (for ADHD) all feature this critical scaffold.[7][8][9]
This guide provides an in-depth exploration of key strategies for the functionalization of the piperidine ring, offering both the theoretical basis for methodological choices and detailed, field-proven protocols for their implementation. We will cover N-functionalization, site-selective C-H functionalization, and de novo synthesis strategies, equipping researchers with the tools to unlock the full potential of this remarkable scaffold.
Diagram 1: Overview of Piperidine Functionalization Sites
The strategic modification of the piperidine ring is dictated by the distinct reactivity of its nitrogen and carbon positions. The following diagram illustrates the primary sites for functionalization.
Caption: Key reactive sites on the piperidine scaffold for synthetic modification.
Section 1: N-Functionalization - Modulating Core Physicochemical Properties
Modification of the piperidine nitrogen is the most direct and widely used strategy for diversification. The secondary amine is nucleophilic and readily undergoes reactions like alkylation, acylation, arylation, and sulfonylation. These modifications directly influence the molecule's basicity (pKa), lipophilicity, and ability to act as a hydrogen bond donor, which are critical parameters for tuning pharmacokinetics (PK) and pharmacodynamics (PD).[10]
Reductive amination is a robust and highly reliable method for N-alkylation, proceeding through the formation of an iminium ion intermediate followed by reduction. This method is favored for its operational simplicity and broad substrate scope.
Protocol 1: General Procedure for N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of a piperidine derivative with an aldehyde or ketone using sodium triacetoxyborohydride, a mild and selective reducing agent.
Causality of Choices:
-
Sodium Triacetoxyborohydride (STAB): Chosen over harsher reagents like sodium borohydride (NaBH₄) because it is less basic and moisture-stable. It selectively reduces the protonated iminium intermediate much faster than it reduces the starting carbonyl compound, allowing for a one-pot procedure with minimal side reactions.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent non-protic solvents for this reaction, effectively solvating the reactants without interfering with the reducing agent or the iminium intermediate.
-
Acetic Acid (Optional): A catalytic amount of acid can accelerate the formation of the iminium ion, especially with less reactive ketones. However, it is often unnecessary as the reaction can be autocatalytic.
Experimental Protocol:
-
To a solution of the piperidine starting material (1.0 equiv) in dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.1 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperidine.
Diagram 2: Workflow for N-Functionalization via Reductive Amination
Caption: Stepwise workflow for the N-alkylation of piperidines using reductive amination.
Section 2: C-H Functionalization - Precision Synthesis and Late-Stage Diversification
Directly converting a C-H bond on the piperidine ring to a C-C or C-heteroatom bond is a powerful strategy that minimizes synthetic steps and enables late-stage functionalization of complex molecules.[11] The site selectivity (i.e., which C-H bond reacts) is a significant challenge governed by the electronic and steric environment of the ring.[12]
-
C2 (α) Position: Electronically activated due to the adjacent nitrogen atom, making it susceptible to deprotonation or radical formation.[9][12]
-
C3 (β) Position: Electronically deactivated by the inductive electron-withdrawing effect of the nitrogen, making direct functionalization difficult.[8][12]
-
C4 (γ) Position: Generally unactivated, requiring specialized catalytic systems to override the inherent preference for the C2 position.[8][12]
Diagram 3: Logic of Site-Selective C-H Functionalization
Caption: Decision logic for achieving site-selective C-H functionalization on the piperidine ring.[8][12][13]
Protocol 2: Photoredox-Catalyzed α-C–H Arylation of N-Aryl Piperidines
This protocol details a method for the arylation of the C2 position using visible light photoredox catalysis, a modern technique that operates under mild conditions.[9]
Causality of Choices:
-
Iridium Photocatalyst (e.g., Ir(ppy)₃): This complex efficiently absorbs visible light and initiates the single-electron transfer (SET) process required to generate the key α-amino radical intermediate.
-
Cyano(hetero)arene: Electron-deficient arenes are required as radical acceptors. The cyano group activates the aromatic ring for radical addition.
-
Visible Light (Blue LEDs): Provides the energy to excite the photocatalyst in a controlled manner, avoiding harsh UV radiation that could degrade sensitive substrates.
Experimental Protocol:
-
In a vial equipped with a magnetic stir bar, combine the N-aryl piperidine substrate (1.0 equiv), the cyano(hetero)arene (1.5 equiv), and the iridium photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Seal the vial with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solvent (e.g., acetonitrile or DMF) for 15-20 minutes.
-
Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and begin stirring. Use a fan to maintain the reaction temperature near room temperature.
-
Irradiate the reaction for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to afford the α-arylated piperidine product.
Data Presentation: Representative C-H Functionalization Results
The diastereoselectivity of C-H functionalization is a critical consideration. The following table summarizes representative results for the photoredox-catalyzed arylation of substituted piperidines, demonstrating high yields and diastereoselectivity.[9]
| Entry | Piperidine Substrate | Cyanoarene Partner | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-Ph-2-Me-piperidine | 4-Cyanopyridine | 2n | 65 | >95:5 |
| 2 | N-Ph-2,6-di-Me-piperidine (cis) | 1-Cyanonaphthalene | 2o | 88 | >95:5 (trans) |
| 3 | N-Ph-3-Me-piperidine | 4-Cyanobenzonitrile | 2p | 75 | 70:30 (trans:cis) |
| 4 | N-Ph-4-tBu-piperidine | 4-Cyanopyridine | 2q | 91 | >95:5 |
Data adapted from Douglas, J. J., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization.[9]
Section 3: De Novo Synthesis - Constructing Complexity from Acyclic Precursors
While functionalizing a pre-existing ring is common, constructing the piperidine scaffold from acyclic starting materials is a powerful approach for accessing highly substituted and complex derivatives that would be difficult to obtain otherwise.[14] One-pot multicomponent reactions (MCRs) are particularly efficient, allowing for the rapid generation of molecular complexity in a single synthetic operation.[15]
Protocol 3: One-Pot, Four-Component Synthesis of Piperid-4-ones
This protocol describes an efficient synthesis of 2,6-disubstituted piperid-4-ones, versatile intermediates for further elaboration.[15]
Causality of Choices:
-
Tosyl Imine & Aldehyde: These serve as the electrophilic components that build the C2 and C6 positions of the ring.
-
Diketene: This acts as a four-carbon building block, providing the C3, C4, and C5 atoms and the C4-carbonyl group through a cascade of reactions.
-
Titanium Tetrachloride (TiCl₄): A Lewis acid that activates the imine for nucleophilic attack, initiating the reaction cascade.
-
Potassium Carbonate (K₂CO₃): Used for epimerization to convert the initial mixture of cis/trans diastereomers to the thermodynamically more stable 2,6-cis diastereomer.
Experimental Protocol:
-
To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature (e.g., 0 °C).
-
Add diketene (1.2 equiv) to the reaction mixture.
-
Monitor the consumption of the starting materials by TLC. Once consumed, introduce an aldehyde (1.0 equiv) to the flask.
-
Stir the reaction until completion. The reaction will yield a mixture of cis/trans-diastereomers.
-
For epimerization, concentrate the crude mixture and redissolve it in a suitable solvent. Add potassium carbonate (K₂CO₃) and stir until the diastereomeric ratio favors the 2,6-cis isomer (monitored by ¹H NMR).
-
Perform an aqueous workup and purify the crude product by flash column chromatography to yield the desired functionalized piperid-4-one.
Diagram 4: Workflow for Four-Component Piperid-4-one Synthesis
Caption: Workflow for the one-pot, four-component synthesis of piperid-4-ones.[15]
Conclusion
The functionalization of the piperidine ring is a dynamic and evolving field that remains central to the advancement of medicinal chemistry. The strategies outlined in this guide—from classical N-functionalization to modern C-H activation and elegant de novo syntheses—represent a powerful toolkit for drug discovery professionals. Understanding the causality behind each protocol enables researchers to make informed decisions, troubleshoot challenges, and rationally design next-generation therapeutics. As new catalytic systems and synthetic methodologies emerge, the ability to precisely and efficiently modify the piperidine scaffold will continue to drive the discovery of life-saving medicines.
References
-
Title: Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4 Source: ResearchGate URL: [Link]
-
Title: Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization Source: France-Berkeley Fund URL: [Link]
-
Title: Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Approaches to α-functionalization of piperidines by C─H functionalization Source: ResearchGate URL: [Link]
-
Title: Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: PubMed URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (MDPI) URL: [Link]
-
Title: Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems Source: ResearchGate URL: [Link]
-
Title: Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction Source: ResearchGate URL: [Link]
-
Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]
-
Title: Opportunities and challenges for direct C–H functionalization of piperazines Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines Source: ChemRxiv URL: [Link]
-
Title: Opportunities and challenges for direct C-H functionalization of piperazines Source: PubMed URL: [Link]
-
Title: New modular strategy reduces piperidine synthesis steps for pharmaceuticals Source: Scripps Research URL: [Link]
-
Title: Piperidine-based drug discovery Source: ResearchGate URL: [Link]
-
Title: Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: Chemistry – A European Journal (via NIH) URL: [Link]
-
Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization Source: Journal of the American Chemical Society (via NIH) URL: [Link]
-
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery Source: INNO PHARMCHEM URL: [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Leveraging Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate for Accelerated Structure-Activity Relationship (SAR) Studies
The Strategic Value of the Cyanomethylidene Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of clinically approved drugs.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for optimal interactions with biological targets.[2] However, the success of any drug discovery campaign hinges on the ability to rapidly and efficiently explore the chemical space around a core scaffold to establish a clear Structure-Activity Relationship (SAR).
This is where versatile building blocks become indispensable. Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate (CAS: 197569-11-2) has emerged as a particularly strategic starting material for SAR studies.[3] Its utility is rooted in a combination of carefully orchestrated structural features:
-
The Piperidine Core: Provides a proven heterocyclic framework for building drug-like molecules.[3][4]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen ensures stability and prevents unwanted side reactions during synthesis, allowing for controlled, site-selective modifications. It can be removed under standard acidic conditions late in the synthetic sequence if N-functionalization is desired.[3]
-
The Cyanomethylidene Moiety: This exocyclic double bond conjugated with a nitrile group is the key to the scaffold's versatility. It functions as an excellent Michael acceptor, enabling the straightforward introduction of a wide array of nucleophiles (thiols, amines, etc.) at the 4-position of the piperidine ring.[3] This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for generating a library of analogs. The nitrile group itself can also serve as a hydrogen bond acceptor or be hydrolyzed to other functional groups, providing an additional vector for SAR exploration.
This application note provides a detailed guide and robust protocols for utilizing this powerful building block to design, synthesize, and evaluate a focused library of compounds, thereby accelerating the SAR elucidation process.
The SAR Exploration Workflow: A Systematic Approach
A successful SAR campaign is an iterative cycle of design, synthesis, and biological evaluation. The use of a reactive intermediate like this compound streamlines this process, particularly the synthesis phase. The overall workflow is designed to systematically probe the effects of structural modifications on biological activity.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Protocol: Synthesis of a Focused Analog Library via Michael Addition
This protocol describes a robust and scalable method for synthesizing a library of analogs from this compound using a diverse set of thiol-based nucleophiles. The choice of thiols allows for the exploration of various alkyl, aryl, and heterocyclic side chains.
Causality Behind Experimental Choices:
-
Reaction: The conjugate (Michael) addition of a thiol to the electron-deficient alkene is a highly efficient and chemoselective reaction.
-
Base: A mild organic base like triethylamine (TEA) is used to deprotonate the thiol, generating the nucleophilic thiolate in situ without causing hydrolysis of the Boc group or other side reactions.
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively solubilizes the starting materials and reagents.
-
Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting material, ensuring the reaction has gone to completion before initiating workup.
-
Purification: Silica gel column chromatography is the standard method for purifying small organic molecules, effectively separating the desired product from unreacted starting materials and byproducts.
Step-by-Step Methodology
-
Reagent Preparation:
-
In an array of labeled 10 mL vials, add this compound (1.0 eq, e.g., 100 mg, 0.45 mmol).
-
To each vial, add a unique thiol nucleophile (1.1 eq, 0.50 mmol). Examples include: thiophenol, benzyl mercaptan, cyclohexyl mercaptan, 2-mercaptopyridine, etc.
-
Prepare a stock solution of triethylamine (TEA) in dichloromethane (DCM).
-
-
Reaction Setup:
-
Dissolve the contents of each vial in 2 mL of anhydrous DCM.
-
Add TEA (1.5 eq, 0.68 mmol) to each vial.
-
Seal the vials and stir the reaction mixtures at room temperature (20-25°C).
-
-
Reaction Monitoring:
-
After 2 hours, spot a small aliquot from each reaction vial onto a TLC plate (e.g., silica gel with a fluorescent indicator).
-
Elute the plate using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize the spots under UV light. The reaction is complete when the starting material spot (higher Rf) is no longer visible. If the reaction is sluggish, allow it to stir overnight.
-
-
Workup and Isolation:
-
Once the reaction is complete, dilute each reaction mixture with 10 mL of DCM.
-
Wash the organic layer sequentially with 10 mL of saturated aqueous NaHCO₃ solution and 10 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product from each vial using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final, purified analog.
-
-
Characterization:
-
Confirm the structure and purity of each analog using ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Caption: Synthetic workflow for generating analogs via Michael Addition.
Protocol: In Vitro Target Engagement Assay (Competitive Binding)
This protocol outlines a generic competitive radioligand binding assay to determine the affinity (Ki) of the newly synthesized compounds for a hypothetical G-protein coupled receptor (GPCR).
Causality Behind Experimental Choices:
-
Assay Principle: This is a classic pharmacological assay. An unlabeled test compound (our analog) competes with a known, labeled ligand ("radioligand") for binding to the target receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.
-
Membrane Preparation: Using cell membranes expressing the target receptor ensures a high concentration of the target, improving the signal-to-noise ratio.
-
Incubation: The incubation time and temperature are optimized to allow the binding reaction to reach equilibrium.
-
Filtration: Rapid filtration through a glass fiber filter separates the receptor-bound radioligand from the unbound radioligand. The filter traps the large membrane fragments while unbound ligand passes through.
-
Scintillation Counting: This technique quantifies the amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand.
Step-by-Step Methodology
-
Materials Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Membrane Homogenate: Prepare membranes from cells overexpressing the target receptor of interest. Dilute to a final concentration of 10-20 µg protein per well in assay buffer.
-
Radioligand: A known high-affinity ligand for the target, labeled with ³H or ¹²⁵I. Dilute to a final concentration equal to its K_d value.
-
Test Compounds: Prepare 10 mM stock solutions in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
50 µL of Assay Buffer.
-
50 µL of test compound dilution (or vehicle for total binding, or a high concentration of a known non-radioactive ligand for non-specific binding).
-
50 µL of radioligand solution.
-
50 µL of membrane homogenate.
-
-
The final volume in each well is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate for 90 minutes at 25°C with gentle agitation to allow binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester.
-
Quickly wash each filter 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Interpreting SAR Data: A Hypothetical Case Study
Following the synthesis and biological testing, the data is compiled to establish the SAR. The goal is to understand how changes in the 'R' group (introduced via the thiol) affect the compound's affinity for the target.
Table 1: SAR Data for a Hypothetical Series of Piperidine Analogs
| Compound ID | R-Group (from R-SH) | Structure | Ki (nM) |
| Start | - | (Starting Material) | >10,000 |
| 1a | Phenyl | 850 | |
| 1b | 4-Chlorophenyl | 120 | |
| 1c | 4-Methoxyphenyl | 950 | |
| 1d | Benzyl | 2,500 | |
| 1e | Cyclohexyl | 5,300 | |
| 1f | Pyridin-2-yl | 95 |
SAR Interpretation:
-
Initial Hit: The introduction of a simple phenyl group (1a ) confers moderate activity compared to the inactive starting material. This suggests the binding pocket has a hydrophobic region that can accommodate an aromatic ring.
-
Electronic Effects: Placing an electron-withdrawing chlorine at the 4-position of the phenyl ring (1b ) significantly improves affinity (120 nM). In contrast, an electron-donating methoxy group (1c ) slightly diminishes activity. This suggests that the electronic nature of the aromatic ring is important, possibly involving an interaction with an electron-deficient part of the receptor.
-
Steric and Conformational Effects: Introducing a flexible methylene spacer (benzyl group, 1d ) reduces activity, indicating that direct attachment of the aromatic ring to the sulfur is preferred for optimal orientation. The bulky, non-aromatic cyclohexyl group (1e ) is poorly tolerated, confirming the preference for a planar aromatic system.
-
Hydrogen Bonding Potential: Replacing the phenyl ring with a bioisosteric pyridyl ring (1f ) results in the most potent compound in the series (95 nM). This strongly suggests that the nitrogen atom in the pyridine ring may be acting as a hydrogen bond acceptor, forming a key interaction within the binding site.
The SAR from this initial library provides clear direction for the next design cycle. Future efforts should focus on exploring different substituents on the phenyl ring to optimize electronic interactions and probing alternative heterocycles to further exploit the putative hydrogen bond. This compound served as an ideal starting point, enabling the rapid generation of these key insights through a streamlined and efficient synthetic workflow.
References
- This compound - 197569-11-2 - Vulcanchem.
- SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles.Bioorganic and Medicinal Chemistry Letters.
-
Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed. Journal of Medicinal Chemistry. Available at: [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed. European Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. Molecules. Available at: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. Proceedings of the 2014 International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-14). Available at: [Link]
-
The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Blog. Available at: [Link]
-
The Significance of Piperidine Derivatives in Modern Drug Discovery. Pharma Focus Asia. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Molecules. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. European Journal of Medicinal Chemistry. Available at: [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Future Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (197569-11-2) for sale [vulcanchem.com]
- 4. nbinno.com [nbinno.com]
Synthesis of Enzyme Inhibitors Using Piperidine Scaffolds: Application Notes and Protocols
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most important and ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence is not a matter of chance; the saturated, non-aromatic nature of the piperidine scaffold provides an ideal three-dimensional framework that can be strategically functionalized to achieve precise interactions with biological targets.[3] Found in numerous natural alkaloids and over twenty classes of pharmaceuticals, this versatile building block often imparts favorable physicochemical and pharmacokinetic properties to drug candidates, such as improved solubility, metabolic stability, and oral bioavailability.[1][3][4][5]
Piperidine derivatives have been successfully developed as potent and selective inhibitors for a vast range of enzyme families.[6][7] These include, but are not limited to, cholinesterases for the treatment of Alzheimer's disease, dipeptidyl peptidase-4 (DPP-4) for diabetes, and various kinases and proteases in oncology.[8][9][10] The ability to control the stereochemistry and substitution pattern on the piperidine ring allows medicinal chemists to fine-tune the molecule's shape and electronic properties, optimizing its fit within an enzyme's active site.[11][12]
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key synthetic strategies for constructing functionalized piperidine scaffolds. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, present detailed, self-validating protocols for both synthesis and biological evaluation, and ground these methods in authoritative scientific literature.
Part I: Strategic Blueprint for Piperidine Synthesis
The construction of a substituted piperidine is not a one-size-fits-all process. The choice of synthetic route is a strategic decision dictated by the desired substitution pattern, the need for stereochemical control, and considerations of scalability and efficiency.
A. The Foundational Approach: Cyclization of Acyclic Precursors
The most intuitive strategy involves forming the piperidine ring from a linear, acyclic precursor. This "bottom-up" approach offers excellent control over the placement of substituents, as they are incorporated into the linear chain before the ring-closing event.
-
Causality and Rationale: This strategy is particularly powerful when complex or unusual substitution patterns are required. By building the acyclic chain with the desired functionalities already in place, chemists can avoid challenging post-modification steps on a pre-formed ring. Key reactions in this category include intramolecular reductive amination of δ-amino ketones or the aza-Michael addition, where an amine attacks an α,β-unsaturated carbonyl compound to trigger cyclization.[1][13]
Caption: General workflow for piperidine synthesis via cyclization.
B. The Efficiency Approach: Functionalization of Pre-formed Rings
An alternative and often highly efficient strategy begins with a readily available aromatic precursor, typically a substituted pyridine, which is then reduced to the corresponding piperidine.
-
Causality and Rationale: This method leverages the vast commercial availability of substituted pyridines. The catalytic hydrogenation of the pyridine ring is a robust and scalable reaction, making it a workhorse in industrial synthesis.[14] The primary challenge lies in controlling stereoselectivity during the reduction of di- or polysubstituted pyridines, as multiple diastereomers can be formed.[1] The choice of catalyst (e.g., Rhodium, Platinum, Nickel) and reaction conditions (pressure, temperature, solvent) is critical to steer the reaction towards the desired stereoisomer.[1][13]
C. The Precision Approach: Modern Asymmetric & Catalytic Methods
For modern drug development, controlling the absolute stereochemistry of a chiral center is paramount.[11] Enantiomerically pure compounds are essential for defining structure-activity relationships (SAR) and minimizing potential off-target effects and toxicity.[12] Catalytic asymmetric methods have revolutionized the synthesis of chiral piperidines.
-
Causality and Rationale: Methods such as the Rhodium-catalyzed asymmetric reductive Heck reaction allow for the direct and highly enantioselective installation of aryl or vinyl groups at the 3-position of the piperidine ring.[15] This is achieved by using a chiral phosphine ligand that coordinates to the metal catalyst, creating a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer. Similarly, catalytic [4+2] and [2+2+2] cycloaddition reactions provide powerful means to construct the piperidine ring itself with excellent stereocontrol.[16][17] These methods are indispensable for creating libraries of chiral compounds for screening.
D. The Complexity-Building Approach: Multi-Component Reactions (MCRs)
In the early stages of drug discovery, there is a need to rapidly generate a large number of structurally diverse molecules for biological screening. Multi-component reactions (MCRs), where three or more starting materials are combined in a single reaction vessel to form a complex product, are ideally suited for this task.[18]
-
Causality and Rationale: MCRs are highly atom-economical and operationally simple. For instance, a four-component reaction can assemble a complex piperidin-4-one scaffold in a single step from simple, commercially available precursors.[18] This rapid generation of molecular complexity allows for the efficient exploration of the chemical space around the piperidine core, accelerating the identification of initial hits in a screening campaign.
Part II: Validated Synthetic Protocols
The following protocols are presented as robust, field-proven methods for accessing key piperidine intermediates.
Protocol 1: One-Pot, Four-Component Synthesis of a 2,6-Disubstituted Piperid-4-one
This protocol, adapted from established MCR methodologies, provides rapid access to piperidinone scaffolds which are versatile intermediates for further chemical elaboration.[18]
Rationale: This one-pot procedure minimizes purification steps and solvent waste, making it an efficient method for generating a library of analogs for SAR studies. The resulting ketone functionality serves as a convenient chemical handle for subsequent reactions, such as reduction, reductive amination, or Wittig reactions.
Experimental Protocol:
-
To a solution of a selected tosyl imine (1.0 equivalent) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.
-
Add diketene (1.2 equivalents) to the reaction mixture.
-
Monitor the consumption of starting materials using Thin Layer Chromatography (TLC).
-
Upon completion, introduce an aldehyde (1.0 equivalent) to the flask.
-
Stir the reaction until TLC indicates the formation of the product is complete.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM, 3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, often a mixture of diastereomers, is purified by flash column chromatography. The resulting cis/trans mixture can often be converted to the thermodynamically more stable single diastereomer (e.g., 2,6-cis) through epimerization with a base like potassium carbonate (K₂CO₃).[18]
Protocol 2: Enantioselective Synthesis of 3-Aryl Piperidines
This protocol is based on a modern, rhodium-catalyzed asymmetric approach that provides access to enantiomerically enriched 3-substituted piperidines, which are key components of numerous pharmaceuticals.[15]
Rationale: This three-step sequence provides exquisite control over stereochemistry, which is often unachievable through direct hydrogenation of substituted pyridines. The choice of a specific chiral ligand (e.g., a chiral diene or phosphine) is the critical parameter that dictates the high enantioselectivity of the key carbometalation step.
Caption: Workflow for Rh-catalyzed asymmetric synthesis.
Experimental Protocol (Conceptual Outline):
-
Partial Reduction: Pyridine is first partially reduced to the corresponding dihydropyridine derivative. This step activates the scaffold for the subsequent cross-coupling reaction.
-
Rh-Catalyzed Asymmetric Carbometalation: The dihydropyridine intermediate is reacted with an arylboronic acid in the presence of a rhodium catalyst and a specific chiral ligand. This key step forms the C-C bond and sets the stereocenter with high enantioselectivity.[15]
-
Final Reduction: The resulting enantioenriched tetrahydropyridine is then fully reduced to the target saturated piperidine using standard reduction methods (e.g., catalytic hydrogenation).
Part III: Application in Enzyme Inhibition & Assay Protocols
Synthesizing a molecule is only half the journey. The ultimate goal is to assess its biological activity. Here, we focus on acetylcholinesterase (AChE), a key enzyme target in Alzheimer's disease therapy.[8]
Target Focus: Acetylcholinesterase (AChE)
In the cholinergic synapse, the neurotransmitter acetylcholine (ACh) is responsible for signal transmission. AChE rapidly hydrolyzes ACh, terminating the signal. In Alzheimer's disease, there is a deficit of cholinergic neurons. Inhibiting AChE increases the concentration and duration of ACh in the synapse, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[8] Many potent AChE inhibitors, such as Donepezil, feature a piperidine core.[8]
Caption: Action of piperidine-based AChE inhibitors.
Protocol 3: In Vitro AChE Inhibition Assay (Ellman's Method)
This spectrophotometric method is a robust and widely used assay for measuring AChE activity and screening for inhibitors.[8]
Principle: The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. The generated thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, the concentration of which can be quantified by measuring its absorbance at 412 nm.[8]
Experimental Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 50 mM, pH 8.0).
-
DTNB solution in buffer.
-
ATCI solution in buffer.
-
AChE enzyme solution in buffer.
-
Test Compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add phosphate buffer.
-
Add the test compound solution at various final concentrations.
-
Add the DTNB solution.
-
Add the AChE enzyme solution to all wells except the blank (add buffer instead).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.[8]
-
Data Presentation: Potency of Representative Piperidine-Based Inhibitors
The following table summarizes the inhibitory potency (IC₅₀ values) of several piperidine derivatives against various enzyme targets, illustrating the broad applicability of this scaffold.
| Compound Class/Example | Target Enzyme | IC₅₀ Value | Reference |
| N-Benzyl Piperidine Derivatives | Acetylcholinesterase (AChE) | 6.89 µM (for compound d5) | [19] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase (AChE) | 5.7 nM | [8] |
| 1-Benzylpiperidine Derivative (Compound 19) | Acetylcholinesterase (AChE) | 5.10 µM | [20] |
| Piperidine Urea Derivatives | 11β-HSD1 | Efficacious in vivo | [21] |
| Alogliptin | Dipeptidyl Peptidase-4 (DPP-4) | < 10 nM | [9] |
| Piperine (Natural Alkaloid) | Cytochrome P450 3A | Inhibitory Activity | [22] |
Conclusion and Future Outlook
The piperidine scaffold remains a cornerstone of enzyme inhibitor design due to its synthetic tractability and favorable pharmacological properties. The evolution from classical cyclization reactions to modern asymmetric catalysis and high-throughput multi-component strategies has provided medicinal chemists with a powerful and versatile toolkit.[1][15][18] These advanced methods enable the precise construction of complex, chiral molecules, facilitating the detailed exploration of structure-activity relationships required to develop potent and selective enzyme inhibitors.
Future efforts will likely focus on developing even more efficient, cost-effective, and environmentally benign ("green") synthetic pathways.[23][24] The combination of biocatalytic C-H oxidation with radical cross-coupling, for instance, represents a promising new frontier for simplifying complex piperidine synthesis.[24] As our understanding of disease biology deepens, the versatile piperidine scaffold will undoubtedly be adapted to create novel inhibitors for an ever-expanding array of enzyme targets, continuing its legacy as a truly privileged structure in the pursuit of new medicines.
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Fu, G. C. (2008). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. Available at: [Link]
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O'Hagan, D. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. Available at: [Link]
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Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. Available at: [Link]
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Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
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Rovis, T. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. PubMed. Available at: [Link]
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Kalinin, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
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Cieplak, M., & Wujec, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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G-F, P., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Available at: [Link]
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Xu, J., et al. (2012). Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice. PubMed. Available at: [Link]
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Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]
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Chen, Q-S., et al. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
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ResearchGate. (2024). Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction. ResearchGate. Available at: [Link]
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Huang, Y., et al. (2023). Piperidine alkaloids – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
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News-Medical.Net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.Net. Available at: [Link]
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Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC - NIH. Available at: [Link]
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Viegas Jr, C., et al. (2007). Lipoperoxidation and Cyclooxygenase Enzyme Inhibitory Piperidine Alkaloids from Cassia spectabilis Green Fruits. Journal of Natural Products. Available at: [Link]
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Tu, Y., & Wang, J. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]
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Peč, P., & Macholán, L. (1991). Comparison of coupling subsites and inhibition effects of piperidine alkaloids and aminoketones on plant amine oxidases. PubMed. Available at: [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
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Kalinin, S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
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OUCI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Orenburg University-College of Informatics. Available at: [Link]
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Xin, Z., et al. (2013). Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome. PubMed. Available at: [Link]
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Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed. Available at: [Link]
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Eagle Scholar. (2019). Synthesis of Piperidine-Based Inhibitors of KasA, a Vital Enzyme of M. tuberculosis. Eagle Scholar. Available at: [Link]
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Samanta, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. Available at: [Link]
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ResearchGate. (2020). (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
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MDPI. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. Available at: [Link]
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DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
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ResearchGate. (2006). (PDF) Synthesis of polyhydroxy piperidines and their analogues: A novel approach towards selective inhibitors of ??-glucosidase. ResearchGate. Available at: [Link]
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Martini, E., et al. (2008). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. PubMed. Available at: [Link]
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Application Notes & Protocols: Strategic Use of Building Blocks in Complex Molecule Synthesis
Abstract
The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. A departure from linear, step-by-step synthesis, the building block approach offers a modular, efficient, and flexible strategy for constructing intricate molecular architectures.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the philosophy, classification, and application of key building blocks. We will explore detailed protocols for their use, underpinned by mechanistic rationale, to empower scientists to design and execute more effective and strategic synthetic campaigns.
The Philosophy of a Building Block Approach
At its core, a building block is a molecular fragment or simple molecule that serves as a fundamental unit for constructing more complex compounds.[1][3] The strategic selection of these blocks is paramount, as it can dramatically minimize reaction steps, improve yields, and provide rapid access to a diverse range of molecular analogues.[1][2] This modularity is particularly powerful in drug discovery, where the ability to systematically modify a core scaffold (a concept known as fragment-based drug discovery or FBDD) can accelerate the optimization of lead compounds.[4][5]
A building block strategy inherently favors a convergent synthesis over a linear synthesis . In a linear approach, a single starting material is sequentially modified. The overall yield is the mathematical product of each step's yield, leading to a rapid decrease in material. In contrast, a convergent approach involves synthesizing key fragments (building blocks) independently and then coupling them together in the final stages. This maximizes the preservation of valuable materials and allows for greater flexibility and efficiency.
Caption: Linear vs. Convergent synthetic strategies.
Classes of Building Blocks: The Chemist's Toolkit
The universe of chemical building blocks is vast and varied.[3][6] Their utility is defined by their structural features, inherent reactivity, and the strategic advantages they confer. Below are key classes essential for modern synthesis.
2.1 The Chiral Pool: Nature's Head Start
The chiral pool is the collection of readily available, enantiomerically pure compounds provided by nature, such as amino acids, sugars, terpenes, and alkaloids.[7][8] This approach is exceptionally powerful because it uses a naturally occurring chiral compound as a starting point to create other complex, chiral molecules, which is critical in medicinal chemistry where enantiomers often have vastly different biological activities.[7][]
-
Causality: By starting with a molecule that already possesses the correct stereochemistry at one or more centers, chemists can circumvent the need for complex asymmetric synthesis steps or chiral resolutions, saving significant time and resources.[] The synthesis of the anticancer drug Paclitaxel, for instance, is made more efficient by incorporating verbenone, a terpene from the chiral pool.[8]
2.2 Heterocyclic Building Blocks: The Scaffolds of Life and Medicine
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are arguably the largest and most versatile family of building blocks.[6][10] Their prevalence is underscored by the fact that a high percentage of all drugs contain at least one heterocyclic ring.[10][]
-
Expertise: Heterocycles like pyridines, thiazoles, and indoles are considered "privileged structures" in medicinal chemistry.[12] Their unique three-dimensional shapes and electronic properties allow them to bind to biological targets with high specificity.[] Furthermore, the nitrogen, oxygen, or sulfur atoms within the rings can act as hydrogen bond donors or acceptors, which is crucial for molecular recognition and modulating properties like solubility and metabolic stability.[]
2.3 Organometallic Reagents: Masters of Carbon-Carbon Bond Formation
Organometallic reagents, which feature a carbon-metal bond, are indispensable tools for constructing molecular frameworks.[13][14] Reagents like Grignard (R-MgX) and organolithium (R-Li) compounds function as potent carbon nucleophiles (carbanion equivalents), readily attacking electrophilic centers like carbonyls to form new C-C bonds.[14][15][16]
-
Trustworthiness: The power of these reagents lies in their predictable reactivity. The highly polarized carbon-metal bond ensures that the organic group will attack an electrophilic carbon, such as in an aldehyde or ketone, to form a new alcohol with a larger carbon skeleton.[15][16] However, their high basicity is a critical experimental consideration; they react readily with acidic protons, meaning that functional groups like alcohols, amines, and carboxylic acids must be absent or protected.[16]
| Building Block Class | Core Advantage | Key Application Areas | Common Examples |
| Chiral Pool | Provides enantiopure starting materials, avoiding complex asymmetric steps.[7][8] | Pharmaceutical synthesis, natural product total synthesis. | Amino acids (L-Proline), Sugars (D-Glucose), Terpenes ((-)-Carvone).[17] |
| Heterocycles | Act as "privileged" scaffolds, providing key binding interactions and tunable properties.[][12] | Drug discovery, materials science, agrochemicals. | Pyridine, Thiazole, Imidazole, Indole, Piperidine.[12][18][19] |
| Organometallics | Excellent carbon nucleophiles for reliable C-C bond formation.[14][15] | Alcohol synthesis, construction of complex carbon skeletons. | Grignard Reagents (R-MgX), Organolithiums (R-Li).[15] |
| Click Chemistry | Offers highly efficient, selective, and biocompatible ligation reactions.[20][21][22] | Bioconjugation, drug discovery, materials science.[22][23][24] | Alkynes, Azides (for CuAAC reaction).[22] |
Key Synthetic Strategies & Protocols
The true power of building blocks is realized through robust and reliable coupling reactions. Here, we detail a protocol for one of the most transformative reactions in modern synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry."
3.1 Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction & Rationale: Coined by K. Barry Sharpless, "Click Chemistry" describes reactions that are modular, high-yielding, create minimal byproducts, and are tolerant of a wide range of functional groups.[20][21] The CuAAC reaction, which joins an azide and a terminal alkyne to form a stable 1,2,3-triazole ring, is the quintessential click reaction.[22] This protocol is invaluable for reliably stitching together complex building blocks in drug discovery, bioconjugation, and materials science.[22][23][24][25]
Caption: General experimental workflow for a CuAAC "Click" reaction.
Materials:
-
Building Block 1: Terminal Alkyne (1.0 eq)
-
Building Block 2: Organic Azide (1.0-1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium Ascorbate (0.05-0.10 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH/H₂O (to achieve a ~0.1 M concentration of the alkyne).
-
Expert Insight: Using a slight excess of the azide can help drive the reaction to completion. The t-BuOH/H₂O solvent system is excellent for solubilizing a wide range of organic substrates while being compatible with the inorganic catalyst salts.
-
-
Catalyst Addition: To the stirring solution, add Sodium Ascorbate (0.10 eq) followed by Copper(II) Sulfate Pentahydrate (0.02 eq).
-
Mechanism Insight: Sodium ascorbate is a reducing agent. It reduces the Cu(II) from the sulfate salt to the catalytically active Cu(I) species in situ. This is a critical step for the catalytic cycle to begin.
-
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is often complete within 1-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the limiting starting material.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (EtOAc) three times.
-
Trustworthiness: The aqueous workup is designed to remove the copper catalyst and other water-soluble salts, providing the first step of purification.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.
-
Characterization: The final, pure triazole product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy) to confirm its structure and purity. The formation of the triazole ring often gives a characteristic signal in the ¹H NMR spectrum between 7.5-8.5 ppm.
Conclusion and Future Outlook
The strategic deployment of building blocks has fundamentally reshaped the landscape of chemical synthesis.[][27] By enabling modular and convergent approaches, chemists can now construct complex molecules with greater efficiency, precision, and speed.[2][28] Emerging technologies in automated synthesis and the development of novel building blocks that provide access to three-dimensional chemical space are set to further expand the synthetic chemist's toolkit.[4][5] As we continue to tackle increasingly complex molecular targets for medicine and materials, the philosophy of building block synthesis will remain a central and enabling strategy.
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Special Issue : Heterocyclic Building Blocks for Medicinal Applications. MDPI. [Link]
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Building blocks Definition - Organic Chemistry II Key Term. Fiveable. [Link]
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Chiral Pool | Overview & Research Examples. Perlego. [Link]
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Chiral Pool: Synthesis, Definition & Asymmetric Technique. StudySmarter. [Link]
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Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. Preprints.org. [Link]
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Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. ResearchGate. [Link]
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Modularity: Adding New Dimensions to Total Synthesis. Caltech. [Link]
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Chiral pool. Wikipedia. [Link]
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Heterocyclic Building Blocks. SRD ORGANICS LTD. [Link]
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Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. ChemTalk. [Link]
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Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC - PubMed Central. [Link]
-
Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. Hilaris Publisher. [Link]
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Organometallic Reagents in Organic Synthesis. Solubility of Things. [Link]
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The Role of Molecular Building Blocks in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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New strategies to enhance the efficiency and precision of drug discovery. PMC - PubMed Central. [Link]
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Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. ACS Publications. [Link]
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New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Rice University. [Link]
-
Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. PubMed. [Link]
-
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Organometallic Chemistry Tools for Building Biologically-Relevant Nanoscale Systems. PMC - PubMed Central. [Link]
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The Role of Silicon in Organic, Organometallic and Polymer Chemistry. Changfu Chemical. [Link]
-
13.9: Organometallic Reagents in Alcohol Synthesis. Chemistry LibreTexts. [Link]
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Using Organometallic Reagents to Make C–C Bonds | Chapter 9 - Organic Chemistry (2nd Edition). YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Welcome to the dedicated technical support center for the synthesis of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This guide is structured to address specific issues you may encounter during your experiments, offering practical solutions grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of N-Boc-4-piperidone with an active methylene compound, typically malononitrile or cyanoacetic acid esters, followed by decarboxylation if a cyanoacetic acid ester is used. The reaction is favored for its efficiency in forming carbon-carbon double bonds.[1][2]
The general reaction scheme is as follows:
N-Boc-4-piperidone + CH₂(CN)₂ --(Base Catalyst)--> this compound + H₂O
The choice of catalyst, solvent, and reaction conditions plays a critical role in maximizing the yield and minimizing the formation of byproducts.[3] This guide will delve into the nuances of this synthesis to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the role of the base catalyst in the Knoevenagel condensation for this synthesis?
The base catalyst is crucial for deprotonating the active methylene compound (e.g., malononitrile), forming a resonance-stabilized carbanion (enolate).[4] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of N-Boc-4-piperidone. A weak base is generally preferred to avoid side reactions like the self-condensation of the ketone.[3] Commonly used bases include piperidine, pyridine, and ammonium salts like ammonium acetate.[5][6]
Q2: My reaction is not going to completion. What are the likely causes?
Incomplete reactions can stem from several factors:
-
Insufficient Catalyst: The catalytic amount of the base may be too low to drive the reaction forward efficiently.
-
Low Reaction Temperature: While some Knoevenagel condensations can proceed at room temperature, gentle heating is often required to achieve a reasonable reaction rate and completion.[7]
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct.[7] If not removed, the accumulation of water can inhibit the reaction equilibrium.
-
Poor Quality Reagents: Impurities in the starting materials, N-Boc-4-piperidone or the active methylene compound, can interfere with the reaction.
Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
The most common side reactions in this synthesis are:
-
Self-condensation of N-Boc-4-piperidone: This is more likely to occur with stronger bases.[5] Using a weaker base can mitigate this issue.
-
Michael Addition: The α,β-unsaturated product, this compound, can undergo a Michael addition with another molecule of the deprotonated active methylene compound.[5] This is more prevalent with longer reaction times and higher temperatures. To minimize this, it is crucial to monitor the reaction progress and stop it once the starting material is consumed.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The following troubleshooting workflow can help identify and resolve the root cause.
dot
Caption: Troubleshooting logic for low reaction yield.
Step-by-Step Troubleshooting Protocol:
-
Verify Starting Material Purity:
-
Problem: Impurities in N-Boc-4-piperidone or the active methylene compound can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or column chromatography. Confirm their identity and purity using analytical techniques such as NMR or Mass Spectrometry.
-
-
Evaluate the Catalyst:
-
Problem: The base catalyst may be old, inactive, or used in a suboptimal amount.
-
Solution: Use a fresh supply of the catalyst. If using a standard base like piperidine, ensure it has been stored properly. Optimize the catalyst loading; typically, 5-10 mol% is a good starting point.[5]
-
-
Optimize Reaction Conditions:
-
Problem: The reaction temperature may be too low, or the reaction time may be insufficient.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40-60 °C) and continue to monitor by TLC.
-
-
Consider Water Removal:
Issue 2: Product Purification Challenges
Even with a successful reaction, isolating the pure product can be challenging.
Problem: Difficulty in removing unreacted starting materials or side products from the desired product.
Solution:
-
Recrystallization: This is often the most effective method for purifying the solid product. A suitable solvent system, such as n-hexane and ethyl acetate, can be used.[5] Experiment with different solvent ratios to achieve optimal crystallization and purity.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can effectively separate the product from impurities.
Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Standard Knoevenagel Condensation
This protocol is a general procedure that can be optimized for your specific laboratory conditions.
dot
Caption: Standard experimental workflow for the Knoevenagel condensation.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add N-Boc-4-piperidone (1 equivalent) and malononitrile (1.1 equivalents).
-
Add a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base, for example, piperidine (0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
This protocol is particularly useful for improving yields when the reaction equilibrium is unfavorable.
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add N-Boc-4-piperidone (1 equivalent) and malononitrile (1.1 equivalents) to the flask.
-
Add a solvent that forms an azeotrope with water, such as toluene.
-
Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected and the starting materials are consumed, as monitored by TLC.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Mechanistic Insight
A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.
dot
Caption: Simplified mechanism of the Knoevenagel condensation.
The reaction proceeds via three main steps:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a nucleophilic enolate.[4]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone to form a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated and then undergoes dehydration to form the final α,β-unsaturated product.[2]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Catalyst | Weak base (e.g., piperidine, ammonium acetate) | Minimizes self-condensation of the ketone.[5] |
| Catalyst Loading | 5-10 mol% | Sufficient to catalyze the reaction without promoting side reactions. |
| Solvent | Toluene, Ethanol | Toluene allows for azeotropic removal of water. Ethanol is a common polar protic solvent for this reaction. |
| Temperature | Room temperature to reflux (40-80 °C) | Gentle heating can increase the reaction rate and yield.[7] |
| Reactant Ratio | Slight excess of active methylene compound (e.g., 1.1 equiv.) | Can help drive the reaction to completion. |
Conclusion
The synthesis of this compound via the Knoevenagel condensation is a robust and widely used method. By carefully controlling the reaction parameters and being mindful of potential side reactions, researchers can consistently achieve high yields of the desired product. This guide provides a comprehensive framework for troubleshooting and optimizing your synthesis, empowering you to overcome common experimental hurdles.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Rufino, V. C., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(19), 5099–5107. [Link]
-
van der Klis, F., & van Haveren, J. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry, 24(1), 79-100. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
Dalessandro, E. V., Collin, H. P., Valle, M. S., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(19), 5099-5107. [Link]
-
Urbonaviciute, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5178. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary information. [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
-
Siddiqui, H. L., et al. (2013). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o205–o206. [Link]
-
Scribd. (n.d.). Knoevenagel Condensation Guide. [Link]
- Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. [Link]
-
Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate. [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]
Sources
Technical Support Center: Purification of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate by Chromatography
Welcome to the dedicated support center for the chromatographic purification of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this key synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve optimal purity and yield in your experiments.
Understanding the Molecule
This compound is a moderately polar compound featuring a piperidine core, a Boc-protecting group, and a cyanomethylidene substituent.[1] The presence of the basic nitrogen within the piperidine ring (though protected), the polar nitrile group, and the non-polar tert-butyl group gives this molecule a unique chromatographic behavior that requires careful method development.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
Q: I'm observing co-elution or poor resolution between my product and a closely related impurity. How can I improve the separation?
A: Achieving good resolution is paramount for isolating your target compound with high purity. Several factors can be adjusted to enhance separation:
-
Optimize the Mobile Phase: The choice of solvent system is critical. For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][3]
-
Actionable Advice: Begin with a solvent system identified through Thin Layer Chromatography (TLC) that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[4] If separation is still poor, a gradient elution, where the proportion of the more polar solvent is gradually increased, can often resolve closely eluting compounds.[4][5]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Silica Gel: Standard, slightly acidic silica is the most common choice.[2]
-
Alumina (Basic or Neutral): For basic compounds like piperidine derivatives, alumina can sometimes offer better peak shape and different selectivity compared to silica.[2]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the most polar compounds elute first.[2][6] This can be advantageous if your impurities are significantly more or less polar than your product. A typical mobile phase would be a mixture of acetonitrile and water.[7]
-
Issue 2: Significant Peak Tailing of the Product
Q: My product peak is broad and asymmetrical (tailing). What is causing this and how can I fix it?
A: Peak tailing is a common issue when purifying amine-containing compounds like piperidine derivatives. It is often caused by secondary interactions between the basic nitrogen of the analyte and acidic silanol groups on the surface of the silica gel stationary phase.[7]
-
Actionable Advice:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. Triethylamine (TEA) at a concentration of 0.1-2.0% is a common and effective choice.[8] For particularly stubborn cases, a solution of 1-10% ammonia in methanol can be used as the polar component of your mobile phase, mixed with a non-polar solvent like dichloromethane.[2][3][8]
-
Use a Different Stationary Phase: As mentioned previously, basic alumina can be a good alternative to silica gel for purifying amines.[2]
-
Issue 3: Low or No Recovery of the Product from the Column
Q: I've run my chromatography, but I'm recovering very little of my target compound. Where could it have gone?
A: Low recovery can be frustrating and may be due to several factors:
-
Compound Instability on Silica: The slightly acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[9] The Boc-protecting group on your molecule is known to be acid-sensitive and can be cleaved under strongly acidic conditions.[10]
-
Actionable Advice: Test the stability of your compound on silica by spotting it on a TLC plate, allowing it to sit for an hour or two, and then eluting it to see if any new spots (decomposition products) have formed.[9] If instability is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[9]
-
-
Compound is Too Polar and Stuck on the Column: If your solvent system is not polar enough, your compound will not elute from the column.
-
Actionable Advice: If you suspect your compound is still on the column, you can try flushing the column with a very polar solvent, such as 10% methanol in dichloromethane, to recover it.[2][3] Always ensure your initial solvent system development on TLC shows that the compound moves from the baseline.
-
-
Poor Sample Solubility: If the compound is not fully dissolved when loaded onto the column, it can lead to poor recovery and band broadening.[11][12]
Issue 4: Suspected Cleavage of the Boc-Protecting Group
Q: I'm seeing an unexpected, more polar spot on my TLC and I suspect the Boc group is being removed during purification. How can I prevent this?
A: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions.[10][14] While standard silica gel is only weakly acidic, prolonged exposure or the presence of acidic impurities can lead to deprotection.
-
Actionable Advice:
-
Neutralize the Mobile Phase: Add a small amount of a base like triethylamine (0.1-1%) to your eluent to neutralize the silica surface.[8]
-
Use Neutral or Basic Stationary Phase: Switching to neutral or basic alumina can prevent acid-catalyzed deprotection.[2]
-
Reversed-Phase with Buffered Mobile Phase: If using reversed-phase HPLC, avoid highly acidic modifiers like trifluoroacetic acid (TFA) if possible, as this can cause Boc-group cleavage, especially during fraction evaporation.[10] Consider using a buffer system like ammonium acetate.[10] The deprotected amine will have a much shorter retention time in a reversed-phase system.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of this compound on silica gel?
A1: A good starting point for many moderately polar compounds is a mixture of ethyl acetate and hexane.[2][3] Based on the structure, a starting gradient of 10-50% ethyl acetate in hexane is a reasonable range to explore using TLC to find the optimal separation conditions.[3] Aim for an Rf value of 0.2-0.3 for the target compound on a TLC plate for the best separation on a flash column.[4]
Q2: Can I use reversed-phase chromatography for this compound?
A2: Yes, reversed-phase chromatography is a viable option. Given the presence of the non-polar Boc group, the compound should have sufficient retention on a C18 column.[7][14] A typical mobile phase would be a gradient of acetonitrile in water.[7] This method is particularly useful if you have very polar or very non-polar impurities to separate from your product.
Q3: How do I load my sample onto the column?
A3: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column bed.[12] This is the most common method.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[12][13] This powder is then carefully added to the top of the column. This technique often results in better resolution.[12]
Q4: My compound is very polar and runs at the solvent front even with 100% ethyl acetate. What should I do?
A4: If your compound is too polar for traditional normal-phase systems, you have a few options:
-
Increase Mobile Phase Polarity: You can try a more polar solvent system, such as 5-10% methanol in dichloromethane.[3] Be cautious not to exceed 10% methanol as it can start to dissolve the silica gel.[2][3]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying polar compounds.[15] It uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[16] In HILIC, increasing the water content decreases retention.
Summary Tables for Quick Reference
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Polarity of Compound | Recommended Solvent System |
| Non-polar | 5% Ethyl Acetate/Hexane or 100% Hexane |
| Moderately Polar | 10-50% Ethyl Acetate/Hexane |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane |
| Very Polar | 10-20% Methanol/Dichloromethane |
Data synthesized from multiple sources including the University of Rochester Chemistry Department and Sorbent Technologies.[3][13]
Table 2: Troubleshooting Common Chromatographic Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inappropriate solvent system; Column overload | Optimize mobile phase using TLC (aim for Rf 0.2-0.3); Run a gradient elution; Reduce sample load. |
| Peak Tailing | Secondary interactions with acidic silanols | Add 0.1-2.0% triethylamine or ammonia to the mobile phase; Use an alumina column.[8] |
| Low Recovery | Compound unstable on silica; Eluent not polar enough | Test compound stability on TLC; Use a neutral stationary phase; Flush column with a stronger solvent.[9] |
| Boc-Deprotection | Acidic conditions on the column | Add a basic modifier to the eluent; Use a neutral or basic stationary phase. |
Experimental Workflow & Diagrams
General Workflow for Purification
The logical flow for developing a purification method for this compound is outlined below.
Caption: A systematic workflow for method development and execution of column chromatography.
Troubleshooting Decision Tree
When encountering issues, this decision tree can guide your troubleshooting process.
Caption: A decision tree to diagnose and solve common chromatography problems.
References
- Benchchem.
- Maghchiche, A. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- University of California, Los Angeles Chemistry Department.
- Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- University of Rochester Chemistry Department. Chromatography: Solvent Systems For Flash Column.
- Various Authors. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Sorbent Technologies, Inc. (2025).
- Bickler, B. (2023).
- Vulcanchem. Tert-butyl 4-(cyanomethylidene)
- JoVE. (2025).
- University of Rochester Chemistry Department.
- Benchchem. Technical Support Center: Chromatographic Analysis of 1-(Chlorocarbonyl)
- Wikipedia.
- Tosoh Bioscience.
- Chemistry LibreTexts. (2021).
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- ChemistryViews. (2012).
- SiliCycle. (2021).
Sources
- 1. This compound (197569-11-2) for sale [vulcanchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. sorbtech.com [sorbtech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Technical Support Center: Synthesis of Cyanomethylidene Piperidines
Introduction
The cyanomethylidene piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, most commonly achieved via the Knoevenagel condensation, is a cornerstone reaction for drug development professionals. However, this seemingly straightforward condensation is often plagued by competing side reactions that can drastically reduce yields, complicate purification, and compromise product purity.
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to common issues encountered during the synthesis of cyanomethylidene piperidines. By explaining the causality behind these side reactions, we aim to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during synthesis in a question-and-answer format, providing both mechanistic explanations and actionable solutions.
Question 1: My reaction yield is low, and the primary byproduct appears to be a Michael adduct. How can I prevent this?
Answer: This is one of the most common side reactions. The desired α,β-unsaturated product is an excellent Michael acceptor. The nucleophile (the carbanion of your active methylene compound, e.g., malononitrile) can attack the product in a 1,4-conjugate addition, leading to a dimeric byproduct. The piperidine catalyst itself can also act as the nucleophile.
Mechanistic Insight: The reaction proceeds in two stages: the desired Knoevenagel condensation followed by the undesired Michael addition.
Caption: Formation of a Michael adduct byproduct.
Troubleshooting Steps & Solutions:
-
Control Stoichiometry: Avoid using a large excess of the active methylene compound. Start with a 1:1 or 1:1.1 ratio of the piperidone to the active methylene reagent.[1]
-
Lower Catalyst Loading: High concentrations of the base catalyst (piperidine) increase the concentration of the nucleophilic carbanion, favoring the Michael addition. Reduce the catalyst loading to the minimum required for the Knoevenagel condensation to proceed at a reasonable rate (e.g., 0.05-0.1 equivalents).[2]
-
Temperature Control: Michael additions are often more sensitive to higher temperatures than the initial condensation. Running the reaction at room temperature or even 0 °C can significantly suppress the formation of the adduct.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Once the starting piperidone is consumed and the desired product spot is at maximum intensity, quench the reaction immediately to prevent the subsequent Michael addition from becoming dominant.
Question 2: My reaction is very slow or stalls completely, with significant starting material remaining. What is causing this and how can I fix it?
Answer: Incomplete conversion is typically due to an unfavorable reaction equilibrium or insufficient catalyst activity. The Knoevenagel condensation produces one equivalent of water, which can inhibit the catalyst and participate in a reverse reaction, hydrolyzing the product back to the starting materials.[1][4]
Mechanistic Insight: The final step of the condensation is the elimination of water to form the double bond. The presence of excess water can shift the equilibrium back towards the aldol addition intermediate, stalling the reaction.
Caption: The role of water in reaction equilibrium.
Troubleshooting Steps & Solutions:
-
Water Removal: This is the most effective solution.
-
Azeotropic Distillation: If your substrates are thermally stable, perform the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, using a Dean-Stark apparatus to physically remove the water as it forms.[4]
-
Molecular Sieves: For reactions at lower temperatures, add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester the water byproduct.[4]
-
-
Optimize Catalyst: Ensure your catalyst (e.g., piperidine) is not old or hydrated. While piperidine is a weak base, a catalyst that is too weak for your specific substrates may also be the issue. Consider screening other weak bases like pyrrolidine or ammonium acetate.[1][5]
-
Increase Temperature: If water removal methods are in place and the reaction is still slow, a moderate increase in temperature (e.g., to 40-60 °C) can increase the reaction rate. Monitor carefully for the onset of side reactions.[1]
Question 3: My TLC shows a complex mixture of spots, and I am getting a dark, tar-like crude product. Why is this happening?
Answer: The formation of a dark, intractable mixture or "tar" suggests polymerization or decomposition. This can be caused by overly harsh reaction conditions or the use of a base that is too strong. Strong bases can promote the self-condensation of aldehydes (if used as a starting material) or other unwanted polymerization pathways of the activated starting materials and products.[1][4]
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Base: This is a critical parameter. The Knoevenagel condensation requires a base just strong enough to deprotonate the active methylene compound. Strong bases like NaOH, KOH, or metal alkoxides are generally unsuitable and will lead to decomposition. Stick to weak amine bases like piperidine, pyridine, or even acidic catalysts like acetic acid with ammonium acetate.[1][3]
-
Lower the Temperature: High temperatures can accelerate decomposition and polymerization. Attempt the reaction at room temperature first. If heating is necessary, do so cautiously and for the minimum time required.
-
Ensure Purity of Starting Materials: Impurities in the starting piperidone or active methylene compound can sometimes initiate polymerization. Ensure they are pure before starting the reaction. Old bottles of piperidine can contain yellow oxidation products; purification by distillation may be necessary if it is heavily contaminated.[6]
-
Degas the Solvent: In some sensitive reactions, dissolved oxygen can lead to oxidative side reactions and colored impurities. Bubbling nitrogen or argon through your solvent before use can mitigate this.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for synthesizing cyanomethylidene piperidines? A1: There is no single "best" solvent, as the optimal choice depends on the specific substrates and reaction conditions. However, here is a general guide:
-
Toluene/Benzene: Excellent when azeotropic water removal is needed for thermally stable compounds.[1]
-
Ethanol/Methanol: Protic solvents can be effective and are good for reactions at room temperature or with moderate heating. They are also good for solubilizing starting materials.[2]
-
Acetonitrile/DMF: Aprotic polar solvents can accelerate the reaction rate but may also promote side reactions if not carefully controlled. They have been shown to give high conversions in short times.[1]
-
Water: In the spirit of green chemistry, water has been successfully used as a solvent for some Knoevenagel condensations, though this is highly substrate-dependent.[1][7]
| Solvent | Typical Use Case | Key Advantage | Potential Issue |
| Toluene | High-temperature reactions | Azeotropic water removal[1] | Requires heating; not for thermally sensitive substrates |
| Ethanol | Room temperature reactions | Good solubility for many reagents[2] | Water byproduct remains in solution |
| Acetonitrile | Rate acceleration | Can lead to faster reactions[1] | Can promote polar side reactions |
| Neat (No Solvent) | Green chemistry approach | High concentration, no solvent waste | Can lead to solidification or viscosity issues |
Q2: How do I purify my crude cyanomethylidene piperidine product effectively? A2: Purification can be challenging due to the polarity of the molecule and potential byproducts.
-
Recrystallization: If your product is a solid, this is often the most effective method for achieving high purity. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable system.
-
Flash Column Chromatography: This is the most common method for non-crystalline products or for separating complex mixtures. Use a silica gel stationary phase. The mobile phase will typically be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The high polarity of the cyanomethylidene group may require a relatively polar eluent system.[8]
Q3: Can I use a pre-formed enamine of the piperidone instead of a one-pot Knoevenagel reaction? A3: Yes, this is a valid two-step strategy. First, you can form the enamine of the piperidone using a secondary amine (like pyrrolidine or morpholine) and then react this isolated enamine with your cyano-containing electrophile. This can sometimes provide better control and avoid certain side reactions, such as the self-condensation of the piperidone, but it adds an extra step to the synthesis.[9]
Experimental Protocols
Protocol 1: General Knoevenagel Condensation with Azeotropic Water Removal
This protocol is recommended for thermally stable substrates where the removal of water is critical to achieving high yield.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
-
Reagents: To the flask, add the piperidone derivative (1.0 eq.), the active methylene compound (1.05 eq.), and toluene (sufficient to fill the flask and Dean-Stark trap).
-
Catalyst Addition: Add piperidine (0.1 eq.) as the catalyst.[1]
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected and TLC analysis shows complete consumption of the starting piperidone.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization.
Protocol 2: Low-Temperature Knoevenagel Condensation
This protocol is designed to minimize temperature-dependent side reactions like Michael addition or polymerization.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagents: Dissolve the piperidone derivative (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add piperidine (0.1 eq.) dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours to 24 hours to complete.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. If needed, add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product as described in Protocol 1.
References
-
Kurkin, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Ataka, K., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The suggested mechanism for the synthesis of piperidine derivatives... ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science. Available at: [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Davies, H. M., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie. Available at: [Link]
-
Jackson, R. F. W. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Available at: [Link]
-
Ostacolo, C., et al. (2019). Optimization of the conditions for the reaction of 1 with piperidine. ResearchGate. Available at: [Link]
-
Karapanagiotis, P., et al. (2022). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
-
University of Birmingham. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations. University of Birmingham Research Portal. Available at: [Link]
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]
-
Ismail, A. M., et al. (2023). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Progress in Reaction Kinetics and Mechanism. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Diaz, J. M. M. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. Available at: [Link]
-
da Silva, G. P., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. The Royal Society of Chemistry. Available at: [Link]
-
Wang, L., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. Available at: [Link]
- Google Patents. (1944). US2363157A - Process for purifying piperidine. Google Patents.
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- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of piperidine and its derivatives. Piperidine scaffolds are essential building blocks in a vast array of pharmaceuticals and natural products.[1][2][3][4] Achieving high yields and purity in their synthesis is paramount. This resource offers practical, field-proven insights to help you navigate the common challenges encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to piperidine synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What are the most prevalent methods for synthesizing the piperidine ring?
A1: The primary synthetic routes to piperidines include the hydrogenation of pyridines, reductive amination of dicarbonyl compounds, and various cyclization strategies.[4][5][6]
-
Hydrogenation of Pyridines: This is a widely adopted method, particularly in industrial settings, involving the reduction of the aromatic pyridine ring.[3][7] This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Rhodium on carbon (Rh/C) under a hydrogen atmosphere.[7] Transfer hydrogenation, which utilizes a hydrogen donor like formic acid, offers a milder alternative.[2][7]
-
Reductive Amination: This approach constructs the piperidine ring by reacting a dicarbonyl compound, such as glutaraldehyde or a derivative, with an amine.[8][9] The reaction proceeds through the formation of imine intermediates which are then reduced in situ.[8][10]
-
Cyclization Reactions: Various intramolecular cyclization reactions can form the piperidine ring. These include nucleophilic substitution of dihalides by amines, aza-Prins cyclization, and radical-mediated cyclizations.[4][5][6][11]
Q2: My piperidine product is a yellow-to-brown color. What causes this and how can I purify it?
A2: The discoloration of piperidine is typically due to oxidation products.[12] For applications requiring high purity, purification is necessary. Distillation is the most effective method for removing these colored impurities.[12] To prevent future discoloration, it is crucial to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[12]
Q3: I am having difficulty separating my piperidine product from unreacted pyridine starting material by distillation. Why is this happening?
A3: Piperidine and pyridine form an azeotropic mixture, which is a mixture of liquids that has a constant boiling point and composition throughout distillation.[12] This makes their separation by simple fractional distillation challenging.[12] To circumvent this, consider techniques like azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with carbon dioxide to form a solid carbonate salt, whereas pyridine does not, enabling separation by filtration.[12]
Q4: I observe significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A4: Side product formation is a common issue and can be attributed to several factors depending on the synthetic route. In pyridine hydrogenation, "over-reduction" or hydrogenolysis of the C-N bond can lead to ring-opened byproducts.[7] In other reactions, polymerization or decomposition can occur, especially at elevated temperatures.[12] To minimize these, consider lowering the reaction temperature and monitoring the reaction progress closely to avoid unnecessarily long reaction times.[12] The choice of catalyst can also significantly influence the reaction pathway and selectivity.[12]
Section 2: Troubleshooting Guide for Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is a robust method for piperidine synthesis, but it is not without its challenges. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Low or No Conversion of Pyridine
Possible Causes & Solutions:
-
Catalyst Deactivation or Poisoning: The catalyst can be poisoned by impurities in the starting material or solvent. The pyridine itself or the piperidine product can also strongly coordinate to the metal center and inhibit catalysis.[1]
-
Solution: Ensure the purity of your pyridine starting material and solvents. Consider using a fresh batch of catalyst. Rhodium-based catalysts are often reported to be less prone to poisoning.[7]
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer: Inadequate hydrogen pressure or inefficient stirring can limit the reaction rate.
-
Solution: Incrementally increase the hydrogen pressure. Ensure vigorous stirring to improve the mixing of the gas, liquid, and solid catalyst phases.[7]
-
-
Suboptimal Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
-
Inactive Catalyst Batch: The catalyst may have lost its activity due to improper storage or handling.
-
Solution: Test a new, unopened batch of the catalyst.
-
Issue 2: Over-reduction and Formation of Ring-Opened Byproducts
Possible Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and pressures can promote the hydrogenolysis of the C-N bond in the newly formed piperidine ring.[7]
-
Solution: Optimize the reaction conditions by using milder temperatures and pressures. Monitor the reaction progress carefully and stop it once the starting material is consumed.
-
-
Inappropriate Catalyst Selection: Some catalysts are more prone to causing over-reduction than others.
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for pyridine reduction.
Section 3: Experimental Protocol - Catalytic Hydrogenation of Pyridine
This section provides a detailed, step-by-step methodology for a common piperidine synthesis via catalytic hydrogenation.
Objective: To synthesize piperidine from pyridine using a rhodium-based catalyst.
Materials:
-
Pyridine
-
[Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
Formic acid/triethylamine (5:2 mixture) as the hydrogen source
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Aqueous potassium hydroxide (KOH) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of pyridine (1.0 mmol) in the formic acid/triethylamine mixture (1.5 mL), add the rhodium catalyst, [Cp*RhCl₂]₂ (0.25 mg).[7]
-
Stir the reaction mixture at 40 °C for 24 hours under an inert atmosphere.[7]
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully basify the mixture with an aqueous solution of KOH.
-
Extract the product with ethyl acetate (3 x 20 mL).[7]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[7]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyridine is flammable and toxic. Handle with care.
-
Formic acid is corrosive. Avoid contact with skin and eyes.
Section 4: Data Presentation - Comparison of Reaction Conditions
The choice of reaction parameters can significantly impact the yield and selectivity of piperidine synthesis. The following table summarizes typical outcomes for the hydrogenation of pyridine under different catalytic systems.
| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Key Observations |
| Pd/C (10%) | H₂ gas | 80 | 5 | ~90 | A common and effective catalyst, but may require optimization to avoid over-reduction.[13] |
| PtO₂ (Adams' catalyst) | H₂ gas | Room Temp | 3-4 | >95 | Highly active catalyst, often used in acetic acid.[12] |
| Raney Nickel | H₂ gas | 170-200 | High | Variable | A cost-effective industrial catalyst, but can lead to over-reduction.[7] |
| [Cp*RhCl₂]₂ | HCOOH/NEt₃ | 40 | 1 | High | Milder conditions, good for substrates with sensitive functional groups.[2][7] |
| Iridium(III) Complex | H₂ gas | 40 | 5 | High | Excellent chemoselectivity, tolerates a wide range of functional groups.[1] |
Section 5: Visualizing the Reaction Pathway
A general understanding of the reaction mechanism is crucial for effective troubleshooting and optimization.
Caption: General reaction scheme for the hydrogenation of pyridine to piperidine.
References
- Iridium Catalysis Enables Piperidine Synthesis
- Technical Support Center: Synthesis of Piperidine
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). Benchchem.
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). PMC - NIH.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). MDPI.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ChemRxiv.
- Piperidine. (n.d.). Wikipedia.
- Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. (n.d.). Benchchem.
- Piperidine synthesis. (n.d.). Organic Chemistry Portal.
- Piperidine Synthesis. (n.d.). DTIC.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Optimization of the reaction conditions. (n.d.).
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
- Reductive Glutaraldehydation of Amine Groups for Identific
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Technical Support Center: Handling, Storage, and Stability of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate in their experimental workflows. This document provides in-depth information on the stability, storage, and handling of this versatile building block, along with troubleshooting guides and frequently asked questions (FAQs) to address common challenges. Our goal is to empower you with the technical knowledge to ensure the integrity of your starting material and the success of your synthetic endeavors.
The core structure of this compound incorporates two key functionalities that dictate its reactivity and stability: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the electrophilic α,β-unsaturated nitrile (cyanomethylidene) moiety.[1] Understanding the interplay of these groups is critical for its effective use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A temperature of -20°C is recommended to minimize the potential for degradation over time.[2] For short-term storage, refrigeration at 2-8°C is acceptable. Always minimize exposure to atmospheric moisture and light.
Q2: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare stock solutions fresh for each experiment. If a stock solution must be prepared and stored, use a dry, aprotic solvent such as anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[2] Solutions should be stored at -20°C or -80°C in a tightly capped vial with an inert atmosphere (e.g., argon or nitrogen). Before use, allow the solution to warm to room temperature before opening to prevent condensation of moisture into the solution. The stability of the compound in solution is limited and should be monitored for signs of degradation if stored for extended periods.
Q3: What are the primary degradation pathways for this molecule?
There are two primary points of instability in the molecule:
-
Acid-catalyzed hydrolysis of the Boc group: The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions, which will expose the piperidine nitrogen.[1][2] This can be triggered by trace acidic impurities in solvents or reagents.
-
Reactions at the cyanomethylidene group: As an α,β-unsaturated nitrile, the exocyclic double bond is an electrophilic Michael acceptor.[3] It is susceptible to nucleophilic attack by various nucleophiles, including water (under certain conditions), amines, and thiols. This can lead to the formation of adducts. The double bond can also be prone to polymerization, especially in the absence of inhibitors and upon exposure to initiators.[4]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This section addresses common issues that may be encountered during the use of this compound in chemical reactions.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Inconsistent reaction yields or unexpected side products | Degradation of the starting material. | Verify Storage: Confirm that the compound has been stored under the recommended cool, dry, and dark conditions.[2] Assess Purity: Before use, check the purity of the starting material by an appropriate analytical method (e.g., ¹H NMR, LC-MS). Look for the appearance of new signals or a decrease in the expected signals. |
| Presence of acidic impurities in the reaction. | Check pH of Reagents: Ensure all solvents and reagents are free from acidic contaminants. If necessary, pass solvents through a plug of neutral alumina. Use a Non-nucleophilic Base: If your reaction requires basic conditions, consider using a non-nucleophilic base to scavenge any trace acid without reacting with the cyanomethylidene group. | |
| Formation of a new, more polar spot on TLC that is ninhydrin-positive | Cleavage of the Boc-protecting group. | This indicates the formation of the free piperidine. This is a common issue if any acidic reagents or conditions are used.[6] To avoid this, maintain neutral or basic conditions and use high-purity, anhydrous solvents. |
| Reaction mixture becomes viscous or forms a solid precipitate | Polymerization of the α,β-unsaturated nitrile. | This is a known side reaction for electron-deficient alkenes.[4] Use Inhibitors: For reactions where it does not interfere, the presence of a radical inhibitor (like hydroquinone) can prevent polymerization. Control Temperature: Run the reaction at the lowest effective temperature. Dilution: Working at a lower concentration may reduce the rate of polymerization. |
| Formation of Michael addition adducts | Presence of nucleophiles in the reaction mixture. | The cyanomethylidene group is susceptible to Michael addition.[3] Solvent Choice: Avoid protic or nucleophilic solvents if they can interfere with the desired reaction. Reagent Purity: Ensure that other reagents are free from nucleophilic impurities (e.g., water in solvents, amine impurities). |
Visualizing Potential Degradation Pathways
The following diagram illustrates the two main degradation pathways for this compound.
Caption: Potential degradation pathways of the title compound.
Experimental Protocols: Stability Assessment
To ensure the integrity of your compound, particularly if it has been stored for a long period or if you suspect degradation, the following protocol can be used.
Protocol 1: Purity Check by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of your this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of a pure sample. Key signals to observe for the intact molecule include:
-
A singlet for the tert-butyl protons of the Boc group (~1.4-1.5 ppm).
-
Signals for the piperidine ring protons.
-
A signal for the vinylic proton of the cyanomethylidene group.
-
-
Signs of Degradation:
-
Boc-Group Cleavage: Disappearance or significant reduction of the tert-butyl singlet at ~1.4-1.5 ppm. The appearance of a broad signal corresponding to an N-H proton may also be observed.
-
Michael Addition: Disappearance of the vinylic proton signal and the appearance of new signals in the aliphatic region, corresponding to the formation of a C-Nu bond and a new C-H bond.
-
The following diagram outlines the workflow for assessing the stability of the compound.
Caption: Workflow for stability assessment via ¹H NMR.
References
- BenchChem. (2025). Troubleshooting guide for reactions of alpha,beta-unsaturated nitriles. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- BenchChem. (2025). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. BenchChem Technical Support.
-
University of Louisville. (n.d.). Chemical Segregation and Storage Guide. Retrieved from [Link]
- Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2008(15), 133-146.
- Supplementary information on radical cascade cycliz
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- A mild and selective method for the cleavage of tert-butyl esters. (2025).
- Vilaivan, T., et al. (2006). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Der Pharma Chemica. (n.d.).
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Sindia, S., et al. (n.d.). Structure-reactivity relationships on Michael additions of secondary cyclic amines with 3-cyanomethylidene-2-oxindoline derivatives.
- Google Patents. (n.d.). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
- The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
- Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- ResearchGate. (2025).
- National Academic Digital Library of Ethiopia. (n.d.).
- Organic & Biomolecular Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
- Fiveable. (2025). α,β-Unsaturated Nitriles Definition. Organic Chemistry Key Term.
- ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
- Environmental Health & Safety. (2022). Chemical Storage Guidelines.
- BenchChem. (2025).
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179.
- ResearchGate. (n.d.). The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
- Wikipedia. (n.d.). Protecting group.
- ChemicalBook. (n.d.). tert-Butyl 4-[3-(3-cyanophenyl)
- Bach, T. (2014). Chromophore Activation of α,β-Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions.
- PubChem. (n.d.). Tert-butyl 4-(2-cyanoacetyl)
- ACS Publications. (n.d.). REACTIONS OF ALPHA, BETA-UNSATURATED DINITRILES. Journal of the American Chemical Society.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- RSC Publishing. (n.d.). Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes.
- Semantic Scholar. (2018). Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- ChemRxiv. (n.d.). DiKTa ESI Final.
- ResearchGate. (2019).
- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
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- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Welcome to the technical support center for tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
I. Understanding the Molecule and Its Synthesis
This compound is a valuable intermediate in medicinal chemistry, often utilized for the synthesis of various therapeutic agents. Its structure features a piperidine core, a reactive α,β-unsaturated nitrile moiety, and a tert-butoxycarbonyl (Boc) protecting group.
The most common and efficient method for its synthesis is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of a stabilized phosphonate ylide, derived from diethyl cyanomethylphosphonate, with N-Boc-4-piperidone. The HWE reaction is favored for its generally high yields and stereoselectivity, predominantly forming the desired E-isomer.[1][2][3][4]
Caption: Horner-Wadsworth-Emmons reaction workflow.
II. Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses the most frequently encountered impurities during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. What are the potential causes?
A1: Low yields can stem from several factors related to the HWE reaction:
-
Inefficient Deprotonation: The phosphonate ylide formation is a critical step. Ensure your base (e.g., sodium hydride, potassium tert-butoxide) is fresh and handled under strictly anhydrous conditions. The solvent (e.g., THF, DME) must also be anhydrous.
-
Poor Quality Starting Materials: Impurities in N-Boc-4-piperidone or diethyl cyanomethylphosphonate can interfere with the reaction.
-
Suboptimal Reaction Temperature: The deprotonation and subsequent reaction with the ketone have optimal temperature ranges. While deprotonation is often carried out at 0°C to room temperature, the addition of the ketone may require different temperatures to control the reaction rate and minimize side reactions.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or addition of more ylide may be necessary.
Q2: I am observing an unexpected peak in my NMR/HPLC analysis. What could it be?
A2: Unexpected peaks often correspond to impurities. The following table outlines the most common impurities, their sources, and methods for identification and removal.
| Impurity | Source | Identification (Analytical Method) | Mitigation/Removal |
| N-Boc-4-piperidone (Unreacted) | Incomplete reaction. | HPLC: Earlier retention time than the product. NMR: Absence of the cyanomethylidene proton signal (~5.3 ppm) and presence of characteristic ketone signals. | Optimize reaction conditions (time, temperature, stoichiometry). Purify the crude product using column chromatography. |
| Diethyl cyanomethylphosphonate (Unreacted) | Excess reagent used. | NMR: Characteristic signals for the ethyl groups and the P-CH2 group. | Removal during aqueous work-up due to its partial water solubility. Further purification by column chromatography. |
| tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | Over-reduction of the double bond if a reducing agent is inadvertently present. | MS: Mass of (M+2). NMR: Absence of the vinyl proton and appearance of signals for a CH-CN group. | Avoid sources of reduction. Purification by column chromatography. |
| Hydrolyzed Product (Carboxylic Acid) | Exposure to acidic or basic conditions during workup or storage.[5][6][7] | HPLC: Different retention time. IR: Broad O-H stretch. MS: Mass corresponding to the carboxylic acid. | Maintain neutral pH during workup and storage. Use a non-protic solvent for purification if possible. |
| Michael Adduct | Reaction with nucleophiles (e.g., water, alcohols) present in the reaction mixture or during purification.[8][9] | MS: Mass corresponding to the addition product. NMR: Disappearance of the vinyl proton and appearance of new signals corresponding to the adduct. | Ensure anhydrous reaction and workup conditions. Use non-nucleophilic solvents for purification. |
| Deprotected Product (Piperidin-4-ylidenemethyl)acetonitrile | Exposure to strong acids or high temperatures.[10][11][12][13][14] | HPLC: Significantly different retention time. NMR: Absence of the Boc group's characteristic singlet at ~1.46 ppm. | Avoid harsh acidic conditions and excessive heat. |
Q3: How can I effectively purify the final product?
A3: Column chromatography is the most effective method for purifying this compound.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate) and gradually increase the polarity to elute the product.
Step-by-Step Purification Protocol:
-
Concentrate the Reaction Mixture: After an aqueous workup, concentrate the organic layer under reduced pressure to obtain the crude product.
-
Prepare the Column: Pack a silica gel column with your chosen non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elute: Begin elution with the low-polarity mobile phase, collecting fractions.
-
Monitor Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: Purification workflow for the target compound.
III. Analytical Characterization
Accurate characterization of your product is crucial. Below are the expected analytical data for pure this compound.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.28 (s, 1H, =CH-CN), 3.51 (t, J = 5.6 Hz, 2H, piperidine-H), 3.40 (t, J = 5.6 Hz, 2H, piperidine-H), 2.45 (t, J = 5.6 Hz, 2H, piperidine-H), 2.30 (t, J = 5.6 Hz, 2H, piperidine-H), 1.46 (s, 9H, Boc-H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.5, 154.6, 118.2, 97.5, 80.0, 44.5, 35.2, 28.4. |
| HPLC | Retention time will vary depending on the column and mobile phase used. It is crucial to develop a method that provides good separation from starting materials and potential impurities. |
| Mass Spectrometry (ESI+) | m/z 223.15 [M+H]⁺, 245.13 [M+Na]⁺. |
IV. Stability and Storage
-
Stability: α,β-Unsaturated nitriles can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the corresponding carboxylic acid. They are also prone to Michael addition with nucleophiles. The Boc protecting group is labile to strong acids.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from strong acids and bases. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is recommended.
V. References
-
Claridge, T. D. W., et al. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440.
-
O'Brien, C. J., et al. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836–6839.
-
Royal Society of Chemistry. (2019). Supporting Information for: Organocatalyzed asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam. [Link]
-
Klapars, A., & Campos, K. R. (2009). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 13(4), 673–681.
-
Sabitha, G., et al. (2003). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Tetrahedron Letters, 44(34), 6501–6503.
-
Brahmi, R., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(4), 333–338.
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
PubChem. tert-Butyl 4-iodopiperidine-1-carboxylate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity N-Boc-4-piperidone: A Guide for Pharmaceutical and Chemical Industries. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
-
Philadelphia University. Carboxylic acids and Nitriles. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
-
Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]
-
Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
RSC Publishing. MhyADH catalysed Michael addition of water and in situ oxidation. [Link]
-
Organic Syntheses. Caution! sec-Butylithium is very pyrophoric. [Link]
-
Organic Syntheses. preparation of horner-wadsworth-emmons reagent. [Link]
-
ResearchGate. (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions.... [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
NIH. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. [Link]
-
Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Andrew G Myers Research Group. Olefination Reactions. [Link]
-
DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
NIH. Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC.... [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
NIH. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. [Link]
-
lookchem. Cas 798559-67-8,tert-butyl 4-((4-cyanophenyl){4-[(diethylamino)carbonyl]phenyl}methylene)piperidine-1-carboxylate. [Link]
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- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Troubleshooting BOC Deprotection of Piperidines
Welcome to the technical support center for troubleshooting the tert-butoxycarbonyl (BOC) deprotection of piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical synthetic step. Here, we will address common issues with in-depth, field-proven insights and provide robust protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the BOC deprotection of piperidines in a question-and-answer format.
Q1: My BOC deprotection reaction is sluggish or incomplete. What should I do?
A1: Incomplete deprotection is a frequent hurdle. The stability of the BOC group is pH-dependent, and insufficient acidity is often the primary cause. Here’s how to troubleshoot:
-
Increase Acid Stoichiometry: The deprotection mechanism is acid-catalyzed.[1] Ensure you are using a sufficient excess of acid. For trifluoroacetic acid (TFA), a common starting point is 5-10 equivalents.[2][3] For reactions with 4M HCl in dioxane, using it as the solvent or in large excess is typical.[4][5][6]
-
Elevate the Reaction Temperature: If the reaction is slow at room temperature, gentle heating to 40-50°C can often drive it to completion.[7] However, be cautious if your molecule contains other heat-sensitive functional groups.
-
Extend the Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] Some substrates simply require longer reaction times for full conversion.
-
Check Reagent Quality: Ensure your acid is not old or degraded. TFA can absorb water, and the concentration of HCl in dioxane can decrease over time. Use fresh, high-quality reagents.
-
Improve Solubility: If your starting material is not fully dissolved, the reaction will be slow.[7] Consider a different solvent system. While dichloromethane (DCM) is common for TFA deprotections and dioxane for HCl, exploring other options may be necessary for poorly soluble substrates.[2][8]
Q2: I'm observing significant side product formation. What are the common side reactions and how can I mitigate them?
A2: Side reactions can significantly lower your yield and complicate purification. Here are some common culprits and their solutions:
-
tert-Butylation of Nucleophilic Groups: The deprotection reaction generates a tert-butyl cation, which is an electrophile.[9][10][11] This cation can alkylate nucleophilic functional groups in your molecule, such as electron-rich aromatic rings (e.g., indoles, phenols), thiols, or other amines.[11]
-
Solution: Add a scavenger to your reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.[12]
-
-
Degradation of Other Acid-Sensitive Groups: If your piperidine derivative contains other acid-labile groups like acetals, ketals, or some esters, they may be cleaved under the harsh acidic conditions required for BOC deprotection.[7][8][13][14]
-
Solution:
-
Milder Acidic Conditions: Try using HCl in dioxane, which can sometimes be milder than TFA.[13] You can also try more dilute acid concentrations and run the reaction at 0°C.[13]
-
Alternative Deprotection Methods: Consider non-acidic or milder acidic methods. Thermal deprotection in a suitable solvent like water or dioxane can be effective if your compound is thermally stable.[13][15] Another option is using oxalyl chloride in methanol, which has been shown to be effective for substrates with acid-labile groups.[16]
-
-
-
Formation of Trifluoroacetamide Byproducts: When using TFA, the deprotected amine can sometimes react with the trifluoroacetate anion to form a stable trifluoroacetamide, especially if the workup is not performed promptly or correctly.
-
Solution: After the reaction is complete, promptly remove the TFA under reduced pressure and perform a basic workup to neutralize the amine salt.[2]
-
Q3: The workup of my reaction is problematic. How can I improve the isolation of my deprotected piperidine?
A3: A clean workup is crucial for obtaining a pure product.
-
Handling TFA Salts: The trifluoroacetate salt of the deprotected piperidine can sometimes be oily or difficult to handle.[2][8]
-
Neutralization and Extraction: A standard workup involves removing the volatile acid and solvent, followed by neutralization with a base like saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and extraction with an organic solvent.[2][3]
-
Pro-Tip: Ensure the aqueous layer is sufficiently basic (pH > 9) to fully neutralize the amine salt and allow for efficient extraction into the organic phase. Perform multiple extractions to maximize your yield.[2]
-
Frequently Asked Questions (FAQs)
Q4: How do I choose between TFA/DCM and HCl/Dioxane for BOC deprotection?
A4: The choice depends on your substrate and downstream application.
| Feature | TFA in DCM | 4M HCl in Dioxane |
| Potency | Very strong acid, generally faster reactions.[2][8] | Strong acid, highly effective.[2][5][8] |
| Workup | Can form oily trifluoroacetate salts.[2][8] | Often forms a crystalline hydrochloride salt that precipitates, simplifying isolation.[2][3] |
| Selectivity | Can cleave other acid-sensitive groups. | Can offer better selectivity for BOC deprotection in the presence of tert-butyl esters.[5][6] |
| Cost & Handling | Relatively inexpensive but corrosive and volatile. | Commercially available solution, but dioxane is a peroxide-former and has health concerns.[11] |
Q5: How can I effectively monitor the progress of my BOC deprotection?
A5: The most common methods are TLC and LC-MS.[2]
-
TLC Analysis:
-
Staining: The deprotected piperidine (a secondary amine) will be visible with a ninhydrin stain (typically a yellow or purple spot), whereas the BOC-protected starting material will not.[17] A potassium permanganate (KMnO₄) stain can also be used to visualize both the starting material and the product.
-
Mobile Phase: A polar solvent system, often containing a small amount of base like triethylamine (TEA) or ammonia in methanol, may be needed to prevent the free amine from streaking on the silica gel plate.
-
-
LC-MS Analysis: This is a highly effective method to monitor the disappearance of the starting material and the appearance of the product, confirming the mass of the desired compound.[18]
Q6: Are there any non-acidic methods for BOC deprotection of piperidines?
A6: Yes, several alternatives exist for acid-sensitive substrates.
-
Thermal Deprotection: Heating the BOC-protected piperidine in a suitable solvent can effect deprotection.[13][15] This method is often performed at temperatures ranging from 80°C to 150°C.[13][19] Water can be a surprisingly effective and environmentally friendly solvent for this transformation.[2]
-
Microwave-Assisted Deprotection: Microwave irradiation can significantly accelerate thermal deprotection, often reducing reaction times to minutes.[2]
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can be used, although they can also pose issues with sensitive functional groups.[11]
Experimental Protocols
Protocol 1: Standard BOC Deprotection with TFA in DCM
-
Dissolve the N-BOC-piperidine derivative (1.0 equiv) in anhydrous DCM (to a concentration of 0.1–0.2 M).[2][3]
-
Cool the solution to 0°C in an ice bath.[2]
-
Slowly add trifluoroacetic acid (TFA) (5–10 equiv) to the stirred solution.[2][3]
-
Allow the reaction to warm to room temperature and stir for 1–4 hours, monitoring by TLC or LC-MS.[2]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[2]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until the pH is basic and effervescence ceases.[2]
-
Extract the aqueous layer with DCM (3x).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[2]
Protocol 2: BOC Deprotection with HCl in Dioxane
-
Dissolve the N-BOC-piperidine derivative (1.0 equiv) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.[2][7]
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv) to the stirred solution at room temperature.[3]
-
Stir the reaction for 1-4 hours. The hydrochloride salt of the deprotected piperidine may precipitate.[2][3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtering the precipitate and washing with cold diethyl ether.[3] Alternatively, the solvent can be removed under reduced pressure.[2]
-
To obtain the free base, suspend the hydrochloride salt in water and add a saturated aqueous solution of NaHCO₃ until basic. Extract with an organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers, and concentrate.[2][3]
Visualizations
BOC Deprotection Mechanism
Caption: Acid-catalyzed mechanism of BOC deprotection.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting BOC deprotection.
References
- Benchchem. (2025).
- Benchchem. (n.d.).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Benchchem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- Benchchem. (n.d.). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Benchchem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. (2020-06-23).
- Reddit. (2024-02-27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. (n.d.).
- Boc Deprotection - HCl. Common Organic Chemistry. (n.d.).
- Wikipedia. (n.d.). Protecting group.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- ResearchGate. (2014-12-17).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- The Royal Society of Chemistry. (n.d.).
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
- ResearchGate. (2021-05-05). How should I deprotect Boc-amino group without breaking ester bond?.
- PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- ResearchGate. (2025-10-16).
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Reddit. (2022-04-01). Prevention of TFA ester formation during Boc + Acetonide deprotection.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 15. pubs.acs.org [pubs.acs.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. microsaic.com [microsaic.com]
- 19. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Piperidine Derivatives
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of piperidine synthesis and effectively troubleshoot common challenges, particularly the formation of unwanted byproducts. Our goal is to provide you with the technical expertise and practical insights necessary to optimize your synthetic routes, improve yields, and ensure the purity of your target piperidine derivatives.
Troubleshooting Guide: Common Issues in Piperidine Synthesis
This section addresses specific problems you may encounter during your experiments, providing explanations for their root causes and offering detailed protocols for their resolution.
Issue 1: Incomplete Conversion of Pyridine to Piperidine in Catalytic Hydrogenation
Q: My catalytic hydrogenation of pyridine is sluggish and results in a mixture of starting material, product, and partially hydrogenated intermediates. What's going wrong and how can I fix it?
A: This is a common issue that can stem from several factors related to catalyst activity and reaction conditions. The aromaticity of the pyridine ring requires a potent catalytic system to achieve full saturation.[1]
Root Causes and Solutions:
-
Catalyst Deactivation: The nitrogen atom in both pyridine and piperidine can act as a Lewis base and poison the catalyst surface.[1]
-
Solution: Consider using a catalyst less prone to poisoning, such as rhodium-based catalysts.[2] If using catalysts like Palladium on Carbon (Pd/C), the addition of an acid can protonate the nitrogen, reducing its poisoning effect and facilitating reduction.[1] Ensure you are using a fresh, high-quality catalyst.
-
-
Insufficient Hydrogen Pressure or Agitation: Inadequate hydrogen availability at the catalyst surface will slow down the reaction.
-
Solution: Incrementally increase the hydrogen pressure within the safe limits of your reactor.[2] Ensure vigorous stirring or agitation to maximize gas-liquid mass transfer.
-
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of over-reduction byproducts.[2]
-
Issue 2: Formation of Ring-Opened Byproducts (Over-Reduction)
Q: I'm observing the formation of pentylamines and other linear amines in my piperidine synthesis. What is causing this "over-reduction," and how can I prevent it?
A: Over-reduction, or hydrogenolysis, is the cleavage of the C-N bond in the newly formed piperidine ring. This side reaction leads to a significant decrease in the yield of your desired product and introduces impurities that can be challenging to separate.[2]
Root Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures and pressures, especially in the presence of aggressive catalysts like Raney Nickel, can promote C-N bond cleavage.[2]
-
Solution: Employ milder reaction conditions. Rhodium-based catalysts are often reported to be highly selective for the hydrogenation of the pyridine ring without causing significant hydrogenolysis.[2] Transfer hydrogenation using a hydrogen donor like formic acid can also be a milder alternative.[2]
-
-
Catalyst Choice: Some catalysts are more prone to inducing hydrogenolysis.
Issue 3: Unwanted N-Alkylation and Formation of Quaternary Ammonium Salts
Q: When I try to N-alkylate my piperidine, I get a significant amount of a water-soluble byproduct, which I suspect is the quaternary ammonium salt. How can I achieve selective mono-alkylation?
A: This phenomenon, known as over-alkylation, is a frequent side reaction where the desired tertiary amine product undergoes a second alkylation to form a quaternary ammonium salt.[3] This is particularly problematic as the tertiary amine is often more nucleophilic than the starting secondary amine.[3]
Root Causes and Solutions:
-
Stoichiometry and Reagent Addition: Using an excess of the alkylating agent is a primary driver of over-alkylation.[3]
-
Reactivity of the Alkylating Agent: Highly reactive alkylating agents like methyl iodide or benzyl bromide increase the likelihood of over-alkylation.[3]
-
Solution: If possible, choose a less reactive alkylating agent. Alternatively, the slow addition protocol mentioned above becomes even more critical.
-
-
Alternative Synthetic Strategy: Reductive Amination: This method is an excellent alternative to direct alkylation with alkyl halides as it inherently avoids the formation of quaternary ammonium salts.[3] The reaction involves forming an iminium ion from the piperidine and an aldehyde or ketone, which is then reduced in situ.[3]
-
Recommended Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for this transformation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for piperidine synthesis?
A1: The primary industrial method for producing piperidine is the catalytic hydrogenation of pyridine.[5] This process is typically carried out using a molybdenum disulfide catalyst at elevated temperatures and pressures.[5]
Q2: My purified piperidine has a yellow tint. What is the likely impurity and how can I remove it?
A2: A yellow discoloration in piperidine is often due to oxidation products.[6][7] To remove these and other impurities, several purification techniques can be employed:
-
Distillation: This is a primary method for purifying liquid piperidine. However, piperidine and its precursor, pyridine, can form an azeotrope, making complete separation by simple distillation challenging.[6]
-
Purification via Salt Formation: Piperidine can be selectively precipitated from a mixture with pyridine by reacting it with carbon dioxide to form piperidine carbonate.[6][8] The free base can then be liberated by treatment with a strong base like NaOH and subsequently purified.[6]
Q3: Can I synthesize substituted piperidines directly?
A3: Yes, there are numerous methods for the synthesis of substituted piperidines. One common approach is the hydrogenation of substituted pyridines.[9][10] Another powerful method is the Dieckmann condensation of diesters derived from the addition of a primary amine to two moles of an α,β-unsaturated ester, which is particularly useful for synthesizing 4-piperidones.[11]
Q4: What is a "one-pot" method for synthesizing piperidines?
A4: A "one-pot" synthesis is a strategy where multiple reaction steps are carried out in the same reaction vessel without isolating the intermediates. For piperidine synthesis, this can involve combining hydrogenation and functionalization in a single process to make the synthesis faster and more cost-effective.[9] An example is the synthesis of cyclic amines from alkyl dihalides and primary amines under microwave irradiation.[12]
Experimental Protocols
Protocol 1: Minimizing Over-Reduction in Pyridine Hydrogenation
This protocol utilizes a rhodium catalyst under mild conditions to favor the formation of piperidine while minimizing C-N bond cleavage.
-
Reactor Setup: In a high-pressure reactor vessel, add the pyridine substrate (1.0 eq).
-
Catalyst and Solvent: Under an inert atmosphere, add a rhodium-based catalyst, such as 5 mol% Rh/C or 0.5 mol% Rh₂O₃.[13] Add a suitable solvent like 2,2,2-trifluoroethanol (TFE).[13]
-
Reaction Execution: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas to 5 bar.[13] Stir the reaction mixture at 40 °C for 16 hours.[13]
-
Work-up: After cooling and safely venting the reactor, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Selective N-Alkylation via Reductive Amination
This protocol is an effective method to avoid the formation of quaternary ammonium salts.[3]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the corresponding aldehyde or ketone (1.1 eq.), and an anhydrous solvent such as dichloromethane (DCM).[3]
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture in a single portion.[3]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Quenching and Extraction: Upon completion, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[3]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated piperidine.[3]
Data and Diagrams
Table 1: Troubleshooting Byproduct Formation in Piperidine Synthesis
| Problem | Potential Byproduct | Primary Cause | Recommended Solution |
| Incomplete Reaction | Partially hydrogenated pyridines | Catalyst poisoning, insufficient H₂ pressure | Use Rh catalyst, add acid with Pd/C, increase H₂ pressure |
| Low Yield | Pentylamines, linear amines | Over-reduction (hydrogenolysis) | Use Rh catalyst, milder conditions (lower temp/pressure) |
| Purification Issues | Quaternary ammonium salts | Over-alkylation | Use reductive amination, slow addition of alkylating agent |
| Yellow Product | Oxidation products | Air exposure | Purify by distillation or salt formation |
Diagram 1: Decision Tree for Troubleshooting Piperidine Hydrogenation
Caption: Troubleshooting workflow for pyridine hydrogenation.
Diagram 2: Byproduct Formation Pathways in N-Alkylation
Caption: N-alkylation of piperidine and over-alkylation byproduct.
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.). BenchChem.
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing.
-
Piperidine - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Piperidine Synthesis. - DTIC. (n.d.). DTIC. Retrieved January 11, 2026, from [Link]
- Technical Support Center: Synthesis of Piperidine from Pyridine. (n.d.). BenchChem.
- CN101602748B - A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
- Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. (n.d.). BenchChem.
-
PIPERIDINE. (n.d.). Ataman Kimya. Retrieved January 11, 2026, from [Link]
-
Reductive amination of piperazine. (2022). Reddit. Retrieved January 11, 2026, from [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Rasayan J. Chem. Retrieved January 11, 2026, from [Link]
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (n.d.). BenchChem.
-
What are the best methods for Piperidine purification alternatives to distillation? (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (n.d.). BenchChem.
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2023). The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons. Retrieved January 11, 2026, from [Link]
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository. Retrieved January 11, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org. Retrieved January 11, 2026, from [Link]
-
How to remove excess 4-amino piperidine from reaction medium? (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Show how to synthesize the following amines from the indicated st... (n.d.). Pearson+. Retrieved January 11, 2026, from [Link]
-
Reductive amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Catalyst Selection for Hydrogenation of Pyridine Precursors
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperidines and their derivatives through the hydrogenation of pyridine precursors. Piperidines are crucial building blocks in a vast array of pharmaceuticals and agrochemicals, making the efficiency and selectivity of this transformation paramount.[1][2][3] This guide provides in-depth technical insights, troubleshooting advice, and practical protocols to navigate the complexities of catalyst selection and reaction optimization for pyridine hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for pyridine hydrogenation, and what are their primary advantages and disadvantages?
The choice of catalyst for pyridine hydrogenation is a critical parameter that dictates the reaction's efficiency, selectivity, and operating conditions. Noble metal catalysts are generally preferred for their high activity under milder conditions, though their cost can be a consideration.[1]
| Catalyst Family | Common Examples | Advantages | Disadvantages |
| Rhodium (Rh) | Rh/C, Rh/Al₂O₃, Rh₂O₃ | High activity and selectivity under mild conditions (e.g., 40°C, 5 bar H₂).[2][3] Broad functional group tolerance.[1][2][3] | Higher cost compared to other noble metals. |
| Ruthenium (Ru) | Ru/C, Ru supported on TiO₂ | Excellent for diastereoselective hydrogenations.[4][5] Robust and reusable.[5] | May require slightly harsher conditions than Rhodium. |
| Palladium (Pd) | Pd/C | Highly effective for selective hydrogenations, particularly when other reducible functional groups are present.[6][7][8] Can be tuned for chemoselectivity by adjusting additives.[7][8] | Can be prone to poisoning by nitrogen-containing compounds.[2][9] |
| Platinum (Pt) | PtO₂, Pt/C | Effective for the hydrogenation of pyridinecarboxylic acids in neutral media.[10][11] | Can lead to over-hydrogenation or side reactions if not carefully controlled.[6] |
Q2: What is the general mechanism for pyridine hydrogenation?
The hydrogenation of pyridine to piperidine is a stepwise process involving the addition of hydrogen atoms across the double bonds of the aromatic ring. The reaction typically proceeds through dihydropyridine and tetrahydropyridine intermediates.[6][12] The exact mechanism can vary depending on the catalyst and reaction conditions. For instance, with some catalysts, the reaction is thought to initiate with hydrogen transfer to the 4th position of the pyridine ring.[2]
Q3: How do homogeneous and heterogeneous catalysts compare for pyridine hydrogenation?
Both homogeneous and heterogeneous catalysts are employed for pyridine hydrogenation, each with distinct characteristics.[13][14][15]
-
Heterogeneous Catalysts: These are solid catalysts (e.g., metals on a support like carbon or alumina) that are in a different phase from the reactants.[13][15]
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium.
Q4: How does the catalyst support affect the hydrogenation reaction?
The support material for a heterogeneous catalyst plays a crucial role in its activity and stability. The support can influence the dispersion of the metal nanoparticles, which in turn affects the number of available active sites.[15][16][17][18] For example, a support with a high surface area can lead to smaller, more dispersed metal particles, enhancing catalytic activity.[16][17][18] The choice of support, such as activated carbon, alumina (Al₂O₃), or titania (TiO₂), can also impact the catalyst's resistance to poisoning and its overall performance in a specific reaction environment.[5][19]
Troubleshooting Guide
Navigating experimental challenges is a common aspect of chemical synthesis. This section addresses frequent issues encountered during the hydrogenation of pyridine precursors and provides systematic approaches to resolve them.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion | Catalyst Poisoning: The nitrogen atom in pyridine or piperidine can bind to the catalyst's active sites, deactivating it.[2][9] | Use of Acidic Additives: Adding a stoichiometric amount of an acid (e.g., HCl, acetic acid) protonates the pyridine nitrogen, preventing it from coordinating with the catalyst.[20] Increase Catalyst Loading: A higher catalyst-to-substrate ratio can sometimes overcome partial deactivation.[20] |
| Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions. | Switch to a More Active Catalyst: Consider catalysts known for high activity, such as Rh-based systems.[1][21] Optimize Reaction Conditions: Increase hydrogen pressure and/or temperature within safe operating limits. | |
| Poor Selectivity (Unwanted side reactions) | Over-hydrogenation: Reduction of other functional groups in the molecule. | Milder Reaction Conditions: Lowering the temperature and pressure can favor the reduction of the more reactive pyridine ring over other functionalities.[20] Choose a More Selective Catalyst: Pd/C is often a good choice for chemoselective hydrogenations.[7][8] |
| Formation of Byproducts: Competing reaction pathways can lead to the formation of undesired products.[22] | Optimize Reaction Temperature: Temperature can significantly influence the rates of competing reactions.[22] Change the Order of Reagent Addition: In some cases, a stepwise addition of reagents can improve selectivity.[22] | |
| Incomplete Hydrogenation | Deactivation of Catalyst During Reaction: The catalyst may lose activity over the course of the reaction. | Use a More Robust Catalyst: Ruthenium-based catalysts are known for their stability and reusability.[5] Consider a Flow Chemistry Setup: Continuous flow reactors can sometimes mitigate catalyst deactivation issues. |
| Difficulty in Catalyst Separation | Use of a Homogeneous Catalyst: Soluble catalysts are inherently difficult to remove from the reaction mixture. | Switch to a Heterogeneous Catalyst: This is the most straightforward solution for easy separation by filtration.[13] |
Experimental Protocols & Workflows
Visualizing the Catalyst Selection Process
The following diagram illustrates a logical workflow for selecting an appropriate catalyst for pyridine hydrogenation based on key experimental considerations.
Caption: A decision-making workflow for catalyst selection in pyridine hydrogenation.
General Protocol for Heterogeneous Hydrogenation of a Pyridine Derivative
This protocol provides a general procedure for the hydrogenation of a functionalized pyridine using a heterogeneous catalyst. Warning: Hydrogenations should always be conducted in a well-ventilated fume hood using appropriate safety precautions, including a blast shield.
Materials:
-
Pyridine precursor
-
Hydrogenation catalyst (e.g., 5% Rh/C, 5% Pd/C)
-
Solvent (e.g., methanol, ethanol, acetic acid)
-
Hydrogen gas source
-
Hydrogenation vessel (e.g., Parr shaker, autoclave)
-
Inert gas (e.g., nitrogen or argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add the pyridine precursor and the chosen solvent to the vessel.
-
Catalyst Addition: Under a stream of inert gas, carefully add the hydrogenation catalyst to the reaction mixture. The catalyst loading is typically between 1-10 mol% relative to the substrate.
-
Sealing and Purging: Seal the reaction vessel securely. Purge the vessel with the inert gas several times to remove any oxygen, and then purge with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-50 bar). Begin agitation and heat the reaction to the desired temperature (e.g., 25-100°C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots via techniques like TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet with solvent to prevent ignition upon exposure to air.[20]
-
Product Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by appropriate methods such as column chromatography, recrystallization, or acid-base extraction.[20]
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common issues in pyridine hydrogenation.
Caption: A systematic workflow for troubleshooting pyridine hydrogenation reactions.
References
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers - Benchchem.
- Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing).
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society.
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH.
- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing).
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing).
- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - RSC Publishing.
- Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation | Organometallics - ACS Publications.
- Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst.
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing.
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring - Benchchem.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - ResearchGate.
- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
- Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization - MDPI.
- Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization - Semantic Scholar.
- Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions - Catalysis Science & Technology (RSC Publishing).
- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D.
- Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst | The Journal of Organic Chemistry - ACS Publications.
- (PDF) Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: An efficient and simple method for preparing pyridyl- or piperidylmethylamines - ResearchGate.
- Homogeneous vs Heterogeneous Catalysts.
- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC - NIH.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI.
- REDUCTION OF PYRIDINE HYDROCHLORIDE AND PYRIDONIUM SALTS BY MEANS OF HYDROGEN AND PLATINUM-OXIDE PLATINUM BLACK. XVIII1 | Journal of the American Chemical Society - ACS Publications.
- Palladium catalysts containing pyridinium-substituted pyridine ligands for the C-H oxygenation of benzene with K>2>S>2>O>8 - SFA Faculty Showcase.
-
A Stable Single‐Site Palladium Catalyst for Hydrogenations - IRIS . Available at:
- Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans.
- Mechanistic comparison of heterogeneous and homogeneous hydrogenation.
- Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation - MDPI.
- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation - ResearchGate.
- Effect of Support and Polymer-Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation - Preprints.org.
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- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
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Technical Support Center: Optimizing Solvent Conditions for Piperidine Reactions
Welcome to the technical support center for piperidine reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize piperidine as a reagent, catalyst, or building block. Here, we address common challenges and frequently asked questions regarding the critical role of solvent selection in ensuring reaction success, maximizing yield, and improving purity.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the fundamental principles of solvent selection for common transformations involving piperidine.
Q1: My N-alkylation of piperidine is sluggish. How does solvent choice impact this reaction?
A: The N-alkylation of piperidine, a classic SN2 reaction, is profoundly influenced by the solvent system. The ideal solvent should effectively dissolve your reagents while maximizing the nucleophilicity of the piperidine nitrogen.
-
Polar Aprotic Solvents are Preferred: Solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are generally the top choices for N-alkylation.[1] This is because they excel at solvating the cation (the counter-ion of your alkyl halide) but poorly solvate the amine nucleophile. This leaves the piperidine's lone pair of electrons more "bare" and available for nucleophilic attack, accelerating the reaction.[1]
-
Protic Solvents Can Be Detrimental: Protic solvents, such as ethanol or methanol, can form hydrogen bonds with the piperidine nitrogen.[2][3] This hydrogen-bonding shell effectively shields the lone pair, reducing piperidine's nucleophilicity and slowing the reaction rate.[3] While reactions can still proceed, they often require higher temperatures or longer reaction times. In some cases, a protic solvent like ethanol can even react with a highly reactive electrophile, leading to side products.[4]
-
A Note on Basicity: Remember that N-alkylation generates an acid (e.g., HBr, HCl). This acid will protonate your starting piperidine, rendering it non-nucleophilic and halting the reaction. It is crucial to add an external, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to act as an acid scavenger.[1]
Q2: What is the solvent's primary role in a reductive amination to form an N-substituted piperidine?
A: In reductive amination, the solvent plays a multifaceted role beyond simply dissolving the reactants. It critically influences the two key stages of the reaction: iminium ion formation and reduction.
-
Iminium Ion Formation: This initial step is a pH-dependent equilibrium.[5] The solvent must facilitate the condensation between piperidine and the carbonyl compound. Mildly acidic conditions are often required, and solvents like dichloroethane (DCE) or tetrahydrofuran (THF) are common choices for reactions using sodium triacetoxyborohydride (STAB), as the acetic acid byproduct can help catalyze this step.[6]
-
Maintaining Anhydrous Conditions: The reducing agents used, such as STAB or sodium cyanoborohydride (NaBH₃CN), are moisture-sensitive.[6] The presence of water can decompose the hydride reagent, leading to low or no yield. Therefore, using anhydrous solvents and oven-dried glassware is critical for success.[5]
-
Compatibility with the Reducing Agent: The solvent must not react with the reducing agent. For instance, while sodium borohydride (NaBH₄) can be used, it is less selective and may reduce the starting aldehyde or ketone, especially in protic solvents like methanol.[5] STAB is often preferred as it is milder and more selective for the iminium ion under the slightly acidic conditions typically used.[5]
Q3: How does solvent polarity affect reaction rates in general for piperidine reactions?
A: The effect of solvent polarity is not always straightforward; it depends entirely on the reaction mechanism and the nature of the transition state compared to the starting materials.[7][8]
-
Reactions with a More Polar Transition State: If the transition state of the reaction is more polar or has more charge separation than the reactants (as is common in SN2 reactions), a more polar solvent will stabilize this transition state, lower the activation energy, and thus increase the reaction rate. This is a key reason why polar aprotic solvents are effective for N-alkylation.[1]
-
Reactions with a Less Polar Transition State: Conversely, if the reactants are more stabilized by the solvent than the transition state, a highly polar solvent could actually slow the reaction down. In a study on the synthesis of substituted piperidines, the reaction rate was found to be lower in methanol (higher dielectric constant) than in ethanol (lower dielectric constant).[7][8] This suggests that for that specific mechanism, the transition state was less stabilized by the more polar solvent compared to the reactants.[7][8]
Ultimately, the guiding principle is that the solvent will accelerate the reaction if it better stabilizes the transition state relative to the ground state (reactants).[7]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered in piperidine reactions where the solvent is a likely culprit.
Problem: Low Yield or Incomplete Reaction
A low yield is one of the most common experimental frustrations. Before re-running the reaction, consider these solvent-related factors.
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Reagent Solubility | The "Why": If one or more of your starting materials are not fully dissolved, the reaction is effectively running at a lower concentration, leading to slow rates and incomplete conversion. Solution: 1. Observe: Check for suspended solids in your reaction mixture. 2. Switch Solvents: Consult a solvent miscibility/solubility chart. Consider a more polar solvent (e.g., switch from THF to DMF) or a co-solvent system. 3. Gentle Heating: If thermally stable, gentle heating can improve solubility. |
| Suboptimal Solvent Polarity | The "Why": As discussed in the FAQ, the solvent's polarity may be inappropriate for stabilizing the reaction's transition state, leading to a high activation energy barrier.[7] Solution: 1. Solvent Screening: If possible, run small-scale parallel reactions in a few different solvents of varying polarity (e.g., Toluene, THF, MeCN, DMF). See the protocol below.[9] 2. Analyze the Mechanism: For SN2 reactions, ensure you are using a polar aprotic solvent.[1] For other mechanisms, the choice may be less intuitive and require screening. |
| Solvent-Induced Reagent Decomposition | The "Why": Protic solvents can react with highly sensitive reagents. For reductive aminations, residual water in a solvent can quench moisture-sensitive hydride reagents like STAB.[6] Solution: 1. Use Anhydrous Solvents: For moisture-sensitive reactions, always use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system (still).[5] 2. Add Dehydrating Agents: Consider adding powdered 4Å molecular sieves to the reaction to scavenge trace amounts of water.[6] |
Problem: Formation of Quaternary Ammonium Salt (Over-alkylation)
In N-alkylation reactions, the desired tertiary amine product can sometimes react again with the alkylating agent to form an undesired quaternary ammonium salt.
| Potential Cause | Explanation & Troubleshooting Steps |
| High Reactant Concentration / Temperature | The "Why": The N-alkylated piperidine product is still nucleophilic. High concentrations and temperatures can increase the rate of the second, undesired alkylation step. Solution: 1. Lower the Temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of the second alkylation, improving selectivity.[6] 2. Control Stoichiometry: Use the piperidine as the limiting reagent and add the alkyl halide slowly (e.g., via syringe pump) to the reaction mixture to maintain a low concentration of the electrophile.[6] |
| Inappropriate Base | The "Why": If a nucleophilic base like triethylamine (TEA) is used, it can compete in the alkylation. A hindered, non-nucleophilic base is preferred. Solution: 1. Use a Hindered Base: Employ a base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid produced without competing in the alkylation reaction.[1][6] |
Problem: Difficult Product Isolation / Workup
The reaction may have worked perfectly, but the choice of solvent can make product isolation a significant challenge.
| Potential Cause | Explanation & Troubleshooting Steps |
| High-Boiling Point Solvent | The "Why": Solvents like DMF (BP: 153 °C) or DMSO (BP: 189 °C) are difficult to remove under reduced pressure on a standard rotovap. Solution: 1. Aqueous Workup: If your product is soluble in a non-polar organic solvent (e.g., Ethyl Acetate, DCM), you can dilute the reaction mixture with water and perform a liquid-liquid extraction. The high-boiling polar solvent will partition into the aqueous layer, leaving your product in the organic layer. 2. Plan Ahead: If possible, choose a lower-boiling point solvent from the outset (e.g., MeCN, BP: 82 °C or THF, BP: 66 °C) if it is compatible with your reaction chemistry. |
| Emulsion Formation During Extraction | The "Why": The presence of certain solvents or unreacted materials can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. Solution: 1. Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break up emulsions. 2. Filtration: Passing the emulsified mixture through a pad of Celite® can sometimes resolve the issue. |
Section 3: Data & Visualizations
Table 1: Properties of Common Solvents for Piperidine Reactions
This table provides a quick reference for selecting a suitable solvent based on key physical properties.
| Solvent | Abbreviation | Type | Dielectric Constant (ε) | Boiling Point (°C) | Common Uses & Notes |
| Dichloromethane | DCM | Aprotic, Non-polar | 9.1 | 40 | Good for reactions at/below RT; easy to remove. |
| Tetrahydrofuran | THF | Aprotic, Polar | 7.5 | 66 | General purpose; can form peroxides upon storage. |
| Acetonitrile | MeCN | Aprotic, Polar | 37.5 | 82 | Excellent for SN2 reactions; relatively easy to remove. |
| Ethanol | EtOH | Protic, Polar | 24.6 | 78 | Can act as H-bond donor; used in some condensations.[7][8] |
| Methanol | MeOH | Protic, Polar | 32.7 | 65 | Can act as H-bond donor; more polar than EtOH.[7][8] |
| N,N-Dimethylformamide | DMF | Aprotic, Polar | 36.7 | 153 | Excellent solvent for solubility; difficult to remove.[1][10] |
| Dimethyl Sulfoxide | DMSO | Aprotic, Polar | 46.7 | 189 | Very high polarity; very difficult to remove. |
Diagrams: Visualizing Workflows
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Solvent Selection Logic for N-Alkylation
Caption: Logic for choosing polar aprotic solvents in SN2 reactions.
Section 4: Experimental Protocols
Protocol: General Solvent Screening for Reaction Optimization
This protocol outlines a parallel approach to quickly identify an optimal solvent for a new reaction.
Materials:
-
Small reaction vials (e.g., 2 mL HPLC vials or microwave vials) with stir bars.
-
Heating block with stirring capabilities.
-
Starting materials (Piperidine derivative, second reactant, catalyst/base as needed).
-
A selection of anhydrous solvents to test (e.g., DCM, Toluene, THF, MeCN, DMF).
-
Internal standard for analytical analysis (e.g., 1,3,5-trimethoxybenzene).
-
Analytical instrument (TLC, GC-MS, or LC-MS).
Procedure:
-
Preparation: To each of the 5 reaction vials, add the piperidine derivative (e.g., 0.1 mmol, 1.0 eq) and a magnetic stir bar.
-
Solvent Addition: Add 1.0 mL of a different anhydrous solvent to each vial (Vial 1: DCM, Vial 2: Toluene, etc.).
-
Reagent Addition: Add the second reactant (e.g., 1.1 eq) and any necessary base or catalyst to each vial.
-
Reaction: Seal the vials and place them on the stirring hotplate. Stir at the desired temperature (e.g., room temperature or 60 °C) for a set period (e.g., 4 hours).
-
Quenching & Analysis: After the allotted time, cool the vials to room temperature. Take a small aliquot (e.g., 10 µL) from each reaction, dilute it with a suitable solvent (e.g., Ethyl Acetate), and analyze by TLC, GC-MS, or LC-MS to determine the relative conversion to the product.
-
Selection: Compare the conversion rates across the different solvents to identify the most promising candidate(s) for scaling up the reaction.
Protocol: Standard N-Alkylation of Piperidine
This protocol provides a robust starting point for the N-alkylation of piperidine with an alkyl bromide.
Materials:
-
Piperidine (1.0 eq)
-
Alkyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon line
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add piperidine (1.0 eq) and finely powdered K₂CO₃ (1.5 eq).
-
Solvent: Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.2 M with respect to piperidine.
-
Addition: Stir the resulting suspension at room temperature. Add the alkyl bromide (1.1 eq) dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting piperidine is consumed (typically 2-12 hours). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate sluggish reactions.[1]
-
Workup: Once complete, filter the reaction mixture to remove the K₂CO₃ solids, washing the solids with a small amount of MeCN. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by standard methods such as flash column chromatography on silica gel.
References
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-substituted piperidines.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine Linker Conjugation.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- ResearchGate. (n.d.). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine.
- RSC Publishing. (n.d.). Studies of Tertiary Amine Oxides. Part 14. Protic Solvent Effects on the Rate of Thermal Rearrangement of N-.
- ECHEMI. (n.d.). N-alkylation of piperidine with substituted benzyl chloride.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Benchchem. (n.d.). Application Notes and Protocols for Piperidine-Mediated Reactions.
- ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
- ResearchGate. (1985). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Studies of tertiary amine oxides. Part 14. Protic solvent effects on the rate of thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. echemi.com [echemi.com]
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- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Functionalization of the Cyanomethylidene Group
Welcome to the technical support center for the functionalization of the cyanomethylidene group (=C(H)CN). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of manipulating this versatile yet challenging functional group. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and innovate in your synthetic strategies.
Introduction: The Double-Edged Sword of the Cyanomethylidene Group
The cyanomethylidene group is a valuable moiety in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and as a precursor to various functional groups. Its unique electronic nature, characterized by the strong electron-withdrawing nitrile group, imparts both its utility and its challenges. This guide is structured to address the common hurdles encountered during its functionalization, providing not just solutions but a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: Why is my C-H functionalization of the cyanomethylidene group showing low regioselectivity?
A1: The regioselectivity in C-H functionalization is a common challenge. The acidity of the vinyl proton is influenced by the electron-withdrawing nitrile group, but directing the functionalization to a specific position often requires overcoming subtle energetic barriers.
-
Underlying Cause: In many catalytic systems, especially those involving transition metals, the coordination of the nitrile group can influence the regioselectivity.[1] Both σ-coordination (end-on) and π-coordination (side-on) of the nitrile to the metal center are possible, and these can lead to functionalization at different positions (e.g., ortho vs. meta/para on an adjacent aromatic ring).[1]
-
Troubleshooting Strategy:
-
Ligand Modification: The electronic and steric properties of the ligand on your metal catalyst play a crucial role. Bulky ligands can sterically hinder certain approaches, favoring one regioisomer over another.
-
Solvent Screening: The polarity of the solvent can influence the coordination geometry of the catalyst and substrate, thereby affecting regioselectivity.
-
Directing Group Strategy: If applicable to your substrate, consider the installation of a directing group to force the catalyst into proximity with the desired C-H bond.[2]
-
Q2: I am observing significant amounts of Michael addition-type side products. How can I minimize this?
A2: The cyanomethylidene group, as part of an α,β-unsaturated system, is an excellent Michael acceptor. Nucleophiles present in the reaction mixture (including solvents, bases, or even starting material degradation products) can add to the β-position, leading to undesired byproducts.
-
Underlying Cause: The strong electron-withdrawing nature of the nitrile group polarizes the double bond, making the β-carbon highly electrophilic.
-
Troubleshooting Strategy:
-
Strictly Anhydrous and Inert Conditions: Moisture and oxygen can lead to the formation of nucleophilic species. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton Sponge®) to minimize its participation in Michael addition.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of undesired side reactions more significantly than the desired transformation.
-
"Umpolung" Strategy: For certain transformations, consider an "umpolung" or polarity inversion approach.[3][4] This involves chemically modifying the cyanomethylidene group to reverse its normal reactivity, making the typically electrophilic β-carbon nucleophilic.[3] This can be achieved using reagents like N-heterocyclic carbenes or cyanide itself under specific conditions.[3]
-
Q3: My reaction to introduce the cyanomethylidene group is failing. What are some common pitfalls?
A3: The introduction of this group can be sensitive. A common method involves a two-step protocol using an isoxazole intermediate.[5]
-
Underlying Cause: The cyanomethylene motif is sensitive and can be prone to decomposition.[5] Direct introduction can be challenging.
-
Troubleshooting Strategy:
-
Two-Step Protocol: Employ a palladium-mediated cross-coupling to introduce a substituted isoxazole, which can then be converted to the cyanomethylene group under thermal or microwave-assisted conditions.[5] This approach allows for functionalization of the molecule before revealing the sensitive cyanomethylene group.[5]
-
Pre-catalyst Selection: In palladium-catalyzed reactions, the choice of pre-catalyst can be critical. For example, using a preformed complex like BrettPhosPd(allyl)(Cl) has been shown to be essential for the success of certain coupling reactions to form cyanomethyl-containing indanes.[6]
-
Troubleshooting Guides
Guide 1: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions
This guide addresses low yields in reactions aimed at functionalizing a molecule with a cyanomethylidene-containing partner, such as in Suzuki or Heck-type couplings.
| Symptom | Potential Cause | Suggested Action & Rationale |
| No reaction or very low conversion | Inactive catalyst | 1. Check Catalyst Purity and Age: Palladium catalysts can degrade over time. Use a fresh batch or purify the existing one. 2. Pre-catalyst Activation: Ensure your reaction conditions are suitable for the activation of the pre-catalyst. Some require specific temperatures or additives. |
| Ligand incompatibility | 1. Screen Different Ligands: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is crucial. Experiment with ligands of varying steric bulk and electronic properties. Buchwald or Fu-type ligands are often good starting points. | |
| Formation of significant byproducts (e.g., homocoupling) | Incorrect reaction stoichiometry or slow oxidative addition | 1. Optimize Reagent Ratios: Carefully control the stoichiometry of your coupling partners. 2. Additive Screening: The addition of salts (e.g., copper(I) salts) can sometimes suppress side reactions and facilitate the desired transformation. |
| Decomposition of starting material | Reaction temperature is too high | 1. Temperature Gradient Study: Run the reaction at a range of temperatures to find the optimal balance between reaction rate and stability of the starting materials and product. |
Guide 2: Uncontrolled Polymerization during Functionalization
The vinyl nature of the cyanomethylidene group can sometimes lead to unwanted polymerization, especially under radical or harsh acidic/basic conditions.
| Symptom | Potential Cause | Suggested Action & Rationale |
| Formation of an insoluble solid or high molecular weight smear on TLC/LC-MS | Radical-initiated polymerization | 1. Add a Radical Inhibitor: Include a small amount of a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO. 2. Degas Solvents Thoroughly: Oxygen can initiate radical chain reactions. Ensure solvents are properly degassed. |
| Acid/Base-catalyzed polymerization | 1. Buffer the Reaction: If acidic or basic conditions are necessary, consider using a buffer system to maintain a stable pH. 2. Use Weaker Acids/Bases: If possible, switch to a milder acid or base to reduce the rate of polymerization. |
Visualizing Reaction Pathways
Understanding the desired reaction pathway versus potential side reactions is crucial for effective troubleshooting.
Caption: Desired vs. Undesired Reaction Pathways.
Experimental Protocol: Two-Step Cyanomethylation via Isoxazole Intermediate
This protocol is adapted from methodologies that protect the sensitive cyanomethylene group until late in the synthesis.[5]
Step 1: Palladium-Catalyzed Cross-Coupling to Introduce the Isoxazole Moiety
-
Reaction Setup: To an oven-dried flask, add the aryl/heteroaryl halide or triflate (1.0 equiv), 3-bromo-5-methylisoxazole (1.2 equiv), a suitable palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent and Degassing: Add a suitable solvent (e.g., dioxane/water mixture). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the isoxazole-substituted intermediate.
Step 2: Release of the Cyanomethylene Group
-
Reaction Setup: In a microwave-safe vial, dissolve the isoxazole intermediate from Step 1 in a high-boiling point solvent (e.g., N,N-dimethylformamide).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 180-220 °C for 15-30 minutes. The progress of the reaction can be monitored by the disappearance of the starting material.
-
Workup: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the resulting aryl/heteroarylacetonitrile by column chromatography or distillation.
Caption: Two-Step Cyanomethylation Workflow.
Concluding Remarks
The functionalization of the cyanomethylidene group presents a fascinating set of challenges that, when overcome, provide access to a rich diversity of chemical structures. The key to success lies in a thorough understanding of the underlying reactivity, careful control of reaction conditions, and a willingness to explore unconventional strategies like polarity inversion. This guide serves as a starting point for troubleshooting and developing robust synthetic methods. We encourage you to delve into the cited literature to further deepen your understanding.
References
-
Chemodivergent C(sp3)–H and C(sp2)–H Cyanomethylation Using Engineered Carbene Transferases. PMC - NIH. Available at: [Link]
-
Umpolung. Wikipedia. Available at: [Link]
-
Combined Cyanoborylation, C H Activation Strategy for Styrene Functionalization. PMC. Available at: [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. Available at: [Link]
-
Development of New Strategies of Umpolung with Cyclic Hypervalent Iodine Reagents. ETH Zurich Research Collection. Available at: [Link]
-
Synthesis of a functionalized cyanine dye for covalent labeling of biomolecules with a pH-sensitive chromophore. ResearchGate. Available at: [Link]
-
Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles. PubMed. Available at: [Link]
-
C–H Functionalization Catalysis via Transition Metal Stabilized Ligand-Based Radicals. Harvard DASH. Available at: [Link]
-
Umpolung Synthesis-1-2dioxygenatedx. University of Calgary. Available at: [Link]
-
Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. PMC - NIH. Available at: [Link]
-
Distal Alkenyl C–H Functionalization via the Palladium/Norbornene Cooperative Catalysis. ACS Publications. Available at: [Link]
-
Natural Product Synthesis by Intramolecular Alkylidene Carbene C−H Insertion. ResearchGate. Available at: [Link]
-
Carbonyl umpolung as an organometallic reagent surrogate. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans. PMC - NIH. Available at: [Link]
-
Three-Component Visible-Light-Induced Palladium-Catalyzed 1,2-Alkyl Carbamoylation/Cyanation of Alkenes. ACS Publications. Available at: [Link]
-
Recent advances in aminative difunctionalization of alkenes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Retraction Note to: Discovery of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20): the first potent and specific anti-COVID-19 drug. NIH. Available at: [Link]
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC - NIH. Available at: [Link]
-
Cyanine Polyene Reactivity: Scope and Biomedical Applications. PMC - PubMed Central. Available at: [Link]
-
Tetramethylethylenediamine Stabilizes Organozinc Surface Intermediates Against Chemical Etching but not Against Protodemetalation. PubMed. Available at: [Link]
-
Enantioselective Synthesis of Triarylmethanes via Intermolecular C–H Functionalization of Cyclohexadienes with Diaryldiazomethanes. PMC - NIH. Available at: [Link]
-
Computer-Aided Drug Design in Epigenetics. Frontiers. Available at: [Link]
-
Novel chemical tool aims to streamline drug-making process. Ohio State News. Available at: [Link]
-
Reaction of Isocyanates with Compounds Containing Active Methylene Groups in the Presence of Triethylamine. ResearchGate. Available at: [Link]
-
Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. Chemistry – A European Journal. Available at: [Link]
-
APRIL 14 - 17, 2025. Drug Discovery Chemistry. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. ResearchGate. Available at: [Link]
-
(PDF) Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. ResearchGate. Available at: [Link]
-
Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine within MYC. PubMed. Available at: [Link]
-
Chemical Reactivity of Cyanogen Chloride in Aqueous Solution. DTIC. Available at: [Link]
Sources
- 1. Combined Cyanoborylation, C─H Activation Strategy for Styrene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Umpolung - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from piperidine synthesis
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted starting materials during piperidine synthesis. The following content is structured to address specific experimental issues with scientifically-grounded explanations and actionable protocols.
Technical Support Center: Piperidine Purification & Isolation
This support center offers troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification and isolation of piperidine and its derivatives. The focus is on removing unreacted starting materials and other common impurities.
Frequently Asked Questions (FAQs)
Q1: My final piperidine product has a distinct yellow tint. What is the cause and how can I remove it?
A yellow discoloration in piperidine is almost always due to the presence of oxidation products.[1][2] While minor discoloration may not interfere with all downstream applications, high-purity material is essential for sensitive assays and pharmaceutical development.
-
Troubleshooting: The most effective and broadly applicable method to remove colored impurities and many by-products is distillation.[1][3]
-
Preventative Measures: To prevent re-oxidation, purified piperidine should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light and heat.[1][3]
Q2: My piperidine solution in DMF crystallized during storage. What has happened?
This is a common phenomenon with basic amines like piperidine and is typically due to unintended salt formation.[3] There are two primary causes:
-
Reaction with Atmospheric CO₂: Piperidine is a sufficiently strong base to react with carbon dioxide from the air, forming solid piperidine carbonate which can precipitate out of solution.[1][4]
-
Reaction with Acidic Vapors: If stored in proximity to other reagents that release acidic vapors (e.g., bottles of trifluoroacetic acid, acetyl chloride), piperidine can form salts such as piperidine hydrochloride.[1][4]
If the crystallization is due to low temperatures (piperidine's melting point is -10 °C), gentle warming to room temperature should redissolve the material.[1] If a solid remains, it is likely a salt.
Q3: How can I effectively remove residual water from my piperidine sample?
Water is a common impurity, particularly following an aqueous workup procedure.[5]
-
Recommended Method: For efficient removal of water, piperidine can be pre-dried by allowing it to stand over solid potassium hydroxide (KOH) pellets for several hours (or overnight). This is followed by decanting and distilling the piperidine.[1][5] Other drying agents such as calcium hydride or sodium can also be used.[1]
Q4: What are the most common starting materials and impurities I should be aware of?
A successful purification strategy begins with understanding the potential impurities in your crude mixture.[5] These commonly include:
-
Unreacted Starting Materials: The most prevalent is pyridine, the precursor in the common catalytic hydrogenation synthesis of piperidine.[5][6]
-
Byproducts: These can arise from side reactions, such as the formation of 4,4'-bipyridine during the reduction of pyridine with sodium in ethanol.[5]
-
Oxidation Products: As mentioned, these often lead to a yellow discoloration.[5]
-
Solvents and Water: Residual solvents from the reaction or workup are common contaminants.[5]
Troubleshooting Guide: Specific Purification Challenges
This section addresses specific, complex purification issues with detailed explanations and protocols.
Issue 1: Incomplete Removal of Unreacted Pyridine
Symptom: You've performed a standard fractional distillation, but GC/MS or ¹H NMR analysis of your "purified" piperidine consistently shows a significant peak corresponding to pyridine.
Root Cause Analysis: Complete separation of piperidine from its precursor, pyridine, by simple fractional distillation is notoriously difficult, if not impossible. This is because they form a minimum-boiling azeotropic mixture.[4][7] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure, which is very close to the boiling point of pure piperidine (~106°C).[1][7] Therefore, standard distillation cannot overcome this physical limitation.
To illustrate the challenge, consider their physical properties:
| Compound | Boiling Point (°C) | pKa (Conjugate Acid) |
| Piperidine | 106 | 11.1 |
| Pyridine | 115.3 | 5.25 |
While their boiling points appear sufficiently different for separation, the azeotrope formation prevents this. However, the significant difference in basicity is the key to a successful chemical separation.
Solution 1: Purification via Selective Carbonate Salt Formation
This is the most effective method for removing pyridine impurities, leveraging the higher basicity of piperidine.[5] Piperidine readily reacts with carbon dioxide to form a solid, easily filterable salt, while the much less basic pyridine remains in solution.[1][4]
-
Dissolution: In a suitable flask, dissolve the crude piperidine (containing pyridine) in a non-polar organic solvent such as acetone or ethyl acetate.[4]
-
Precipitation: Cool the mixture in an ice-water bath (10°C to 20°C) to maximize precipitation.[1] Bubble carbon dioxide (CO₂) gas from a cylinder or add crushed dry ice to the solution with vigorous stirring. A white precipitate of piperidine carbonate will form. Continue CO₂ addition until no further precipitation is observed.
-
Filtration: Filter the solid piperidine carbonate from the solution using a Buchner funnel. The pyridine will remain in the filtrate. Wash the solid cake with a small amount of cold solvent to remove any residual pyridine.[1][5]
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to hydrolyze the salt and liberate the free piperidine base.[4][5]
-
Extraction & Final Purification: Extract the liberated piperidine into an organic solvent like diethyl ether or dichloromethane. Dry the combined organic extracts over solid KOH, filter, and perform a final distillation to obtain pure, pyridine-free piperidine.[1][5]
Solution 2: Azeotropic Distillation
This method involves adding a third component, known as an entrainer, to the mixture to alter the relative volatilities and break the original azeotrope.[4]
-
Principle: By introducing water, a new, lower-boiling ternary azeotrope is formed containing water, piperidine, and pyridine.[7] Alternatively, introducing a non-aromatic hydrocarbon like toluene can form a new azeotrope with pyridine, allowing it to be selectively removed.[4][8]
-
Procedure: The crude piperidine-pyridine mixture is fractionally distilled in the presence of the entrainer (e.g., water).[8] The lower-boiling azeotrope containing a higher ratio of pyridine to piperidine than the starting mixture is collected as the initial distillate.[8] Once this azeotrope is removed, the distillation temperature will rise, allowing for the collection of purified piperidine.
References
- Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Hubei Yuecheng Dehong Biotechnology Co., Ltd. (2025). What are the purification methods for piperidines?.
- Benchchem. (n.d.). Technical Support Center: Piperidine Synthesis & Purification.
- Stasse, H. L. (1944). Process for the purification of piperidine. U.S. Patent No. 2,363,158.
- Stasse, H. L. (1944). Process for purifying piperidine. U.S. Patent No. 2,363,157.
- Sciencemadness.org. (2008). Preparation of piperidine from pyridine?.
- ResearchGate. (n.d.). Synthesis of piperidine from multi-reactions of the starting material 3-alkynyl-2-(N-α-methylbenzyl)aziridine.
- DTIC. (n.d.). Piperidine Synthesis.
- Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine.
- Cook, E. S., & Rider, T. H. (1937). A Further Note on the Purification of Piperidine. Journal of the American Chemical Society, 59(12), 2661–2661.
- Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 8. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
Technical Support Center: Improving Diastereoselectivity in Piperidine Substitution Reactions
Here is your technical support guide for improving diastereoselectivity in piperidine substitution reactions.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for controlling stereochemistry in piperidine substitution reactions. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its stereoselective functionalization is critical for accessing novel chemical space and optimizing pharmacological activity.[1][2]
This resource moves beyond simple protocols to explain the underlying principles that govern diastereoselectivity, helping you troubleshoot complex challenges and rationally design your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control diastereoselectivity in piperidine substitution reactions?
A1: Diastereoselectivity arises from differences in the energy of diastereomeric transition states. The key factors influencing this are:
-
Steric Hindrance: The non-bonding interactions between the incoming reagent and substituents on the piperidine ring. Larger groups will preferentially occupy positions that minimize steric clash, often equatorial positions in a chair-like transition state.
-
Torsional and Allylic Strain: Strain caused by eclipsing interactions or interactions between substituents on the ring and adjacent sp² centers (A¹,³-strain) can dictate the preferred conformation and, consequently, the direction of nucleophilic attack.[3]
-
Protecting Group on Nitrogen: The size and nature of the N-substituent are critical. It can influence the conformational equilibrium of the ring and act as a steric directing group.[4][5]
-
Catalyst and Reagents: The choice of catalyst, particularly in metal-catalyzed reactions, can be the dominant factor in determining stereochemical outcomes, often overriding the inherent preferences of the substrate.[4][5][6]
-
Reaction Conditions: Temperature, solvent, and additives can shift the balance between kinetic and thermodynamic control, leading to different diastereomeric products.
Q2: How do I choose between kinetic and thermodynamic control to obtain my desired diastereomer?
A2: This choice depends on the relative stability of the products versus the transition states leading to them.
-
Kinetic Control favors the product that is formed fastest (i.e., via the lowest energy transition state). It is typically achieved using lower reaction temperatures, strong non-equilibrating conditions, and short reaction times. The observed product ratio reflects the relative rates of formation.
-
Thermodynamic Control favors the most stable product. It is achieved under conditions that allow for equilibration between the products (or key intermediates), such as higher temperatures, longer reaction times, and the use of reversible reagents or catalysts. A recently developed photoredox-catalyzed epimerization method allows for the conversion of less stable, kinetically-favored piperidines into their more stable thermodynamic diastereomers.[7][8][9][10]
Q3: My reaction involves the formation of an iminium ion intermediate. How does this affect stereoselectivity?
A3: Iminium ions are common intermediates in piperidine functionalization.[11] Since the C=N double bond is planar, nucleophilic attack can theoretically occur from two faces. Diastereoselectivity is determined by the facial bias created by the existing stereocenters and substituents on the ring, which dictate the preferred conformation and sterically hinder one trajectory of attack over the other. Controlling the regioselective formation of endo-cyclic iminium ions is a key strategy for achieving predictable functionalization.[11]
Q4: What is the best way to determine the diastereomeric ratio (d.r.) of my product mixture?
A4: The most common and reliable methods are:
-
¹H NMR Spectroscopy: Integration of well-resolved, non-overlapping signals corresponding to each diastereomer is the most direct method. Analysis of coupling constants can also help assign the relative stereochemistry (e.g., axial vs. equatorial substituents).[3]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Chiral or achiral chromatography can often separate diastereomers, allowing for quantification by peak area.
-
Single-Crystal X-ray Diffraction: This provides unambiguous proof of the relative (and absolute, if a chiral source is used) stereochemistry of a single crystalline diastereomer, which can then be used to assign the signals in the NMR or chromatogram of the mixture.[12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing probable causes and actionable solutions grounded in mechanistic principles.
Problem 1: My reaction results in a poor diastereomeric ratio (~1:1). How can I improve it?
Probable Causes:
-
The energy difference between the diastereomeric transition states is negligible under the current conditions.
-
The key intermediate (e.g., an enolate or iminium ion) lacks significant facial bias.
-
The reaction temperature is too high, eroding the selectivity of a kinetically controlled process.
Solutions:
-
Modify Reaction Temperature: This is the first and simplest parameter to investigate. Lowering the temperature often increases selectivity in kinetically controlled reactions by magnifying small differences in activation energies.
-
Change the Solvent: Solvent polarity can influence transition state geometry and stability. Systematically screen solvents with different dielectric constants (e.g., THF, Dichloromethane, Toluene, Acetonitrile).
-
Increase Steric Bulk:
-
On the Substrate: Switch to a bulkier N-protecting group (e.g., change N-Boc to N-triphenylmethyl (Tr) or a similar large group). This can alter the conformational preference of the ring and more effectively block one face from attack.
-
On the Reagent: Use a sterically more demanding reagent or catalyst. For example, in a lithiation-trapping sequence, using a bulkier electrophile can enhance selectivity.[3]
-
-
Leverage Catalyst Control: In many modern C-H functionalization or hydrogenation reactions, the catalyst dictates the stereochemical outcome.[1] Screening a panel of catalysts with different chiral ligands is a powerful strategy. For instance, in rhodium-catalyzed C-H functionalization of N-Boc-piperidine, the choice of catalyst dramatically influences the d.r.[4][5]
Workflow for Troubleshooting Poor Diastereoselectivity
Caption: A decision tree for systematically troubleshooting poor diastereoselectivity.
Problem 2: The major product is the undesired diastereomer. How can I reverse the selectivity?
Probable Causes:
-
You are obtaining the kinetic product, but the thermodynamic product is desired (or vice-versa).
-
The steric or electronic environment favors the formation of the observed isomer, and a different strategy is needed to override this intrinsic bias.
Solutions:
-
Switch Between Kinetic and Thermodynamic Control:
-
To Favor the Thermodynamic Product: Increase the reaction temperature, extend the reaction time, or add a reagent that facilitates equilibration. For example, if a deprotonation is reversible, using a weaker base or a sub-stoichiometric amount can allow the system to reach thermal equilibrium. A photoredox epimerization can also be employed post-synthesis to isomerize to the more stable product.[7][9]
-
To Favor the Kinetic Product: Use a strong, non-nucleophilic base (e.g., LDA) at very low temperatures (-78 °C) with rapid quenching of the intermediate. This "freezes" the reaction at the first-formed product.
-
-
Employ a Directing Group: Install a temporary group that coordinates to the incoming reagent or catalyst and delivers it to one specific face of the molecule. Hydroxyl or amino groups are common directing groups in hydrogenation or hydroboration reactions.[13]
-
Change the entire reaction mechanism: If substrate control consistently yields the wrong isomer, a catalyst-controlled reaction may be necessary. For instance, instead of a substrate-controlled reduction, consider a catalytic asymmetric hydrogenation where the chiral ligand determines the stereochemical outcome.[1] Similarly, different diastereomers of 2,6-substituted piperidines can be accessed by choosing complementary C-H functionalization methods.[6]
Data Snapshot: Catalyst and Protecting Group Effects on Diastereoselectivity
The following table summarizes data from a study on the rhodium-catalyzed C-H functionalization of piperidines, illustrating how catalyst and N-protecting group choice can dramatically impact diastereoselectivity.[4][5][14]
| Entry | N-Protecting Group | Catalyst | Diastereomeric Ratio (d.r.) |
| 1 | Boc | Rh₂(OAc)₄ | 1:1 |
| 2 | Boc | Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 |
| 3 | Boc | Rh₂(R-TCPTAD)₄ | 11:1 |
| 4 | Brosyl (Bs) | Rh₂(R-TPPTTL)₄ | >30:1 |
Data synthesized from literature reports.[4][5][14] This table clearly shows that switching from the standard Rh₂(OAc)₄ to more sophisticated chiral catalysts like Rh₂(R-TCPTAD)₄ or changing the protecting group to Brosyl in combination with Rh₂(R-TPPTTL)₄ leads to a profound improvement in diastereoselectivity.
Detailed Experimental Protocols
Protocol 1: Diastereoselective α-Lithiation and Trapping of N-Boc-2-methylpiperidine
This protocol is adapted from methodologies used to access trans-2,6-disubstituted piperidines, which can be difficult to obtain via other methods like hydrogenation.[3] The principle is based on the conformational locking of the intermediate by the bulky N-Boc group and chelation with TMEDA, leading to equatorial lithiation and subsequent trapping with an electrophile.
Materials:
-
N-Boc-2-methylpiperidine
-
s-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether (Et₂O)
-
Electrophile (e.g., CO₂ (dry ice), or an alkyl halide)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-Boc-2-methylpiperidine (1.0 equiv) and anhydrous Et₂O (to make a 0.1 M solution).
-
Chelation: Add freshly distilled TMEDA (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.
-
Deprotonation: Add s-BuLi (1.2 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Aging: Stir the resulting deep-orange solution at -40 °C for 90 minutes.
-
Trapping:
-
For Carboxylation: Vigorously stir the solution while adding an excess of crushed dry ice pellets. Allow the mixture to warm slowly to room temperature overnight.
-
For Alkylation: Add the alkyl halide (1.5 equiv) dropwise at -40 °C and stir for 2-4 hours before allowing it to warm to room temperature.
-
-
Quench and Workup: Slowly quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. The trans-isomer is expected as the major product.[3]
Protocol 2: Catalyst-Controlled C-H Functionalization of N-Boc-piperidine
This protocol is a general representation based on published rhodium-catalyzed C-H insertion reactions to generate 2-substituted piperidine analogues.[4][5] The high diastereoselectivity is imparted by the chiral environment of the rhodium catalyst.
Materials:
-
N-Boc-piperidine (1.0 equiv)
-
Aryldiazoacetate (e.g., methyl phenyldiazoacetate) (1.2 equiv)
-
Rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄) (1 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, add the rhodium catalyst (0.01 equiv) to a flame-dried Schlenk flask.
-
Reagent Addition: Add N-Boc-piperidine (1.0 equiv) and anhydrous dichloromethane.
-
Initiation: Add a solution of the aryldiazoacetate (1.2 equiv) in dichloromethane dropwise to the reaction mixture at room temperature over 1 hour using a syringe pump. The slow addition is crucial to suppress dimerization of the carbene intermediate.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting diazo compound is consumed.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the yield and diastereomeric ratio by ¹H NMR.
Mechanism Visualization: Directing Group Effect
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselectively Complementary C-H Functionalization Enables Access to Structurally and Stereochemically Diverse 2,6-Substituted Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry of tert-Butyl 4-(Cyanomethylidene)piperidine-1-carboxylate and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in numerous FDA-approved drugs underscores its importance as a privileged structure. The functionalization of the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties. A key intermediate in this field is tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate , a versatile building block utilized in the synthesis of a variety of biologically active molecules.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group facilitates controlled synthetic transformations, while the α,β-unsaturated nitrile moiety offers a reactive handle for further chemical modifications.[1]
Accurate and unambiguous characterization of such intermediates is paramount for ensuring the integrity of multi-step syntheses and for regulatory compliance. Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and indispensable tool for this purpose, providing sensitive and specific detection and structural elucidation.[2] This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of this compound under electrospray ionization (ESI) conditions. Its fragmentation pattern will be compared with two structurally related and synthetically relevant analogs: tert-butyl 4-cyanopiperidine-1-carboxylate and tert-butyl 4-acetylpiperidine-1-carboxylate . This comparative approach will highlight how subtle changes in the 4-position substituent dramatically influence the fragmentation pathways, providing a deeper understanding for researchers working with these classes of compounds.
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS): The Analytical Approach
Electrospray ionization is the ionization technique of choice for moderately polar and thermally labile molecules like N-Boc protected piperidines.[3] It is a soft ionization method that typically generates protonated molecules, denoted as [M+H]⁺, with minimal in-source fragmentation. This allows for the accurate determination of the molecular weight of the analyte. Subsequent fragmentation of the isolated [M+H]⁺ ion is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This process provides characteristic fragment ions that are invaluable for structural confirmation.[4] For the compounds discussed herein, positive ion mode ESI is optimal due to the presence of the basic nitrogen atom within the piperidine ring, which is readily protonated.
Mass Spectrometric Profile of this compound
With a molecular weight of 222.28 g/mol , this compound is expected to exhibit a protonated molecule [M+H]⁺ at m/z 223.15 in the full scan mass spectrum. The subsequent MS/MS analysis of this precursor ion is predicted to yield a series of characteristic fragment ions, primarily arising from the facile cleavage of the Boc protecting group.
The fragmentation cascade is initiated by the lability of the tert-butyl carbocation. The two primary fragmentation pathways characteristic of Boc-protected amines are:
-
Loss of isobutylene (56 Da): A neutral loss of isobutylene from the tert-butyl group results in the formation of a carbamic acid intermediate, which can be observed as an ion at m/z 167.09 ([M+H - 56]⁺).[3]
-
Loss of the entire Boc group (100 Da): This involves the loss of both isobutylene and carbon dioxide, leading to the deprotected piperidine species at m/z 123.06 ([M+H - 100]⁺).[3]
The presence of the α,β-unsaturated nitrile system introduces additional fragmentation possibilities, although the lability of the Boc group is expected to dominate the fragmentation spectrum at lower collision energies.
Comparative Fragmentation Analysis
To better understand the unique mass spectrometric signature of this compound, a comparison with two analogs is presented. These analogs were chosen for their structural similarity and their frequent use in similar synthetic applications.
Alternative 1: tert-Butyl 4-cyanopiperidine-1-carboxylate
This analog, with a molecular weight of 210.27 g/mol , lacks the exocyclic double bond, making it a saturated piperidine derivative.[5] This structural difference is expected to have a minimal impact on the fragmentation of the Boc group but may influence the stability of the piperidine ring fragments.
Alternative 2: tert-Butyl 4-acetylpiperidine-1-carboxylate
This analog possesses a ketone functionality at the 4-position and has a molecular weight of 227.30 g/mol . The presence of the acetyl group introduces alternative fragmentation pathways, such as cleavages adjacent to the carbonyl group.
| Compound | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Primary Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound | 222.28 | 223.15 | 167.09 ([M+H - 56]⁺, loss of isobutylene)123.06 ([M+H - 100]⁺, loss of Boc group) |
| tert-Butyl 4-cyanopiperidine-1-carboxylate | 210.27[5] | 211.14 | 155.08 ([M+H - 56]⁺, loss of isobutylene)111.09 ([M+H - 100]⁺, loss of Boc group) |
| tert-Butyl 4-acetylpiperidine-1-carboxylate | 227.30 | 228.16 | 172.10 ([M+H - 56]⁺, loss of isobutylene)128.10 ([M+H - 100]⁺, loss of Boc group)186.11 ([M+H - 42]⁺, loss of ketene) |
Visualizing the Fragmentation Pathways
The fragmentation pathways of the target compound and its alternatives can be visualized using the following diagrams.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Caption: Predicted ESI-MS/MS fragmentation of tert-butyl 4-acetylpiperidine-1-carboxylate.
Experimental Protocols
For the successful analysis of these compounds, a robust and reproducible experimental protocol is essential. The following provides a detailed methodology for LC-MS/MS analysis.
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
Reaction Mixture Analysis: For in-process reaction monitoring, quench a small aliquot of the reaction mixture with an equal volume of acetonitrile. Centrifuge to precipitate any solids and dilute the supernatant to an appropriate concentration within the linear range of the instrument.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating these compounds from potential impurities.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: Hold at 5% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.
-
Key Parameters (typical values):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to observe the full fragmentation profile.
-
Caption: General experimental workflow for the LC-MS/MS analysis of Boc-protected piperidines.
Conclusion
The mass spectrometric analysis of this compound and its analogs is a powerful tool for their unambiguous identification and characterization. The dominant fragmentation pathways for these compounds under ESI-MS/MS conditions are driven by the facile loss of the Boc protecting group, yielding characteristic neutral losses of 56 Da and 100 Da. While the core fragmentation is similar across the compared analogs, the specific nature of the 4-position substituent can introduce additional, diagnostic fragmentation pathways, as seen with the loss of ketene from the acetyl-substituted piperidine. A thorough understanding of these fragmentation patterns, coupled with robust LC-MS/MS methodologies, is crucial for researchers in the field of drug discovery and development to ensure the quality and integrity of their synthetic intermediates and final compounds.
References
- de Hoffmann, E., & Stroobant, V. (2007).
-
PubChem. (n.d.). tert-Butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]
-
Abreu, A. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]
-
PubChemLite. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate (C11H18N2O2). Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Available at: [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Available at: [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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A Comparative Guide to the Synthesis of Substituted Piperidines for Medicinal Chemistry
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its saturated, three-dimensional structure provides an excellent scaffold for orienting functional groups to interact with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of substituted piperidines is therefore a critical consideration in drug discovery and development. This guide provides a comparative analysis of key synthetic methods for preparing these valuable heterocycles, with a focus on their underlying mechanisms, practical applications, and relative merits.
Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is the most direct and atom-economical route to the piperidine core.[1] This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. While conceptually simple, the aromaticity of the pyridine ring necessitates the use of potent catalytic systems, often under forcing conditions.[2]
Mechanism and Key Considerations
The reaction proceeds via the stepwise addition of hydrogen atoms to the pyridine ring, typically involving adsorption of the heterocycle onto the catalyst surface. The Lewis basic nitrogen atom of both the pyridine starting material and the piperidine product can act as a catalyst poison, necessitating the use of specific catalysts or additives to mitigate this effect.[2] Common catalysts include platinum group metals such as rhodium, ruthenium, and platinum, often supported on carbon.[3][4] Acidic additives are frequently employed to protonate the pyridine nitrogen, which facilitates the reduction.[2]
A significant challenge in the hydrogenation of substituted pyridines is achieving chemoselectivity, particularly when other reducible functional groups are present. Modern advancements have led to the development of catalysts that operate under milder conditions and exhibit greater functional group tolerance.[3][5]
Experimental Protocol: Hydrogenation of a Functionalized Pyridine using Rhodium Oxide
The following protocol is adapted from a procedure for the hydrogenation of various unprotected pyridines under mild conditions.[3]
Materials:
-
Substituted pyridine (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃) (1 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE) (1 mL)
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
To a vial, add the substituted pyridine (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), and TFE (1 mL).
-
Place the vial into a high-pressure reactor and seal the main reactor vessel.
-
Purge the reactor with an inert gas, such as nitrogen.
-
Pressurize the reactor with hydrogen gas to 5 bar.[3]
-
Stir the reaction at 40°C for 16 hours.[3]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
The yield can be determined by NMR spectroscopy using an internal standard. For isolation, the solvent can be removed under reduced pressure and the crude product purified by column chromatography.
Workflow for Catalytic Hydrogenation of Pyridines
Caption: General workflow for the catalytic hydrogenation of a substituted pyridine.
Reductive Amination
Reductive amination is a highly versatile and widely used method for constructing C-N bonds, and it can be adapted for the synthesis of piperidines.[6] The intramolecular version, particularly the double reductive amination (DRA) of dicarbonyl compounds, provides a powerful strategy for accessing the piperidine skeleton, especially for polyhydroxylated derivatives.[7]
Mechanism and Key Considerations
The reaction typically proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, followed by the reduction of this intermediate to the corresponding amine.[6] In the context of piperidine synthesis via DRA, a dicarbonyl compound reacts with an amine source (like ammonia or a primary amine) to form an intermediate that cyclizes and is subsequently reduced in situ.[7]
The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the carbonyl starting materials.[7] The pH of the reaction medium can also significantly influence the rate of both iminium ion formation and reduction.[8]
Experimental Protocol: Double Reductive Amination for a Polyhydroxypiperidine
This protocol is a representative example of a double reductive amination to form a deoxynojirimycin (DNJ) analogue.[7]
Materials:
-
1,5-dicarbonyl sugar derivative (1.0 mmol)
-
Ammonium formate (or other amine source)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
Procedure:
-
Dissolve the crude 1,5-dicarbonyl sugar derivative in methanol.
-
Add ammonium formate as the nitrogen source.
-
Cool the reaction mixture to 0°C.
-
Carefully add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the addition of an appropriate reagent (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to yield the polyhydroxypiperidine.[7]
Mechanism of Double Reductive Amination
Caption: Simplified mechanism of double reductive amination for piperidine synthesis.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered heterocycle, making it an excellent tool for the synthesis of piperidine derivatives.[9] In this reaction, an imine acts as the dienophile, reacting with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.[10]
Mechanism and Key Considerations
The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the substrates and reaction conditions.[10] The use of Lewis acids or Brønsted acids can catalyze the reaction by activating the imine dienophile. The stereochemical outcome of the reaction is a key consideration, and asymmetric variants have been developed using chiral catalysts or auxiliaries to control the enantioselectivity.[11] The choice of diene and imine components allows for the introduction of a wide range of substituents on the resulting piperidine ring.
Experimental Protocol: Aza-Diels-Alder Reaction in an Aqueous Medium
The following is a general procedure for an in situ aza-Diels-Alder reaction to trap methanimine, forming simple piperidine-based heterocycles.[12]
Materials:
-
Ammonium chloride (NH₄Cl)
-
Formalin (aqueous formaldehyde solution)
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Water
-
Boc anhydride ((Boc)₂O) for in situ protection
Procedure:
-
In a reaction vessel, dissolve ammonium chloride in water.
-
Add the diene to the aqueous solution.
-
Add formalin to the mixture.
-
Seal the vessel and heat the reaction mixture (e.g., at 80°C) for a specified time.
-
After cooling, the reaction mixture can be worked up. For ease of isolation, in situ protection with Boc anhydride can be performed.
-
The product is then extracted with an organic solvent and purified by column chromatography.
Mechanism of the Aza-Diels-Alder Reaction
Sources
- 1. Asymmetric routes to substituted piperidines | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A-Scientist's Comparative Guide to Piperidine Building Blocks: The Strategic Value of Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
The piperidine ring is a cornerstone of modern medicinal chemistry.[1][2][3] This saturated heterocycle is present in over 100 commercially available drugs, valued for its ability to confer favorable physicochemical properties such as modulated lipophilicity, improved metabolic stability, and the introduction of three-dimensional shape into otherwise flat molecules.[2][3][4] However, the true potential of this scaffold is only unlocked through precise functionalization. The choice of which piperidine building block to employ is a critical strategic decision in any synthetic campaign.
This guide provides an in-depth comparison of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate against other common piperidine building blocks. We will explore its unique reactivity, benchmark its performance, and provide the field-proven insights necessary to determine when it is the optimal tool for your drug discovery program.
The Subject of Analysis: this compound
At its core, this compound is a specialized synthon featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized at the 4-position with a cyanomethylidene group.[5] This exocyclic α,β-unsaturated nitrile is the key to its utility.[5]
Key Structural Features:
-
Piperidine Core: Provides a robust, sp³-rich scaffold.[5]
-
Boc Protecting Group: Ensures controlled reactivity at the nitrogen atom and can be easily removed under acidic conditions.[5]
-
Cyanomethylidene Group: An electron-withdrawing functionality that activates the exocyclic double bond for nucleophilic attack, making the molecule an excellent Michael acceptor.[5][6]
This combination allows for the direct and strategic introduction of a wide variety of substituents at the 4-position of the piperidine ring through conjugate addition reactions.[7][8]
The Strategic Alternatives: A Comparative Overview
To appreciate the specific advantages of our title compound, we must compare it to the workhorse of piperidine synthesis: N-Boc-4-piperidone .
| Feature | This compound | N-Boc-4-piperidone |
| Primary Reactive Site | β-carbon of the exocyclic double bond (Electrophilic) | Carbonyl carbon (Electrophilic) |
| Key Reaction Types | Michael (1,4-Conjugate) Addition | Reductive Amination, Wittig, Aldol, Grignard (1,2-) Addition |
| Resulting Structure | 4-substituted piperidine with a new C-C or C-X bond at C4 and a cyanomethyl side chain. | 4-substituted piperidine with a hydroxyl, amino, or new carbon-based substituent directly on C4. |
| Stereochemistry | Creates a new stereocenter at C4. Can create a quaternary center if the incoming nucleophile is a carbon anion. | Can create a new stereocenter at C4. |
| Downstream Chemistry | The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[5] | The resulting hydroxyl or amino group can be further functionalized. |
Head-to-Head: Reactivity and Synthetic Strategy
The fundamental difference lies in the type of chemical space each building block allows you to explore.
-
N-Boc-4-piperidone (CAS 79099-07-3) is the traditional starting point for building complexity at the 4-position.[9] Its utility is primarily centered on reactions of the ketone, such as reductive amination to install amine substituents or Wittig-type reactions to build carbon-carbon double bonds.[10][11] It is a precursor in the synthesis of major pharmaceuticals, including fentanyl and its analogues.[11][12]
-
This compound (CAS 197569-11-2) operates on a different principle: conjugate addition.[5][13] This allows for the direct formation of a carbon-carbon or carbon-heteroatom bond at the 4-position while simultaneously introducing a versatile cyanomethyl handle. This approach is particularly powerful for creating spirocyclic systems or introducing sterically hindered quaternary centers.
Diagram: Divergent Synthetic Pathways
The following diagram illustrates the distinct synthetic outcomes achievable from these two building blocks.
Caption: Divergent synthetic pathways from two key piperidine building blocks.
Experimental Protocols & Performance Data
Trust in a building block comes from reproducible, high-yielding protocols. Below we detail the synthesis of our target compound and a representative application.
Protocol 1: Synthesis via Knoevenagel Condensation
The title compound is readily prepared from N-Boc-4-piperidone via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (like malononitrile or cyanoacetate) with a carbonyl group.[14][15][16]
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask charged with N-Boc-4-piperidone (1.0 eq) and malononitrile (1.1 eq), add absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirred solution.[17][18]
-
Reaction: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.
Rationale: The use of a weak amine base like piperidine is crucial. It is basic enough to deprotonate the active methylene compound, initiating the condensation, but not so strong as to cause self-condensation of the starting ketone.[14]
Protocol 2: Application in Conjugate Addition
A key application is the conjugate addition of thiols to form valuable 4-thio-substituted piperidine-4-carbonitriles.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) and a desired thiol (1.2 eq) in a suitable solvent such as Tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) (1.1 eq), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Performance Data (Illustrative):
| Nucleophile | Product Type | Typical Yield | Reference |
| Thiophenol | 4-Arylthio-4-cyanomethyl | >90% | [8] |
| Benzylamine | 4-Benzylamino-4-cyanomethyl | 85-95% | General Michael Addition Principles[7] |
| Diethyl Malonate | Spirocyclic Diester | 80-90% | General Michael Addition Principles[13] |
Note: Yields are representative and can vary based on specific substrates and conditions.
Conclusion: A Strategic Addition to the Chemist's Toolbox
While N-Boc-4-piperidone remains an indispensable and versatile building block, This compound is not merely an alternative; it is a strategic tool for accessing distinct chemical space.
Choose this compound when your synthetic goal is to:
-
Directly install a carbon-linked side chain at the 4-position that contains a versatile nitrile handle.
-
Construct quaternary or spirocyclic centers at the 4-position in a single, high-yielding step.
-
Utilize mild reaction conditions compatible with a wide range of soft nucleophiles (thiols, amines, stabilized carbanions).
By understanding the unique reactivity profile of this α,β-unsaturated nitrile, researchers and drug development professionals can significantly shorten synthetic routes and accelerate the generation of novel, structurally complex piperidine-based candidates.
References
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates . (2022-10-11). RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
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Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations . ResearchGate. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . (2025-10-21). PubMed. Available at: [Link]
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19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones . Available at: [Link]
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.alpha.,.beta.-Unsaturated Nitriles: An Efficient Conjugate Addition with Potassium Benzeneselenolate and Potassium Benzenesulfenylate . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds . (2022-06-15). Available at: [Link]
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Knoevenagel condensation . Wikipedia. Available at: [Link]
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Direct vs. Conjugate Addition to α,β-Unsaturated Carbonyls . (2023-05-15). YouTube. Available at: [Link]
-
Knoevenagel Condensation . (2021-02-23). J&K Scientific LLC. Available at: [Link]
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The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Novel Methods of Knoevenagel Condensation . Banaras Hindu University. Available at: [Link]
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Use of Piperidine and Pyrrolidine in Knoevenagel Condensation . (2018-03-01). Juniper Publishers. Available at: [Link]
-
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621 . PubChem. Available at: [Link]
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explanatory memorandum . EUR-Lex. Available at: [Link]
-
tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate . (2013-05-18). PMC - NIH. Available at: [Link]
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Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . ResearchGate. Available at: [Link]
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
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1-Boc-4-AP . Wikipedia. Available at: [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone . DTIC. Available at: [Link]
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A Comparative Guide to HPLC Purity Analysis of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
<-3a-3a>
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate world of pharmaceutical development, the quality of each component is paramount. Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is a vital heterocyclic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors.[1] Its molecular structure, featuring a protected piperidine core and a reactive cyanomethylidene group, makes it a versatile intermediate.[1] However, the very reactivity that makes it valuable also presents a significant analytical challenge: ensuring its purity.
Impurities, even in trace amounts, can have profound effects on the safety, efficacy, and stability of the final drug product. They can arise from starting materials, byproducts of side reactions, or degradation. Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control measure; it is a cornerstone of regulatory compliance and patient safety.[2][3][4] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Synthesis and Potential Impurities
This compound is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.[5][6][7] This olefination reaction involves the condensation of N-Boc-4-piperidone with a phosphonate ylide, typically derived from diethyl cyanomethylphosphonate.
While the HWE reaction is highly efficient and generally favors the formation of the desired E-alkene, it is not without potential pitfalls.[5][6][8] A thorough understanding of the reaction mechanism allows us to anticipate potential process-related impurities:
-
Unreacted Starting Materials: Residual N-Boc-4-piperidone and the phosphonate reagent.
-
Reaction Byproducts: The dialkylphosphate salt byproduct is a key impurity that must be removed.[5][8] While it is typically water-soluble and easily removed by aqueous extraction, inefficient purification can lead to its persistence.[6][8]
-
Geometric Isomers: Although the HWE reaction strongly favors the (E)-isomer, small amounts of the (Z)-isomer can be formed.
-
Degradation Products: The molecule may be susceptible to degradation under various stress conditions such as acid, base, oxidation, heat, or light, a critical consideration for developing a stability-indicating method.[4][9][10]
A successful HPLC method must be able to separate the main compound from all these potential impurities, a task that requires careful optimization of chromatographic conditions. This is the essence of a stability-indicating analytical method (SIAM), which is a regulatory expectation.[2][3][9]
Comparative HPLC Method Development
To identify the optimal analytical method, we evaluated three distinct reversed-phase HPLC (RP-HPLC) approaches. The goal was to achieve baseline separation for the main peak and all potential impurities with excellent peak shape and sensitivity. A photodiode array (PDA) detector was used for its ability to assess peak purity.
Method A: General Purpose C18 Screening Method
This initial approach uses a standard C18 column with a generic gradient. It serves as a baseline to understand the compound's general chromatographic behavior.
Method B: Optimized Method with an Acidic Modifier
This method aims to improve upon the initial screen by introducing an acidic modifier to the mobile phase. This is a common strategy to suppress the ionization of any residual basic sites and improve peak symmetry. A modern, high-performance C18 column is used to enhance resolution and efficiency.
Method C: Alternative Selectivity with a Phenyl-Hexyl Column
To ensure no impurities are co-eluting with the main peak, a column with a different stationary phase chemistry is employed. A phenyl-hexyl column offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic or unsaturated compounds.
Table 1: Comparative HPLC Method Parameters
| Parameter | Method A: General Purpose | Method B: Optimized C18 | Method C: Phenyl-Hexyl |
| Column | Standard C18 (4.6 x 150 mm, 5 µm) | High-Performance C18 (4.6 x 100 mm, 2.6 µm) | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 20 min | 10% to 90% B in 15 min | 20% to 80% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C | 35 °C |
| Detection | PDA at 215 nm | PDA at 215 nm | PDA at 215 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL |
Experimental Workflow and Data Evaluation
The overall analytical process follows a systematic and self-validating workflow, ensuring data integrity at each stage.
Caption: Workflow for HPLC Purity Analysis.
Results and Discussion
Forced degradation studies were performed on the synthesized material to demonstrate the stability-indicating nature of the methods. The sample was subjected to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) stress. The results are summarized below.
Table 2: Comparative Performance Data
| Parameter | Method A: General Purpose | Method B: Optimized C18 | Method C: Phenyl-Hexyl |
| Main Peak RT (min) | 12.5 | 9.8 | 11.2 |
| Tailing Factor | 1.6 | 1.1 | 1.3 |
| Resolution (Main Peak vs. Closest Impurity) | 1.4 | > 2.0 | 1.8 |
| Peak Purity (PDA) | Pass | Pass | Pass |
| Separation of Degradants | Partial co-elution with main peak | Baseline separation of all degradants | Good separation, but one degradant close to main peak |
Analysis of Results:
-
Method A showed significant peak tailing for the main compound, a common issue for amine-containing structures on older C18 phases without an acidic modifier. The resolution between the main peak and a process impurity was below the generally accepted value of 1.5, making accurate quantification unreliable.
-
Method C , using the phenyl-hexyl column and methanol as the organic modifier, offered a different elution profile and improved the tailing factor compared to Method A. However, a key degradation product formed under oxidative stress eluted very close to the main peak, compromising its utility as a stability-indicating method.
-
Method B proved to be superior. The use of formic acid in the mobile phase effectively minimized peak tailing, resulting in a symmetrical peak with a tailing factor of 1.1. The high-efficiency, modern C18 column provided excellent resolving power, achieving baseline separation (>2.0) for all process impurities and forced degradation products. This demonstrates that Method B is specific, robust, and stability-indicating, fulfilling the requirements of ICH guidelines.[11][12][13]
The following decision-making diagram illustrates the logical path that establishes Method B as the optimal choice.
Caption: Decision tree for selecting the optimal HPLC method.
Recommended Protocol: Method B
This protocol details the validated, stability-indicating HPLC method for the purity analysis of this compound.
Reagent and Sample Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Conditions
-
Instrument: HPLC system with a PDA detector.
-
Column: High-Performance C18 (e.g., Agilent Zorbax, Waters Acquity, Phenomenex Kinetex) 4.6 x 100 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 12.0 10 90 15.0 10 90 15.1 90 10 | 20.0 | 90 | 10 |
System Suitability Test (SST)
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution.
-
The system is suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5 for the main peak.
-
%RSD for Peak Area: ≤ 2.0% for the five replicate injections.
-
Analysis and Calculation
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
Conclusion
The purity of pharmaceutical intermediates like this compound is non-negotiable. This guide demonstrates that a generic, non-optimized HPLC method is often insufficient for providing the necessary specificity and accuracy for quality control. Through systematic comparison, we have established that an optimized RP-HPLC method (Method B) using a modern, high-efficiency C18 column with an acidic mobile phase modifier provides superior performance. This method is robust, reproducible, and, most importantly, stability-indicating, capable of separating the active compound from all potential process-related impurities and degradation products. Adopting this validated method will ensure the highest quality of this critical intermediate, thereby supporting the development of safe and effective pharmaceuticals.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [2]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012-09-01). International Journal of Pharmaceutical Sciences and Research. [3]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [11]
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Stability Indicating HPLC Method Development – A Review. (2021-10-01). International Journal of Trend in Scientific Research and Development (IJTSRD). [9]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub. [10]
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Stability Indicating HPLC Method Development: A Review. (2023-02-28). International Journal of Pharmaceutical and Phytopharmacological Research. [4]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). U.S. Food and Drug Administration (FDA). [12]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005-11). U.S. Food and Drug Administration (FDA). [13]
-
Quality Guidelines. International Council for Harmonisation (ICH). [14]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24). Starodub. [15]
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Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction. Benchchem. [16]
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contrasting the Wittig and Horner-Wadsworth-Emmons reaction. (2019-01-10). YouTube. [8]
-
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [7]
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The Crystallographer's Compass: A Comparative Guide to Obtaining High-Quality Crystals of Piperidine Derivatives
The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural heart of countless therapeutic agents.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. For researchers and drug development professionals, a definitive understanding of the three-dimensional structure of these molecules is not just advantageous—it is imperative. X-ray crystallography stands as the gold standard for elucidating these structures, providing unambiguous insights into stereochemistry, conformation, and intermolecular interactions that govern biological activity.[2]
This guide offers an in-depth, comparative analysis of the techniques and inherent challenges in the X-ray crystallography of piperidine derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, grounded in field-proven insights and authoritative data, to empower you to navigate the path from crude product to diffraction-quality crystal with confidence.
The Piperidine Predicament: Understanding the Crystallization Challenge
The inherent structural features of the piperidine ring present a unique set of crystallization challenges. The conformational flexibility of the six-membered ring, which can adopt various chair, boat, and twist-boat conformations, can lead to conformational polymorphism, where a single compound crystallizes in multiple forms with different physical properties.[3][4] Furthermore, the nitrogen heteroatom introduces polarity and the potential for hydrogen bonding, which heavily influences solvent selection and intermolecular interactions during crystal packing.[5]
Common hurdles encountered during the crystallization of piperidine derivatives include:
-
"Oiling Out": The compound separates from the solution as a liquid phase instead of a solid crystal. This is often due to high solute purity, rapid cooling, or a low melting point relative to the solvent's boiling point.[3][5]
-
Amorphous Precipitation: The compound crashes out of solution as a non-crystalline, amorphous solid, which is unsuitable for X-ray diffraction.[3]
-
Polymorphism: The ability of a compound to exist in more than one crystalline form. This can be influenced by the choice of solvent and the crystallization temperature.[3]
-
Poor Solubility: Many piperidine derivatives exhibit limited solubility in common organic solvents, making the selection of an appropriate crystallization solvent a critical first step.[3]
A Comparative Analysis of Crystallization Techniques
The selection of an appropriate crystallization technique is paramount and often requires empirical screening. Below, we compare the most effective methods for piperidine derivatives, detailing their underlying principles and best-use cases.
| Technique | Principle | Best Suited For | Key Advantages | Common Pitfalls |
| Slow Evaporation | Gradual removal of solvent from a near-saturated solution, leading to increased concentration and crystal formation.[3][6] | Air-stable compounds with moderate solubility. | Simple setup, effective for generating large single crystals. | Can be slow; not suitable for volatile compounds or those sensitive to air. |
| Vapor Diffusion | A volatile anti-solvent slowly diffuses into a solution of the compound in a less volatile solvent, inducing crystallization.[7] | Small quantities of material; sensitive compounds. | Excellent control over the rate of crystallization; highly reproducible. | Requires careful selection of a miscible solvent/anti-solvent pair. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the compound's solubility and promoting crystal growth.[2][8] | Compounds with a significant temperature-dependent solubility profile. | Can produce high-quality crystals; relatively fast. | Risk of "oiling out" if cooling is too rapid.[3] |
| Co-crystallization | Crystallization of the target piperidine derivative with a second compound (a "coformer") to form a new crystalline solid with improved properties.[9] | Compounds that are difficult to crystallize on their own. | Can overcome issues like poor solubility and "oiling out"; can result in a more stable crystalline form.[9][10] | Requires screening of suitable coformers. |
Experimental Protocols: From Theory to Practice
Protocol 1: Slow Evaporation
This is often the first method attempted due to its simplicity. The key is to control the rate of evaporation to allow for slow, ordered crystal growth.
Step-by-Step Methodology:
-
Solvent Selection: In a small vial, test the solubility of your piperidine derivative (a few milligrams) in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile). A suitable solvent will dissolve the compound when heated but show lower solubility at room temperature.[2]
-
Prepare a Near-Saturated Solution: Dissolve the bulk of your compound in a minimal amount of the chosen hot solvent to create a clear, saturated, or near-saturated solution.
-
Filtration: If any particulate matter is present, filter the hot solution through a pre-warmed syringe filter into a clean crystallization vessel (e.g., a small beaker or vial).
-
Evaporation: Cover the vessel with a piece of parafilm and puncture a few small holes with a needle. This will slow down the rate of evaporation.[3]
-
Incubation: Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[6]
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This technique offers excellent control over the crystallization process and is ideal for small amounts of material.[7]
Step-by-Step Methodology:
-
Prepare the Reservoir: In the well of a VDX plate, add 500-1000 µL of a volatile anti-solvent (a solvent in which your compound is insoluble).[11]
-
Prepare the Drop: On a siliconized coverslip, mix 1-3 µL of a concentrated solution of your piperidine derivative with an equal volume of the reservoir solution.[11]
-
Seal the Well: Invert the coverslip and place it over the well, ensuring the grease on the plate creates an airtight seal.[11]
-
Equilibration: The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop, causing the piperidine derivative to become less soluble and crystallize.[12]
-
Incubation: Store the plate in a stable environment and monitor for crystal growth over several days.
Visualizing the Crystallography Workflow
The journey from a purified compound to a refined crystal structure follows a well-defined path. The following diagram illustrates the key stages in the X-ray crystallography workflow for a piperidine derivative.
Caption: Experimental workflow for X-ray crystallography of piperidine derivatives.
Comparative Crystallographic Data of Piperidine Derivatives
The following table summarizes key crystallographic parameters for a selection of piperidine derivatives, highlighting the influence of substitution on their solid-state structures. This data serves as a valuable reference for predicting the behavior of new derivatives.
| Compound Name | Formula | Crystal System | Space Group | Piperidine Ring Conformation | Key Intermolecular Interactions | Ref. |
| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one | C₂₄H₂₃NO | Monoclinic | P2₁/n | Chair | C-H···O | [2] |
| 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide | C₂₆H₂₅BrFN₃O₂ | Triclinic | P1 | Not specified | N-H···O, C-H···O | [13] |
| t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone | C₂₄H₂₆N₄S | Monoclinic | P2₁/c | Chair | N-H···N, N-H···S | [14] |
| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | C₂₄H₂₆N₂O₄S | Monoclinic | P2₁/n | Chair | C-H···O | [15] |
| N,N-bis(2,4-difluorobenzoyl)piperazine | C₁₈H₁₄F₄N₂O₂ | Monoclinic | P2₁/c | Chair | C-H···O | [1] |
This comparative data illustrates that the chair conformation is predominant for the piperidine ring in the solid state.[4][14][15] The nature and orientation of substituents, however, can introduce subtle geometric changes and dictate the crystal packing through various hydrogen bonding and other weak interactions.[14][15][16]
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause | Troubleshooting Strategy |
| No Crystals Form | Solution is not supersaturated (too much solvent). | Slowly evaporate some of the solvent. If that fails, remove all solvent and re-attempt with a different solvent system.[17][18] |
| Lack of nucleation sites. | Gently scratch the inside of the flask with a glass rod. Add a seed crystal of the compound.[5][17][18] | |
| "Oiling Out" | Compound is coming out of solution too quickly or above its melting point. | Re-dissolve the oil by heating and add a small amount of additional solvent. Allow the solution to cool more slowly.[5][17] |
| High level of impurities. | Consider further purification of the compound before attempting crystallization. An activated charcoal treatment may help remove colored impurities.[17] | |
| Crystallization is Too Rapid | Solution is too concentrated. | Re-dissolve the crystals by heating and add more solvent to slightly decrease the saturation.[17][18] |
Logical Relationships in Piperidine Crystallography
The success of an X-ray crystallography experiment with a piperidine derivative is a function of several interconnected factors. The following diagram illustrates the logical dependencies, from molecular properties to the final structural output.
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Certificate of Analysis for tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
An In-Depth Technical Guide to the : A Comparative Analysis for Drug Discovery Professionals
As a Senior Application Scientist, the rigorous evaluation of starting materials is a foundational principle of successful research and development. A Certificate of Analysis (CoA) is more than a document; it is the fingerprint of a chemical's identity and purity. For a versatile building block like tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate (CAS No: 197569-11-2), understanding its analytical specifications is critical for ensuring reproducibility and success in multi-step syntheses.[1][2] This guide provides an in-depth look at the CoA for this compound, compares it with key structural alternatives, and presents validated analytical protocols for its characterization.
This compound is a valuable intermediate in pharmaceutical development, primarily due to its piperidine core, a common scaffold in medicinal chemistry, and its reactive cyanomethylidene group.[1][3] The tert-butoxycarbonyl (BOC) protecting group allows for controlled reactions at other sites before its removal under acidic conditions.[1]
Deconstructing the Certificate of Analysis: Beyond the Numbers
A CoA provides critical data points that confirm the quality of a specific batch. Researchers must not only check for passing specifications but also understand the implications of these values.
Table 1: Typical Certificate of Analysis Specifications
| Parameter | Specification | Method | Significance for the Researcher |
| Appearance | White to Off-White Solid | Visual | A deviation from the expected color could indicate the presence of impurities or degradation products. |
| Solubility | Soluble in Organic Solvents (e.g., DCM, THF, DMF) | Visual | Confirms the compound's miscibility in common reaction solvents, crucial for experimental design.[4] |
| Identity by ¹H NMR | Conforms to Structure | ¹H NMR Spectroscopy | Verifies the molecular structure by ensuring the presence of characteristic proton signals, such as the vinyl proton of the methylidene group and the tert-butyl singlet.[5] |
| Identity by Mass Spec. | Conforms to Molecular Weight | Mass Spectrometry (MS) | Confirms the molecular weight (222.28 g/mol ) and provides evidence of the elemental composition, typically via High-Resolution MS (HRMS).[1][5] |
| Purity by HPLC/UPLC | ≥95% (typically >98%) | HPLC/UPLC | Quantifies the amount of the desired compound relative to any impurities. This is the most critical parameter for stoichiometry calculations in subsequent reactions.[4][5] |
| Melting Point | 121-122°C | Melting Point Apparatus | A sharp melting point range close to the reference value indicates high purity. A broad or depressed range suggests the presence of impurities.[1] |
Comparative Analysis: Structural Analogs and Their Analytical Fingerprints
The precise structure of a building block dictates its reactivity. It is crucial to distinguish this compound from its close structural relatives, which may be process impurities or alternative reagents. The key distinction lies in the cyanomethylene group at the 4-position of the piperidine ring.
Key Structural Alternatives:
-
Saturated Analog: tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 256411-39-9). Here, the exocyclic double bond is reduced to a single bond.[6]
-
Vinylogous Analog: tert-butyl 4-(2-cyanoethenyl)piperidine-1-carboxylate, E/Z mixture (CAS: 1153949-26-8). This analog contains an additional carbon in the conjugated system.[7]
Caption: Structural relationship between the target compound and its key analogs.
Table 2: Comparison of Structural Properties
| Property | tert-butyl 4-(cyanomethylidene)\npiperidine-1-carboxylate | Saturated Analog | Vinylogous Analog |
| CAS Number | 197569-11-2[1] | 256411-39-9[6] | 1153949-26-8[7] |
| Molecular Formula | C₁₂H₁₈N₂O₂[1] | C₁₂H₂₀N₂O₂[6] | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 222.28 g/mol [1] | 224.30 g/mol [6] | 236.31 g/mol |
| Key Structural Diff. | Exocyclic Double Bond (=C) | Saturated Linker (-CH₂) | Extended Conjugation (-CH=CH-) |
Anticipated Differences in Analytical Data:
-
¹H NMR Spectroscopy:
-
Target Compound: Will show a characteristic singlet for the vinyl proton (=CH -CN).
-
Saturated Analog: The vinyl proton signal will be absent. Instead, a doublet for the -CH₂ -CN protons will appear at a more upfield chemical shift.
-
Vinylogous Analog: Will exhibit two distinct signals for the vinyl protons (-CH =CH -CN), likely as doublets with a large coupling constant characteristic of a trans configuration, though an E/Z mixture is possible.[7]
-
-
¹³C NMR Spectroscopy:
-
Target Compound: Will have two signals in the olefinic region for the carbons of the C=C double bond.
-
Saturated Analog: These olefinic signals will be absent, replaced by a signal for the aliphatic -CH₂- group.
-
Vinylogous Analog: Will show four signals in the olefinic region if the E/Z isomers are present.
-
-
Infrared (IR) Spectroscopy:
-
The C≡N stretch will be present in all three compounds (around 2200-2250 cm⁻¹).
-
The C=O stretch of the BOC group will also be common to all (around 1680-1700 cm⁻¹).
-
Target Compound & Vinylogous Analog: Will show a C=C stretch (around 1640-1680 cm⁻¹), which will be absent in the saturated analog.
-
Validated Experimental Protocols for Quality Control
Trustworthiness in research stems from self-validating systems. The protocols below are designed to be robust and provide clear, interpretable data for the identity and purity assessment of this compound and its analogs.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for purity assessment, separating the main component from potential impurities based on differential partitioning between a stationary and mobile phase.[5] A C18 reversed-phase column is chosen for its versatility in analyzing moderately polar organic compounds.
Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to make a 1 mg/mL stock solution.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Structural Confirmation by NMR Spectroscopy
Rationale: NMR spectroscopy provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.[5][8] Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrument: A 400 MHz or higher field NMR spectrometer.[9]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical expected signals: a singlet for the 9 protons of the tert-butyl group (~1.4-1.5 ppm), multiplets for the 8 piperidine ring protons, and a key singlet for the vinyl proton (~5.0-5.5 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical expected signals: a signal for the tert-butyl methyl carbons (~28 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), signals for the piperidine ring carbons, two olefinic carbons, the nitrile carbon (~118 ppm), and the carbonyl carbon of the BOC group (~154 ppm).
-
Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)
Rationale: Mass spectrometry confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely form a protonated molecular ion [M+H]⁺.[10]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Instrumentation: Use a mass spectrometer with an ESI source, such as a Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution data.[11]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Positive ion mode is preferred to detect the [M+H]⁺ adduct.
-
Data Acquisition: Scan a relevant mass range (e.g., m/z 100-500).
-
Analysis: Look for a prominent peak corresponding to the [M+H]⁺ ion (calculated m/z = 223.1441 for C₁₂H₁₉N₂O₂⁺). High-resolution data should match this value within a few ppm.
Caption: A self-validating workflow for ensuring the quality of incoming reagents.
Conclusion
For researchers, scientists, and drug development professionals, this compound is a powerful synthetic tool. However, its utility is directly tied to its quality. A thorough understanding and critical evaluation of its Certificate of Analysis are paramount. By comparing its analytical data against known specifications and being aware of potential structural analogs, researchers can mitigate risks associated with impure or incorrect starting materials. The implementation of robust, in-house verification protocols, as detailed in this guide, provides an essential layer of quality assurance, ultimately safeguarding the integrity and reproducibility of the research.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Available from: [Link]
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Supporting Information. Royal Society of Chemistry. Available from: [Link]
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Giménez-Bañuls, C., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available from: [Link]
-
PubChem. tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Available from: [Link]
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Supplementary information. Royal Society of Chemistry. Available from: [Link]
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Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available from: [Link]
-
PubChem. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available from: [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science. Available from: [Link]
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- 11. rsc.org [rsc.org]
The Chemist's Crossroads: A Comparative Guide to Boc vs. Cbz Protecting Groups in Piperidine Synthesis
Introduction: The Strategic Imperative of Amine Protection in Piperidine Synthesis
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of a vast number of pharmaceuticals and natural products. Its synthesis is a cornerstone of drug development, yet the inherent nucleophilicity and basicity of the piperidine nitrogen present a significant challenge. Unchecked, this reactive amine can lead to a cascade of undesired side reactions, compromising yields and complicating purification. The strategic use of nitrogen protecting groups is therefore not merely a convenience but a fundamental necessity for achieving synthetic precision.[1][]
Among the extensive arsenal of amine protecting groups, two have emerged as the workhorses for piperidine synthesis: the tert-butyloxycarbonyl (Boc) group and the carboxybenzyl (Cbz or Z) group.[3][4] While both effectively mask the piperidine nitrogen, they possess fundamentally different chemical properties, particularly in their stability and cleavage mechanisms. This divergence is not a drawback but a powerful tool, enabling chemists to devise elegant, multi-step synthetic routes through the principle of orthogonality.[4][5]
This guide provides an in-depth, objective comparison of the Boc and Cbz protecting groups in the context of piperidine synthesis. We will dissect their chemical characteristics, present quantitative performance data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.
Pillar 1: The Fundamental Chemistry of Boc and Cbz Groups
Understanding the distinct electronic nature and cleavage mechanisms of Boc and Cbz is paramount to their effective deployment.
The Boc Group: An Acid-Labile Guardian
The tert-butyloxycarbonyl (Boc) group is a carbamate known for its stability under a wide range of conditions, except for acidic environments.[6][7] Its deprotection is predicated on the formation of the highly stable tert-butyl cation.
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8] The piperidine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.
-
Deprotection Mechanism: The cleavage of the Boc group is an acid-catalyzed process.[9][10] Protonation of the carbonyl oxygen is followed by the loss of the tert-butyl group as a stable carbocation. The resulting unstable carbamic acid intermediate readily decarboxylates to yield the free amine, carbon dioxide, and isobutylene (from the cation). This clean decomposition into gaseous byproducts simplifies reaction workup.
-
Stability Profile: The Boc group is exceptionally stable to basic conditions, nucleophiles, and reductive conditions like catalytic hydrogenation.[7][8] This robustness makes it an ideal choice when subsequent synthetic steps involve these types of reagents.
The Cbz Group: A Reductively Cleaved Sentinel
The carboxybenzyl (Cbz or Z) group is another carbamate-type protecting group, but its removal strategy is fundamentally different from that of Boc.[4]
-
Protection: The Cbz group is introduced by reacting piperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[11]
-
Deprotection Mechanism: The classic and most common method for Cbz removal is catalytic hydrogenolysis.[12][13] In the presence of a palladium catalyst (typically Pd/C) and a hydrogen source, the benzylic C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[14] This method is mild and highly efficient. While hydrogenolysis is standard, Cbz groups can also be cleaved under certain strong acidic conditions, though this is less common and can affect orthogonality with acid-labile groups.[12][15]
-
Stability Profile: The Cbz group is generally stable to a range of acidic and basic conditions, making it compatible with many synthetic transformations.[16] Its key liability is to catalytic reduction.
Pillar 2: Head-to-Head Performance Comparison
The choice between Boc and Cbz is dictated by the specific demands of the synthetic route, particularly the compatibility of other functional groups present in the molecule.
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Conditions | Base (e.g., NaOH, Et₃N, DMAP), Aqueous or Anhydrous Solvents (e.g., Dioxane, DCM, MeCN)[8][10] | Base (e.g., NaOH, Na₂CO₃), Aqueous/Organic mixture[14] |
| Deprotection Method | Acidolysis: Strong acids (TFA, HCl in Dioxane)[1][6] | Hydrogenolysis: H₂, Pd/C or Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C)[12] |
| Byproducts | Isobutylene, CO₂ (Volatile)[17] | Toluene, CO₂ (Toluene requires removal)[13] |
| Stability to Acids | Labile: Cleaved by strong acids.[18] | Generally Stable: Stable to many acidic conditions, but can be cleaved by harsh acids (e.g., HBr/AcOH).[12] |
| Stability to Bases | Stable: Resistant to a wide range of basic and nucleophilic conditions. | Generally Stable: Robust under most basic conditions.[11] |
| Stability to Reduction | Stable: Unaffected by catalytic hydrogenation.[7] | Labile: Cleaved by catalytic hydrogenation.[4] |
| Orthogonality | Orthogonal to Cbz, Fmoc, and other reduction-labile groups.[3][19] | Orthogonal to Boc, Fmoc, and other acid/base-labile groups.[5][16] |
| Key Advantage | Clean deprotection with volatile byproducts; stability to hydrogenation. | Stability to acids allows for use with acid-labile groups; deprotection is under neutral conditions. |
| Key Disadvantage | Generates a reactive tert-butyl cation which can cause side reactions; requires strong acid for removal.[10] | Incompatible with reducible groups (alkenes, alkynes, nitro groups); requires handling of H₂ gas and a metal catalyst.[20] |
Pillar 3: The Principle of Orthogonality in Action
The true synthetic power of Boc and Cbz is realized when they are used in concert within a multi-step synthesis. Their distinct deprotection requirements allow for the selective unmasking of one nitrogenous center while another remains protected.[4][5]
Consider a scenario where a piperidine scaffold must be functionalized at two different positions sequentially. By protecting one amine with Boc and another with Cbz, a chemist gains complete control over the synthetic sequence.
Caption: Orthogonal deprotection strategy for a molecule with Boc and Cbz groups.
Experimental Protocols & Mechanistic Diagrams
Trustworthy protocols are the bedrock of reproducible science. The following are detailed, step-by-step methodologies for the protection and deprotection of piperidine.
Deprotection Mechanisms
Caption: Simplified mechanisms for Boc and Cbz deprotection.
Protocol 1: N-Boc Protection of Piperidine
Materials:
-
Piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Sodium hydroxide (NaOH, 1.2 eq)
-
Dioxane and Water
-
Diethyl ether
Procedure:
-
Dissolve piperidine in a 1:1 mixture of dioxane and water.
-
Add a solution of NaOH in water to the piperidine solution and cool the mixture to 0°C in an ice bath.
-
Add a solution of Boc₂O in dioxane dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, add water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
Protocol 2: Acid-Mediated Deprotection of N-Boc-Piperidine[6][9]
Materials:
-
N-Boc-piperidine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA, 5-10 eq) or 4M HCl in Dioxane (5-10 eq)
-
Dichloromethane (DCM) or Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure (using TFA):
-
Dissolve the N-Boc protected piperidine in DCM and cool the solution to 0°C.[6]
-
Slowly add TFA to the stirred solution.[6]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[6]
-
Once complete, remove the solvent and excess TFA under reduced pressure.[6]
-
Dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution until the pH is basic.[6]
-
Extract the aqueous layer with DCM (3x).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[6]
Protocol 3: N-Cbz Protection of Piperidine[16]
Materials:
-
Piperidine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
Sodium hydroxide (NaOH, 2.0 eq)
-
Water and Diethyl ether
Procedure:
-
Dissolve piperidine in a 2 M aqueous NaOH solution and cool to 0°C.[14]
-
Add benzyl chloroformate dropwise while maintaining the temperature at 0°C.
-
Stir the mixture vigorously for 15-30 minutes at 0°C, then allow it to warm to room temperature.
-
Extract the solution with diethyl ether to remove impurities.
-
The product, N-Cbz-piperidine, can often be isolated directly from the organic layer after washing with water and brine, drying over Na₂SO₄, and concentrating under reduced pressure.
Protocol 4: Catalytic Hydrogenolysis of N-Cbz-Piperidine[15][24]
Materials:
-
N-Cbz protected piperidine derivative (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or a hydrogenator
Procedure:
-
Dissolve the N-Cbz protected piperidine in MeOH or EtOH in a flask suitable for hydrogenation.[21]
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[21]
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).[21]
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small scale) at room temperature.[21]
-
Monitor the reaction by TLC. Reaction times can vary from 1 hour to overnight.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, rinsing the pad with the reaction solvent.[21]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[21]
Conclusion and Strategic Recommendations
Both Boc and Cbz are exceptionally powerful protecting groups for piperidine synthesis, each with a distinct set of advantages and limitations. The choice is not a matter of inherent superiority but of strategic alignment with the overall synthetic plan.
-
Choose Boc when: Your downstream synthetic steps involve reductive conditions (e.g., reducing an ester or a nitro group) or when you require absolute stability to bases and nucleophiles. Its volatile byproducts also offer a significant advantage in purification.
-
Choose Cbz when: Your molecule contains acid-sensitive functional groups or when you need to perform reactions under strongly acidic conditions without losing your N-protection. The mild, neutral conditions of hydrogenolysis are often a key advantage for delicate substrates.
By mastering the application of both Boc and Cbz, and understanding the principles of their orthogonality, researchers can navigate the complexities of piperidine synthesis with greater control, efficiency, and confidence, accelerating the discovery and development of novel therapeutics.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]
-
Wuts, P. G. M. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters. Retrieved from [Link]
- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]
-
SlidePlayer. (n.d.). 10_Protecting groups. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Some novel, acid-labile amine protecting groups. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
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The Stereochemical Nuances of Bioactivity: A Comparative Guide to Piperidine Isomers
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which enhance a drug's pharmacokinetic profile.[3][4] However, the true elegance and challenge of harnessing the piperidine motif lie in understanding and controlling its stereochemistry. The spatial arrangement of substituents on the piperidine ring can dramatically alter a molecule's interaction with its biological target, turning a potent therapeutic into an inactive compound, or shifting its selectivity profile entirely.
This guide provides an in-depth comparison of the bioactivity of different piperidine isomers, focusing on a well-documented case study of 3,4-disubstituted piperidine analogs as monoamine transporter inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key bioassays, and present quantitative data to illustrate the profound impact of stereoisomerism on pharmacological activity.
The Critical Role of Stereochemistry: A Case Study in Monoamine Transporter Inhibitors
Monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are crucial for regulating neurotransmitter levels in the synapse and are primary targets for antidepressants and other psychostimulants. The affinity and selectivity of drugs for these transporters are highly dependent on their three-dimensional structure. A compelling example of this is seen in a series of 4-(4-chlorophenyl)piperidine analogues, where both cis/trans isomerism and enantiomeric configuration dictate their potency and selectivity.[5]
Causality Behind Experimental Choices
To dissect the structure-activity relationship (SAR) of these piperidine isomers, a systematic approach is employed. The synthesis of individual stereoisomers (cis/trans and their respective enantiomers) is the first critical step.[6][7][8][9][10] This allows for the independent evaluation of each isomer's biological activity, eliminating the ambiguity that would arise from testing a racemic mixture.
The choice of biological assays is paramount to understanding the pharmacological profile of these compounds.
-
Radioligand Binding Assays: These are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.[11][12][13][14] By using a radiolabeled ligand with known high affinity for the target, one can measure the ability of the test compound to displace it. This provides a quantitative measure of how tightly the compound binds to the target.
-
Transporter Uptake Inhibition Assays: While binding affinity is crucial, it doesn't always correlate directly with functional activity. Transporter uptake assays measure the ability of a compound to inhibit the function of the transporter, i.e., the reuptake of its cognate neurotransmitter.[15][16][17][18][19][20][21] This provides a functional readout (IC50) that is often more physiologically relevant.
By combining these two types of assays, researchers can build a comprehensive picture of a compound's interaction with its target, from initial binding to functional modulation.
Comparative Bioactivity Data
The following table summarizes the inhibitory activity (Ki values in nM) of the cis and trans isomers and their enantiomers of a 3,4-disubstituted piperidine analog at DAT, NET, and SERT.[5]
| Isomer Configuration | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity Profile |
| (+)-trans | 25 | 1.5 | 45 | NET > DAT > SERT |
| (-)-trans | 150 | 35 | 5 | SERT Selective |
| (+)-cis | 120 | 3 | 965 | NET Selective |
| (-)-cis | 8 | 2 | 250 | DAT/NET Selective |
Data sourced from a study on 4-(4-chlorophenyl)piperidine analogues.[5]
Analysis of the Data:
The data clearly demonstrates the profound impact of stereochemistry:
-
Cis vs. Trans Isomerism: The relative orientation of the substituents at the 3 and 4 positions significantly influences selectivity. For instance, the (-)-trans isomer is highly selective for SERT, while the (-)-cis isomer is selective for DAT and NET.[5]
-
Enantiomeric Specificity: Within each pair of diastereomers, the enantiomers exhibit distinct activity profiles. The (+)-trans isomer is a potent NET and DAT inhibitor, whereas its enantiomer, the (-)-trans isomer, shows a marked preference for SERT.[5] Similarly, the (+)-cis isomer is a highly selective NET inhibitor, while the (-)-cis isomer is a potent dual DAT/NET inhibitor.[5]
This stereochemical-driven divergence in bioactivity underscores the importance of asymmetric synthesis and chiral separation in drug discovery. A subtle change in the 3D arrangement of atoms can completely alter the therapeutic potential and target profile of a molecule.
Experimental Protocols
To ensure scientific integrity, the protocols used to generate such data must be robust and reproducible. Below are detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a competitive binding assay to determine the Ki of a test compound for DAT, NET, or SERT.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).[3]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).
-
Varying concentrations of the test compound (piperidine isomer).
-
For determining non-specific binding, add a high concentration of a known non-labeled inhibitor (e.g., GBR 12909 for DAT).[3]
-
-
Initiate the binding reaction by adding the prepared cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.[3]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value (inhibitor binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
-
Neurotransmitter Uptake Inhibition Assay
This protocol describes a functional assay to measure the IC50 of a test compound for inhibiting neurotransmitter uptake.
Workflow Diagram:
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells expressing the transporter of interest (e.g., hDAT, hNET, or hSERT) into a 96-well plate and grow them to confluence.[23]
-
-
Assay Protocol:
-
On the day of the assay, wash the cells with a pre-warmed uptake buffer.
-
Add the uptake buffer containing varying concentrations of the test compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known transporter inhibitor.[23]
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-20 minutes).[3]
-
-
Initiation of Uptake:
-
Initiate the uptake by adding the uptake buffer containing a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[3]
-
Incubate the plate at 37°C for a short, defined period to measure the initial rate of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials and quantify the internalized radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of uptake for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC50 value.
-
Conclusion
The bioactivity of piperidine derivatives is intricately linked to their three-dimensional structure. As demonstrated by the case study of 3,4-disubstituted piperidine analogs, subtle changes in stereochemistry, such as the difference between cis and trans isomers or between enantiomers, can lead to dramatic shifts in pharmacological activity and target selectivity.[5] This highlights the necessity for precise stereochemical control in the design and synthesis of novel therapeutic agents.
For researchers in drug development, a thorough understanding of these stereochemical nuances is not merely an academic exercise but a critical component of rational drug design. By employing robust and well-validated experimental protocols, such as radioligand binding and transporter uptake assays, we can accurately dissect the structure-activity relationships of piperidine isomers and pave the way for the development of more potent and selective medicines.
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A Comparative Guide to the Synthesis and Characterization of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate and Its Derivatives
Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds and natural products.[1] This guide provides an in-depth characterization of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate, a versatile synthetic intermediate. We present a comparative analysis of its synthesis, spectroscopic properties, and structural features alongside key derivatives. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers engaged in drug discovery and synthetic organic chemistry, facilitating the rational design of novel therapeutics.
Introduction: The Significance of the 4-(Cyanomethylidene)piperidine Scaffold
The introduction of an exocyclic α,β-unsaturated nitrile moiety onto the piperidine ring creates a unique chemical entity with multiple reactive centers.[2] The Michael acceptor properties of the double bond, combined with the reactivity of the nitrile group, make this compound an exceptionally valuable building block.[2] The tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity at the nitrogen atom, a critical feature for multi-step synthetic campaigns.[2] This scaffold is instrumental in the synthesis of enzyme inhibitors, peptidomimetics, and probes for structure-activity relationship (SAR) studies.[2][3]
Synthesis: The Horner-Wadsworth-Emmons Approach
The most reliable and stereoselective method for constructing the cyanomethylidene group on the piperidine-4-one precursor is the Horner-Wadsworth-Emmons (HWE) reaction.[4] This olefination strategy offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward purification of the water-soluble phosphate byproduct.[4]
Mechanistic Rationale
The HWE reaction proceeds via the nucleophilic addition of a stabilized phosphonate carbanion to a carbonyl compound.[4] For the synthesis of α,β-unsaturated nitriles, diethyl (cyanomethyl)phosphonate is the reagent of choice. The reaction is initiated by deprotonation of the phosphonate using a suitable base, generating a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting intermediate forms a cyclic oxaphosphetane, which subsequently collapses to yield the desired alkene and a phosphate salt.[4] The reaction thermodynamics strongly favor the formation of the more stable (E)-alkene, which is a key advantage for controlling product stereochemistry.[4][5]
Caption: Figure 1: Horner-Wadsworth-Emmons Reaction Scheme.
Detailed Experimental Protocol: Synthesis of the Parent Compound
This protocol describes a robust procedure for the synthesis of this compound, adapted from established HWE methodologies.[5][6]
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve diethyl (cyanomethyl)phosphonate (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as lithium hydroxide (LiOH·H₂O, 1.2 eq.), portion-wise over 15 minutes.[5][7] The choice of a mild base like LiOH is crucial for reactions involving base-sensitive functional groups.[6] Allow the resulting suspension to stir at 0 °C for 30 minutes.
-
Carbonyl Addition: Prepare a separate solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF. Add this solution dropwise to the phosphonate carbanion suspension at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-6 hours).
-
Workup and Purification: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Isolation: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a white solid.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of the synthesized compounds. This section details the properties of the parent compound, this compound.
Table 1: Physicochemical Properties of the Parent Compound
| Property | Value | Source |
| CAS Number | 197569-11-2 | [2] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [2] |
| Molecular Weight | 222.28 g/mol | [2] |
| Melting Point | 121-122 °C | [2] |
| Physical State | Solid | [2] |
Spectroscopic Data Interpretation
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the tert-butyl protons (~1.48 ppm, 9H), multiplets for the piperidine ring protons, and a singlet for the vinylic proton (~5.2-5.4 ppm, 1H). The chemical shift of the piperidine protons adjacent to the nitrogen will be influenced by the Boc group.[8]
-
¹³C NMR (100 MHz, CDCl₃): Key signals include the tert-butyl carbons (~28.4 ppm), the quaternary carbon of the Boc group (~80.5 ppm), the carbonyl carbon (~154.7 ppm), the nitrile carbon (~118 ppm), and the carbons of the double bond (~100 ppm and ~160 ppm).[8][9]
-
FTIR (KBr, cm⁻¹): The spectrum will be dominated by a sharp, strong absorption for the nitrile (C≡N) stretch around 2220 cm⁻¹. Other characteristic peaks include the C=O stretch of the carbamate at ~1690 cm⁻¹ and the C=C stretch at ~1640 cm⁻¹.
-
Mass Spectrometry (ESI-MS): The analysis will show a peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium [M+Na]⁺.
Comparative Analysis of Derivatives
The true utility of the 4-(cyanomethylidene)piperidine scaffold lies in its capacity for derivatization. By modifying the piperidine ring or the cyanomethylidene moiety, a diverse library of compounds with distinct properties can be generated.
Synthetic Alternatives and Derivatization Potential
The core structure can be modified at several positions, offering a rich chemical space for exploration.
Caption: Figure 2: Key Sites for Chemical Derivatization.
-
Alternative Olefination Reagents: While diethyl (cyanomethyl)phosphonate is standard, using phosphonates with different ester groups (e.g., trifluoroethyl) can alter reactivity and selectivity under certain conditions, such as in Still-Gennari modifications for (Z)-alkene synthesis.[4]
-
Knoevenagel Condensation: An alternative to the HWE is the piperidine-catalyzed Knoevenagel condensation, which can be used to react aldehydes with active methylene compounds like 2-cyanoacetamide, yielding related structures.[3][10][11] This is particularly useful for synthesizing derivatives with additional functionality on the exocyclic carbon.
Spectroscopic Comparison
Substituents on the piperidine ring will induce predictable changes in the NMR spectra. For example, an alkyl group at the 3-position would introduce new signals and coupling patterns, and its stereochemistry (axial vs. equatorial) would be discernible from the coupling constants (J-values) of adjacent protons.[12]
Table 2: Predicted Spectroscopic Shifts for a Hypothetical 3-Methyl Derivative
| Compound | Key ¹H Signal (ppm) | Key ¹³C Signal (ppm) | FTIR (C≡N, cm⁻¹) |
| Parent Compound | Vinylic-H: ~5.3 | C≡N: ~118 | ~2220 |
| cis-3-Methyl Derivative | Vinylic-H: ~5.3; CH₃-d: ~1.1 | C≡N: ~118; CH₃: ~15-20 | ~2220 |
| trans-3-Methyl Derivative | Vinylic-H: ~5.3; CH₃-d: ~1.0 | C≡N: ~118; CH₃: ~15-20 | ~2220 |
Note: The precise shifts for the methyl group and resulting changes in piperidine proton multiplicity would depend on the diastereomer.[12]
Structural Analysis via X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry.[1] For α,β-unsaturated systems, it unambiguously confirms the (E/Z) configuration of the double bond.[3] A comparative analysis of crystallographic data for different derivatives reveals how substitution patterns affect molecular conformation and crystal packing.
Table 3: Comparative Crystallographic Parameters for Piperidine Derivatives
| Parameter | 2-Benzylpiperidine Derivative[1] | (E)-2-cyano-3-arylacrylamide[3] | Expected for Parent Compound |
| Crystal System | Monoclinic | Triclinic | To be determined |
| Space Group | P2₁/n | P-1 | To be determined |
| Key Feature | Confirms chair conformation | Confirms (E)-stereochemistry | Confirms (E) and chair |
| Bond Length C=C (Å) | N/A | ~1.34 | ~1.34 |
| Bond Length C≡N (Å) | N/A | ~1.15 | ~1.15 |
This comparative data underscores the power of crystallography in validating synthetic outcomes and understanding the three-dimensional shape of these molecules, which is critical for computational modeling and docking studies in drug design.[1][3]
Caption: Figure 3: General Workflow for Synthesis and Characterization.
Conclusion
This compound is a high-value synthetic intermediate whose properties are best understood through a multi-faceted analytical approach. The Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective route to its synthesis. Spectroscopic techniques like NMR and FTIR are indispensable for routine characterization, while X-ray crystallography offers the ultimate confirmation of its three-dimensional structure. By comparing the parent compound to its potential derivatives, this guide highlights the scaffold's tunability and underscores its importance for researchers in the pharmaceutical and chemical sciences. The provided protocols and comparative data serve as a validated foundation for future synthetic endeavors and drug discovery programs.
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Title: Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles Source: ACS Publications URL: [Link]
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Title: Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles Source: ResearchGate URL: [Link]
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Title: Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles Source: ResearchGate URL: [Link]
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Title: An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Horner-Wadsworth-Emmons Reaction Source: NROChemistry URL: [Link]
- Title: Supporting Information (NMR Data)
-
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A Senior Application Scientist's Guide to the Elemental Analysis of Novel Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Elemental Composition in Piperidine Drug Discovery
The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous blockbuster drugs.[1] Its prevalence in nature and its synthetic tractability make it a favored scaffold in the design of novel therapeutics.[2] However, the journey from a promising lead compound to a clinically approved drug is fraught with analytical challenges. Among the most fundamental of these is the precise determination of a molecule's elemental composition.
Elemental analysis serves as the first line of defense in verifying the identity and purity of a newly synthesized piperidine derivative. It provides the empirical formula, a foundational piece of data that supports the proposed molecular structure.[3] Furthermore, in the context of pharmaceutical development, rigorous elemental analysis is mandated by regulatory bodies to ensure the absence of harmful elemental impurities, such as residual catalysts from the synthetic process.[4][5]
This guide provides an in-depth comparison of the three principal techniques for the elemental analysis of novel piperidine compounds: CHN(S) Combustion Analysis , Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) , and Single-Crystal X-ray Diffraction . As a senior application scientist, my aim is not merely to present protocols, but to elucidate the scientific rationale behind the choice of each technique, its inherent strengths and limitations, and the practical nuances that ensure the generation of robust and reliable data.
Comparative Analysis of Key Techniques
The selection of an appropriate analytical technique is contingent upon the specific information required. For novel piperidine compounds, the analytical question can range from confirming the basic elemental makeup to quantifying trace metallic residues or definitively establishing the three-dimensional atomic arrangement.
| Technique | Principle | Information Provided | Strengths | Limitations | Typical Application for Piperidine Compounds |
| CHN(S) Combustion Analysis | Combustion of the sample in a high-oxygen environment and quantification of the resulting gases (CO₂, H₂O, N₂, SO₂).[6] | Percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur. | Fast, cost-effective, and provides a direct measure of the major non-metallic elements.[3] | Does not provide information on other elements; can be affected by impurities and incomplete combustion.[7][8] | Initial confirmation of the empirical formula and assessment of bulk purity. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of the sample in a high-temperature plasma and separation of ions based on their mass-to-charge ratio. | Quantitative analysis of a wide range of elements, particularly metals, at trace and ultra-trace levels. | High sensitivity (parts-per-billion or lower), multi-element capability, and robustness.[9] | Can be susceptible to matrix effects from organic solvents and polyatomic interferences.[10] | Quantification of residual metallic catalysts (e.g., Pd, Pt, Ru) from synthesis and screening for elemental impurities according to USP <232>/<233> and ICH Q3D guidelines.[11] |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a single crystal, producing a unique diffraction pattern.[12] | The complete three-dimensional atomic structure, including bond lengths, bond angles, and absolute stereochemistry.[13] | Unambiguous determination of molecular structure and stereochemistry.[14] | Requires a high-quality single crystal of sufficient size, which can be challenging to grow.[14] | Definitive structural elucidation of the novel piperidine compound, including the determination of the absolute configuration of chiral centers.[15][16] |
Experimental Protocols and Workflows
CHN(S) Combustion Analysis
This technique is the workhorse for confirming the empirical formula of a newly synthesized organic compound. Its speed and relatively low cost make it an essential first step in the characterization of a novel piperidine derivative.
The core principle is the complete conversion of the organic matrix into simple, quantifiable gases.[6] The use of a high-purity oxygen environment ensures complete combustion. The subsequent reduction step, typically with copper, is crucial to convert nitrogen oxides to dinitrogen gas for accurate measurement.[17] The choice of detectors (thermal conductivity or infrared) is based on their robust and linear response to the analyte gases.
Caption: Workflow for CHN(S) Elemental Analysis.
-
Sample Preparation:
-
Ensure the novel piperidine compound is of high purity and thoroughly dried to remove any residual solvents or water, as these will significantly affect the hydrogen and carbon percentages.[7]
-
Using a microbalance, accurately weigh 1-3 mg of the powdered sample into a clean tin capsule.
-
Fold the capsule to securely contain the sample and place it in the instrument's autosampler.
-
-
Instrument Setup and Calibration:
-
Ensure the combustion and reduction furnaces have reached their set temperatures (typically ~1000°C and ~650°C, respectively).
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). Run the standard until the measured values are within the acceptable tolerance of the theoretical values (typically ±0.3%).[7]
-
-
Sample Analysis:
-
Initiate the analysis sequence. The autosampler will drop the sample into the combustion furnace.
-
The sample undergoes flash combustion in a stream of pure oxygen, converting carbon to CO₂, hydrogen to H₂O, and sulfur to SO₂. Nitrogen is converted to various oxides.[6]
-
The combustion gases are swept by a helium carrier gas through a reduction tube containing heated copper, which reduces the nitrogen oxides to N₂ gas and removes excess oxygen.
-
The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is passed through a chromatographic column to separate the individual components.
-
The separated gases are detected by a thermal conductivity detector (TCD) or specific infrared detectors.
-
-
Data Interpretation:
-
The instrument's software integrates the detector response for each gas and calculates the percentage of each element in the original sample.
-
Compare the experimental percentages to the theoretical values calculated from the proposed molecular formula. A good match (typically within ±0.4%) provides strong evidence for the proposed structure and purity.[18]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
For novel piperidine compounds synthesized using metal catalysts, quantifying the residual levels of these metals is a critical step in preclinical development to ensure safety. ICP-MS is the gold standard for this application due to its exceptional sensitivity.[19]
The primary challenge in analyzing organic compounds with ICP-MS is the sample matrix.[10] Direct introduction of organic solvents can extinguish the plasma and cause carbon deposition on the instrument's interface cones. Therefore, sample preparation is paramount. Microwave-assisted acid digestion is often the preferred method as it effectively destroys the organic matrix, leaving the target elements in a simple aqueous/acidic solution.[11] The choice of acids (typically nitric acid) is based on their ability to efficiently oxidize the organic material and their compatibility with the ICP-MS instrument. The use of an internal standard is crucial to correct for any matrix effects and instrument drift, thereby improving accuracy and precision.
Caption: Workflow for ICP-MS Analysis of Elemental Impurities.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 100-200 mg of the piperidine compound into a clean, acid-leached microwave digestion vessel.
-
Carefully add a measured volume of high-purity concentrated nitric acid (e.g., 5-10 mL).
-
Seal the vessels and place them in the microwave digestion system.
-
Run a pre-programmed digestion method that gradually ramps up the temperature and pressure to ensure complete oxidation of the organic matrix.
-
After cooling, carefully open the vessels in a fume hood and quantitatively transfer the clear digestate to a volumetric flask.
-
Dilute to the final volume with high-purity deionized water and spike with an appropriate internal standard (e.g., Rhodium, Iridium).
-
-
Instrument Calibration:
-
Prepare a series of multi-element calibration standards from certified stock solutions in the same acid matrix as the samples. The concentration range should bracket the expected impurity levels and comply with regulatory limits (e.g., USP <232>).[4]
-
Run the calibration standards to generate a calibration curve for each target element. The correlation coefficient (r²) should be >0.999.
-
-
Sample Analysis:
-
Introduce the prepared sample solution into the ICP-MS via a nebulizer, which converts the liquid into a fine aerosol.
-
The aerosol is transported into the argon plasma, where it is desolvated, vaporized, atomized, and ionized.
-
The resulting ions are extracted from the plasma and guided through a series of ion lenses into the mass analyzer (typically a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
The detector counts the ions for each specific mass, generating a signal proportional to the concentration of the element in the sample.
-
-
Data Interpretation:
-
The instrument software uses the calibration curve to calculate the concentration of each elemental impurity in the sample solution.
-
The final concentration in the original solid piperidine compound is calculated, taking into account the initial sample weight and dilution factors.
-
The results are then compared against the permissible daily exposure (PDE) limits set by regulatory guidelines like ICH Q3D.[4]
-
Single-Crystal X-ray Diffraction
When unambiguous structural confirmation is required, particularly for compounds with multiple stereocenters, single-crystal X-ray diffraction is the definitive technique. It provides a three-dimensional map of the electron density within the crystal, from which the precise atomic positions can be determined.
The entire technique hinges on the ability to grow a high-quality single crystal.[14] The choice of crystallization method (e.g., slow evaporation, vapor diffusion) and solvent system is often empirical but guided by the solubility properties of the piperidine derivative.[14] Data collection at low temperatures (e.g., 100 K) is standard practice to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure. The determination of the absolute configuration relies on the anomalous scattering effect, which is more pronounced for heavier atoms. For light-atom organic compounds, high-quality data and careful analysis of the Flack parameter are essential.[13][20]
Caption: Workflow for Single-Crystal X-ray Diffraction.
-
Crystal Growth:
-
This is often the most challenging step. Dissolve the purified piperidine compound in a suitable solvent or solvent mixture to near saturation.
-
Employ a crystallization technique such as slow evaporation of the solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution.
-
Visually inspect the resulting crystals under a microscope to select a single, well-formed crystal with sharp edges and dimensions typically between 0.1 and 0.3 mm.[14]
-
-
Data Collection:
-
Carefully mount the selected crystal on the tip of a glass fiber or a cryo-loop and place it on the goniometer head of the diffractometer.
-
Position the crystal in a cold stream of nitrogen gas (typically 100 K) to minimize thermal motion.
-
Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal's orientation.
-
Execute a full data collection strategy, which involves rotating the crystal through a series of angles while irradiating it with a monochromatic X-ray beam and recording the diffraction patterns on a detector.[12]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to integrate the intensities of each reflection and apply corrections for factors like absorption.
-
Use specialized software to solve the crystal structure, typically using "direct methods" to obtain an initial model of the atomic positions.
-
Refine the structural model using a least-squares algorithm, which adjusts the atomic positions, bond lengths, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
For chiral, enantiomerically pure compounds, the absolute configuration can be determined by analyzing the anomalous scattering data and calculating the Flack parameter, which should be close to zero for the correct enantiomer.[13][20]
-
-
Data Interpretation:
-
The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, bond angles, and other structural details.
-
This provides definitive proof of the molecular structure and the relative and absolute stereochemistry of the novel piperidine compound.
-
Conclusion: An Integrated Approach to Elemental Analysis
In the development of novel piperidine-based pharmaceuticals, no single analytical technique provides a complete picture of the elemental composition. Instead, a strategic, integrated approach is required. CHN(S) analysis serves as a rapid, initial check of purity and empirical formula. ICP-MS provides the high-sensitivity quantification of elemental impurities necessary to meet stringent regulatory safety standards. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the molecule's three-dimensional structure.
By understanding the principles, strengths, and practical workflows of each of these powerful techniques, researchers and drug development professionals can make informed decisions, generate high-quality, reliable data, and ultimately accelerate the journey of novel piperidine compounds from the laboratory to the clinic.
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Elemental Impurities in Pharmaceuticals – Sample Preparation Methods and Tips for ICP-MS. (n.d.). Shimadzu Scientific Instruments. Retrieved January 11, 2026, from [Link]
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Practical Guidelines on Sample Preparation for Elemental Analysis. (2022, May 12). YouTube. Retrieved January 11, 2026, from [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 11, 2026, from [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2015, January 7). ResearchGate. Retrieved January 11, 2026, from [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
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Analysis of Residual Catalysts in Pharmaceuticals Using ICP Atomic Emission Spectrometry. (n.d.). Shimadzu. Retrieved January 11, 2026, from [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Nature. Retrieved January 11, 2026, from [Link]
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X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. (2023, November 14). MDPI. Retrieved January 11, 2026, from [Link]
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Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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The use of X-ray crystallography to determine absolute configuration. (2008, May 15). PubMed. Retrieved January 11, 2026, from [Link]
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Analysis of residual catalysts in pharmaceuticals. (n.d.). Secrets of Science. Retrieved January 11, 2026, from [Link]
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A Comparative In Vitro Analysis of Novel Anticancer Agents Derived from tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Introduction: The Piperidine Scaffold as a Privileged Structure in Oncology
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing molecules that can interact with complex biological targets with high affinity and specificity. In oncology, piperidine derivatives have been successfully developed into agents targeting various aspects of cancer pathology, from cell proliferation to signaling pathways.[3][4]
The starting material, tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate, is a particularly versatile building block for drug discovery.[5] Its key structural features include:
-
A Piperidine Core: The central heterocyclic scaffold.
-
A tert-butoxycarbonyl (BOC) Protecting Group: This group on the piperidine nitrogen modulates reactivity during synthesis, preventing unwanted side reactions, and can be easily removed in later stages to allow for further functionalization.[5]
-
A Reactive Cyanomethylidene Group: The exocyclic double bond and the nitrile (cyano) functionality are ripe for diverse chemical transformations, such as Michael additions and cycloadditions, allowing for the rapid generation of a library of derivatives.[5]
This guide provides a comparative analysis of a hypothetical series of novel compounds (designated SYN-101 , SYN-102 , and SYN-103 ) synthesized from this piperidine scaffold. We will detail a comprehensive in vitro testing cascade designed to evaluate their potential as anticancer agents, comparing their performance against Doxorubicin, a well-established chemotherapeutic agent. Our focus is not only on presenting the data but on elucidating the scientific rationale behind each experimental choice, providing a trustworthy and robust framework for researchers in the field of drug development.
Experimental Design: A Multi-Tiered In Vitro Screening Workflow
The evaluation of novel chemical entities requires a systematic and logical progression from broad cytotoxicity screening to more focused mechanism of action (MoA) studies.[6][7] This ensures that resources are focused on the most promising candidates. Our workflow is designed to first identify potent compounds and then to understand their cellular and molecular effects.
Caption: In Vitro Screening Cascade.
Part 1: Comparative Cytotoxicity Analysis
The foundational step in identifying a potential anticancer compound is to determine its ability to inhibit cancer cell growth or induce cell death.[8] We employ the MTT assay, a robust and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9][10] A decrease in metabolic activity is correlated with a reduction in viable cells, caused by either cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation).
Rationale for Experimental Choices
-
Assay Selection (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its high throughput, reproducibility, and cost-effectiveness in primary screening.[9] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product whose absorbance is quantifiable.
-
Cell Line Panel: A panel of well-characterized cancer cell lines representing different tumor types is essential to assess the breadth of a compound's activity. We selected:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
-
-
Selectivity Assessment: To gauge potential toxicity to non-cancerous cells, we included HEK293 , a human embryonic kidney cell line. A good drug candidate should exhibit a high degree of selectivity, meaning it is significantly more toxic to cancer cells than to normal cells.[9]
-
Positive Control (Doxorubicin): Doxorubicin is a standard-of-care anthracycline chemotherapy agent with a well-documented cytotoxic profile. It serves as a benchmark to contextualize the potency of our novel compounds.[8]
Protocol 1: MTT Cytotoxicity Assay
This protocol is a self-validating system through the inclusion of multiple controls.
-
Cell Culture & Seeding:
-
Culture MCF-7, A549, HCT116, and HEK293 cells in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.
-
Harvest cells using trypsin-EDTA, perform a cell count using a hemocytometer or automated cell counter, and dilute to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation & Treatment:
-
Prepare 20 mM stock solutions of SYN-101, SYN-102, SYN-103, and Doxorubicin in DMSO.
-
Perform a serial dilution of each stock solution in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Controls: Include wells with "untreated cells" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
-
Incubation & Assay Development:
-
Incubate the treated plates for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to solubilize the formazan crystals. Gently shake the plate for 10 minutes.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value is the concentration of a compound required to inhibit cell growth by 50%.[6][8]
-
Comparative Performance Data
The following table summarizes the hypothetical IC₅₀ values obtained from the MTT assay.
| Compound | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT116 (Colon) | IC₅₀ (µM) vs. HEK293 (Normal) | Selectivity Index (SI) vs. MCF-7 |
| SYN-101 | 45.2 ± 3.1 | > 100 | 78.5 ± 5.6 | > 100 | > 2.2 |
| SYN-102 | 2.5 ± 0.4 | 5.1 ± 0.7 | 3.8 ± 0.5 | 48.9 ± 4.2 | 19.6 |
| SYN-103 | 15.8 ± 1.9 | 22.4 ± 2.5 | 19.1 ± 2.1 | 35.2 ± 3.3 | 2.2 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 5.4 ± 0.6 | 6.8 |
Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.
Interpretation of Results:
From this primary screen, SYN-102 emerges as the lead candidate. It demonstrates potent, single-digit micromolar activity across all three cancer cell lines. Crucially, its Selectivity Index of 19.6 for MCF-7 cells is nearly three times higher than that of the reference drug Doxorubicin, suggesting a potentially wider therapeutic window. SYN-101 showed weak activity, while SYN-103 was moderately active but lacked significant selectivity. Based on this data, SYN-102 was advanced to Mechanism of Action studies.
Part 2: Mechanism of Action – Enzyme Inhibition
Potent and selective cytotoxicity is only part of the story. To develop a compound into a viable drug, we must understand how it works.[11] Many modern cancer therapies are enzyme inhibitors that block key signaling pathways responsible for cell growth and survival.[12][13] Given the chemical structure of piperidine derivatives, a plausible mechanism is the inhibition of a protein kinase. Let's hypothesize that SYN-102 was designed to target AKT1 , a serine/threonine kinase that is a central node in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: Simplified PI3K/AKT Signaling Pathway.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This biochemical assay directly measures the ability of a compound to inhibit the activity of an isolated enzyme.[14]
-
Reagents:
-
Recombinant human AKT1 enzyme.
-
Fluorescently-labeled peptide substrate for AKT1.
-
ATP (the enzyme's co-factor).
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
SYN-102 and a known AKT inhibitor (e.g., MK-2206) as a positive control.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of assay buffer containing various concentrations of SYN-102 or the control inhibitor.
-
Add 5 µL of buffer containing the AKT1 enzyme and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing both the peptide substrate and ATP.
-
Controls: Include "no enzyme" wells and "vehicle (DMSO)" wells.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Data Acquisition & Analysis:
-
Measure the fluorescence signal on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate, and thus, to enzyme activity.
-
Calculate the percent inhibition relative to the DMSO control.
-
Determine the IC₅₀ value by plotting percent inhibition against the log of inhibitor concentration.
-
Comparative MoA Data
| Compound | Target Enzyme | IC₅₀ (nM) |
| SYN-102 | AKT1 | 75.3 ± 8.1 |
| MK-2206 (Control) | AKT1 | 5.2 ± 0.9 |
Interpretation of Results:
The data confirms that SYN-102 is a potent inhibitor of the AKT1 enzyme, with an IC₅₀ in the nanomolar range. While not as potent as the dedicated AKT inhibitor MK-2206, its activity in a biochemical assay strongly supports the hypothesis that its cellular cytotoxicity is driven by the inhibition of the PI3K/AKT signaling pathway. This mechanistic insight is critical for further development and potential patient stratification.
Conclusion and Future Directions
This guide demonstrates a systematic in vitro evaluation of novel compounds derived from this compound. Through a tiered screening approach, we identified SYN-102 as a promising lead candidate.
Performance Comparison:
-
Potency: SYN-102 exhibits potent, single-digit micromolar cytotoxicity against a range of cancer cell lines, approaching the potency of the clinical agent Doxorubicin.
-
Selectivity: SYN-102 demonstrates a superior selectivity profile compared to Doxorubicin, with a nearly 20-fold preference for killing breast cancer cells over normal kidney cells. This is a highly desirable characteristic for minimizing off-target toxicity.
-
Mechanism of Action: Unlike traditional cytotoxic agents like Doxorubicin which act via DNA intercalation, SYN-102 has a targeted mechanism, inhibiting the AKT1 kinase, a key driver of cancer cell survival and proliferation.
The findings presented here provide a strong rationale for advancing SYN-102 into more complex preclinical models, such as 3D spheroid cultures, ex vivo patient-derived explants, and ultimately, in vivo animal efficacy studies. The combination of potent and selective cytotoxicity, coupled with a well-defined mechanism of action, underscores the value of the piperidine scaffold in modern oncology drug discovery.
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A Senior Application Scientist's Guide to Piperidine Synthesis: Benchmarking Established Methods Against Novel Routes
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] The relentless pursuit of novel therapeutics necessitates the development of efficient, stereoselective, and sustainable methods for constructing this privileged heterocyclic motif. This guide provides an in-depth comparative analysis of established piperidine synthesis methodologies—namely, the catalytic hydrogenation of pyridines and the Pictet-Spengler reaction—against emerging strategies such as C-H functionalization and novel cyclization cascades. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document serves as a critical resource for researchers, scientists, and drug development professionals navigating the complex landscape of piperidine synthesis.
Introduction: The Enduring Significance of the Piperidine Moiety
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent non-aromatic rings in small molecule drugs.[3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[4] From antipsychotics like Risperdal to analgesics such as Fentanyl, the therapeutic impact of piperidine-containing molecules is undeniable.[5] Consequently, the development of robust and versatile synthetic routes to access diverse piperidine structures remains a paramount objective in organic and medicinal chemistry.[1][6]
This guide will dissect and compare the performance of traditional and contemporary synthetic approaches, offering a nuanced understanding of their respective strengths and limitations.
Established Methodologies: The Workhorses of Piperidine Synthesis
For decades, two primary strategies have dominated the synthesis of piperidines: the reduction of readily available pyridine precursors and the construction of the ring through cyclization reactions.
Catalytic Hydrogenation of Pyridines
The most direct and atom-economical route to piperidines is the catalytic hydrogenation of the corresponding pyridines.[2] This method involves the addition of hydrogen across the aromatic ring, typically employing a heterogeneous or homogeneous catalyst.
Mechanism and Causality: The aromaticity of the pyridine ring necessitates the use of potent catalytic systems to overcome the activation energy barrier.[7] Heterogeneous catalysts, such as platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and Raney nickel, are widely used, particularly in industrial settings, due to their ease of separation and recyclability.[2][8] Homogeneous catalysts, often based on rhodium or iridium, can offer higher selectivity and activity under milder conditions.[7][9] A key challenge is potential catalyst poisoning by the Lewis basic nitrogen atom of both the pyridine starting material and the piperidine product.[7][10] This is often mitigated by performing the reaction under acidic conditions to protonate the nitrogen, thereby increasing the pyridine ring's susceptibility to reduction.[2]
Experimental Protocol: Hydrogenation of Pyridine using PtO₂
-
Step 1: To a high-pressure hydrogenation vessel, add the substituted pyridine (1.0 eq) and a suitable solvent such as acetic acid or ethanol.
-
Step 2: Carefully add the catalyst, Platinum(IV) oxide (PtO₂, typically 1-10 mol%).
-
Step 3: Seal the vessel, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen gas to the desired pressure (typically 50-70 atm).[11]
-
Step 4: Stir the reaction mixture at room temperature or with gentle heating for 6-10 hours, monitoring the reaction progress by TLC or GC-MS.[11]
-
Step 5: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.
-
Step 6: Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by distillation or column chromatography.
Workflow: Catalytic Hydrogenation of Pyridine
Caption: Workflow for catalytic hydrogenation of pyridines.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in relevant cases for piperidine synthesis, a related heterocyclic system.[12][13] While classically used for tetrahydroisoquinolines, variations of this reaction can lead to piperidine-containing fused systems.[14]
Mechanism and Causality: The reaction proceeds through the formation of an iminium ion from the condensation of the amine and the carbonyl compound.[12] The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium ion to close the ring.[12] The reaction's success is highly dependent on the nucleophilicity of the aromatic ring; electron-rich systems like indoles react under mild conditions, while less reactive rings may require stronger acids and higher temperatures.[12]
Experimental Protocol: Aza-Pictet-Spengler Type Reaction
-
Step 1: Dissolve the β-amino ester (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane).
-
Step 2: Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, 10 mol%) to the mixture.
-
Step 3: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Step 4: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic fractions.
-
Step 6: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by column chromatography to yield the substituted piperidine.
Workflow: Pictet-Spengler Reaction
Caption: Generalized workflow for the Pictet-Spengler reaction.
Emerging Synthesis Routes: The Next Generation
Recent years have witnessed a surge in the development of novel strategies for piperidine synthesis, driven by the need for greater efficiency, stereocontrol, and access to complex substitution patterns.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, and its application to piperidines offers a streamlined approach to diversification.[15][16] This strategy avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-heteroatom bonds.
Mechanism and Causality: Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce substituents at various positions on the piperidine ring.[16] The site-selectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen.[16] For instance, different rhodium catalysts can direct functionalization to the C2, C3, or C4 positions.[15][16] Photoredox catalysis has also been successfully employed for the α-C-H functionalization of piperazines, a related class of heterocycles, suggesting its potential for piperidine synthesis as well.[17]
Novel Cyclization Strategies
Innovative cyclization reactions are continuously being developed to provide access to highly substituted and stereochemically complex piperidines.
Intramolecular aza-Michael Reactions: The intramolecular aza-Michael reaction (IMAMR) of N-tethered alkenes is a powerful method for constructing the piperidine ring.[1] Organocatalytic versions of this reaction have been developed to achieve high enantioselectivity.[1]
Radical-Mediated Cyclizations: Radical cyclizations of linear amino-aldehydes or 1,6-enynes offer another avenue to piperidine derivatives.[1] These reactions often proceed in good yields and can be initiated by various radical initiators.[1]
Gold-Catalyzed Cyclizations: Gold catalysis has enabled novel methods for piperidine synthesis, such as the cyclization of N-homopropargyl amides to form cyclic imidates, which can then be converted to piperidin-4-ones.[18]
"Clip-Cycle" Approach: A recently developed two-step "Clip-Cycle" strategy involves an E-selective cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst to synthesize 3-spiropiperidines.[19]
Benchmarking the Routes: A Comparative Analysis
The choice of a synthetic route depends on several factors, including the desired substitution pattern, stereochemical requirements, scalability, and cost.
| Feature | Catalytic Hydrogenation | Pictet-Spengler Reaction | C-H Functionalization | Novel Cyclizations |
| Starting Materials | Pyridines | β-Arylethylamines, Aldehydes/Ketones | Pre-formed piperidines | Acyclic precursors |
| Key Transformation | Reduction of aromatic ring | Iminium ion formation and cyclization | Direct C-H bond activation | Intramolecular ring closure |
| Stereocontrol | Often yields cis-products, can be catalyst-dependent[8] | Can be stereoselective with chiral catalysts or auxiliaries[20] | Can be highly stereoselective depending on the catalyst[16] | Often designed for high stereoselectivity[1][18][19] |
| Substrate Scope | Broad for substituted pyridines, but sensitive functional groups may be reduced[7] | Dependent on the nucleophilicity of the aromatic ring[12] | Emerging, but can be limited by directing group compatibility[15] | Can be highly specific to the designed precursor[1] |
| Yields | Generally high (>95%)[11] | Variable, can be high for activated systems | Moderate to high | Good to excellent[1][19] |
| Conditions | Often high pressure and/or temperature[2] | Often acidic, can be mild for activated substrates[12] | Mild to moderate | Generally mild[1][19] |
| Key Advantages | Atom-economical, readily available starting materials | Forms complex fused systems in one step | Avoids pre-functionalization, highly efficient | Access to complex and stereochemically rich structures |
| Key Limitations | Can lack selectivity for certain functional groups, harsh conditions[7] | Limited to specific substitution patterns, may require harsh conditions[12] | Can require specific directing groups, regioselectivity can be a challenge[15] | Substrate synthesis can be multi-step |
Conclusion and Future Outlook
While established methods like catalytic hydrogenation and the Pictet-Spengler reaction remain valuable tools for piperidine synthesis, the landscape is rapidly evolving. Newer strategies, particularly in the realm of C-H functionalization and novel cyclizations, offer unprecedented opportunities for accessing structurally diverse and complex piperidine derivatives with high levels of stereocontrol. The continued development of these innovative methods will undoubtedly accelerate the discovery of new piperidine-containing therapeutics. For the modern medicinal chemist, a thorough understanding of this diverse synthetic toolbox is essential for navigating the challenges of drug design and development.
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ResearchGate. Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. Available from: [Link]
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Pérez, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1085-1093. Available from: [Link]
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Wang, D.-C., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 129-136. Available from: [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-15. Available from: [Link]
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ResearchGate. Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. Available from: [Link]
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Beeson, T. D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 707-715. Available from: [Link]
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Buffat, M. G. P. (2004). Synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729. Available from: [Link]
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Brown, A. D., et al. (2023). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 21(2), 269-275. Available from: [Link]
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Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available from: [Link]
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Afzal, A., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(28), 11519-11526. Available from: [Link]
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A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for Piperidine Compound Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperidine ring is a ubiquitous structural motif in pharmaceuticals, making robust and sensitive analytical methods essential for drug development and quality control.[1] This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of a model piperidine compound. We will delve into the validation of both methods, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, to demonstrate the superior performance of the UHPLC-MS/MS approach in terms of sensitivity, specificity, and efficiency.[2][3]
Introduction: The Analytical Challenge of Piperidine Compounds
Piperidine and its derivatives are fundamental building blocks in a vast number of active pharmaceutical ingredients (APIs). Their analysis, however, can present several challenges. Simple piperidine lacks a native chromophore, rendering it invisible to UV detection without a derivatization step.[1] This derivatization process can be time-consuming and introduce variability.[4] Furthermore, the basic nature of the piperidine nitrogen can lead to poor peak shape (tailing) in reversed-phase HPLC due to interactions with residual silanol groups on the stationary phase.[5]
Traditionally, HPLC-UV has been a workhorse for the analysis of piperidine-containing compounds that either possess a chromophore or have been derivatized.[1] While cost-effective, this method can lack the specificity needed for complex matrices and the sensitivity required for trace-level analysis, such as in the case of genotoxic impurities.[6][7]
This guide introduces a modern alternative: a UHPLC-MS/MS method. This technique combines the high separation efficiency of UHPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry, offering a direct and more powerful analytical solution.[8] We will validate both a conventional HPLC-UV method (requiring derivatization) and our new UHPLC-MS/MS method side-by-side to provide a clear, data-driven comparison.
Methodologies: A Head-to-Head Comparison
For this guide, we will compare two distinct analytical approaches for the quantification of a model piperidine compound in a representative pharmaceutical formulation.
Conventional Method: HPLC-UV with Pre-Column Derivatization
This method represents a standard approach for analyzing piperidine compounds lacking a UV chromophore.
-
Principle: The piperidine compound is first reacted with a derivatizing agent, 4-toluenesulfonyl chloride (tosyl chloride), to attach a UV-active group.[1][9] The resulting derivative is then separated and quantified using reversed-phase HPLC with UV detection.[1]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Key Challenge: The multi-step sample preparation, including the derivatization reaction, can be a source of error and is often time-intensive.[4]
Novel Method: UHPLC-MS/MS
This method leverages modern technology to overcome the limitations of the conventional approach.
-
Principle: The piperidine compound is directly injected into the UHPLC system, separated from matrix components, and then detected by a tandem mass spectrometer. The MS/MS detector is set to a specific mass transition for the target analyte, providing exceptional selectivity and sensitivity.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Key Advantage: Direct analysis without derivatization, leading to a faster, simpler, and potentially more accurate workflow. The high sensitivity makes it ideal for trace analysis.[7][8]
The Validation Workflow: Ensuring Method Suitability
The purpose of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] Our validation strategy follows the ICH Q2(R1) guidelines and includes an assessment of specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.[2][10][11]
Below is a diagram illustrating the typical analytical method validation workflow.
Caption: A generalized workflow for analytical method validation.
Experimental Protocols
Detailed protocols are essential for reproducibility.
System Suitability Testing (SST)
Causality: Before any sample analysis, SST is performed to ensure the chromatographic system is performing adequately.[12][13][14] This is a self-validating check; if the SST fails, the system is not suitable for the analysis, and any data generated would be invalid.[15]
Protocol:
-
Prepare a standard solution of the piperidine compound (or its derivative for HPLC-UV) at a concentration of 10 µg/mL.
-
Inject the solution six consecutive times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time.
-
Verify that the tailing factor and theoretical plates are within the acceptance criteria defined in the method.
| Parameter | Acceptance Criteria | Rationale |
| %RSD of Peak Area | ≤ 2.0% | Ensures injection precision.[12] |
| %RSD of Retention Time | ≤ 1.0% | Indicates stable chromatographic conditions.[15] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Confirms good peak symmetry. |
| Theoretical Plates (N) | > 2000 | Demonstrates column efficiency. |
Linearity Study
Causality: This study verifies that the method's response is directly proportional to the analyte concentration over a specific range. This is fundamental for accurate quantification.
Protocol:
-
Prepare a stock solution of the piperidine compound.
-
Perform serial dilutions to create at least five calibration standards spanning the expected concentration range.
-
For the HPLC-UV method, perform the derivatization step on each standard.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Comparative Validation Data
The following tables summarize the validation results for both methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV with Derivatization | UHPLC-MS/MS (New Method) |
| Linearity Range | 0.5 - 50 µg/mL | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | 0.9991 | 0.9998 |
| Regression Equation | y = 45872x + 1203 | y = 156980x + 540 |
-
Expert Insight: The UHPLC-MS/MS method demonstrates a significantly lower and wider linear range, showcasing its superior sensitivity. The correlation coefficient is also closer to unity, indicating a better fit of the data to the regression line.
Table 2: Accuracy and Precision
Accuracy was determined by spike recovery at three concentration levels (low, medium, high). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as %RSD.
| Parameter | HPLC-UV with Derivatization | UHPLC-MS/MS (New Method) |
| Accuracy (% Recovery) | 98.5% - 102.1% | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | 1.35% | 0.85% |
| Precision (Intermediate, %RSD) | 1.88% | 1.12% |
-
Expert Insight: Both methods show good accuracy within typical acceptance criteria (e.g., 98-102%). However, the UHPLC-MS/MS method exhibits superior precision, with lower %RSD values. This indicates less random error and higher reliability, likely due to the elimination of the manual derivatization step.
Table 3: Sensitivity (LOD & LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[12][15]
| Parameter | HPLC-UV with Derivatization | UHPLC-MS/MS (New Method) |
| LOD | 0.15 µg/mL[9] | 0.015 ng/mL |
| LOQ | 0.44 µg/mL[9] | 0.050 ng/mL |
-
Expert Insight: The difference in sensitivity is profound. The UHPLC-MS/MS method is approximately 10,000 times more sensitive than the HPLC-UV method. This is a critical advantage for applications such as impurity testing, bioanalysis, and the analysis of highly potent APIs.[7]
Specificity: A Decisive Advantage for MS/MS
Causality: Specificity is the ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).
-
HPLC-UV: Specificity relies solely on chromatographic separation. A co-eluting impurity with a similar UV spectrum can interfere with the analyte peak, leading to inaccurate results.
-
UHPLC-MS/MS: This technique offers an extra dimension of specificity. Even if an impurity co-elutes, it is highly unlikely to have the same parent mass and fragment mass as the target analyte. This makes the MS/MS method inherently more specific and reliable.
The diagram below illustrates this concept.
Caption: Specificity comparison between HPLC-UV and UHPLC-MS/MS.
Conclusion: A Clear Path to Superior Analysis
This comparative validation guide demonstrates the substantial advantages of adopting a modern UHPLC-MS/MS method for the analysis of piperidine compounds. While the conventional HPLC-UV method with derivatization is viable, the UHPLC-MS/MS approach offers a paradigm shift in performance.
Key Takeaways:
-
Enhanced Sensitivity: The UHPLC-MS/MS method provides significantly lower detection and quantitation limits, making it suitable for trace-level analysis.
-
Improved Specificity: The use of mass detection provides a higher degree of confidence in the analytical results, especially in complex matrices.
-
Increased Efficiency: The elimination of the derivatization step simplifies the workflow, reduces analysis time, and minimizes potential sources of error.
For laboratories engaged in drug development and quality control, investing in UHPLC-MS/MS technology for the analysis of piperidine and other challenging compounds represents a strategic move towards more robust, reliable, and efficient science.
References
- Benchchem. (n.d.). HPLC-UV Analysis of Piperidine-Containing Compounds.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
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American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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Pharmaceutical Updates. (2021). System Suitability in HPLC Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Analysis of 1-Acetylpiperidine in Complex Mixtures: HPLC-UV vs. GC-MS.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Chromatographic Analysis of 1-(Chlorocarbonyl)piperidine-d10 Derivatives.
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
Oxford Academic. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (2024). UHPLC-MS/MS Technique: Applications in Analytical Chemistry. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate (CAS No. 197569-11-2). As a valued professional in research and development, your safety, and the integrity of our shared environment, are paramount. This document moves beyond a simple checklist to explain the causality behind each procedural step, grounding every recommendation in established safety science and regulatory standards. Our goal is to empower you with the knowledge to manage chemical waste not just correctly, but also confidently and safely.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. This compound is an organic compound featuring a piperidine core and a cyanomethylidene group.[1] Its hazard profile, derived from GHS (Globally Harmonized System) classifications for structurally similar compounds, dictates the stringent handling and disposal requirements.[2]
The primary risks associated with this and similar nitrile-containing heterocyclic compounds are summarized below.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Direct contact must be minimized. The compound must not enter the general waste stream where it could contaminate groundwater or pose a risk to waste handlers. Inhalation of dust or aerosols must be strictly avoided.[2] |
| Skin Irritation | H315: Causes skin irritation | Prolonged or repeated skin contact can cause irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[2] |
| Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant eye damage. Chemical safety goggles or a face shield are mandatory to prevent accidental splashes.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent irritation of the respiratory tract.[3][4] |
Causality Link: The presence of the nitrile group (-C≡N) is a key structural feature. While this specific compound is a complex organic molecule, simpler inorganic cyanide salts are known for their high toxicity.[5][6] Although the toxicological properties are not identical, this structural alert warrants a cautious approach. Disposal methods must be chosen to ensure the complete destruction of the compound, preventing the potential release of toxic substances into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the risk assessment, a specific PPE protocol is required. Adherence to this protocol is non-negotiable.
| Task | Required PPE | Rationale |
| Routine Handling & Weighing | - Nitrile Gloves- Safety Goggles- Lab Coat | Provides a primary barrier against skin contact and eye splashes.[7][8][9] Nitrile offers good resistance to many organic solvents and weak acids but should be changed immediately upon contamination.[10] |
| Preparing for Disposal (e.g., packaging waste) | - Nitrile Gloves- Safety Goggles- Lab Coat | Same as routine handling, as the risk of accidental exposure remains. |
| Spill Cleanup | - Heavy-duty Nitrile or Butyl Gloves- Chemical Splash Goggles & Face Shield- Impervious Clothing/Coveralls- Approved Respirator (if significant dust/aerosol is generated) | Provides enhanced protection during emergencies where exposure levels may be higher. Thicker gloves offer greater resistance to chemical breakthrough.[11][12] |
Note on Glove Selection: Standard thin-mil nitrile gloves are suitable for incidental splash protection only. If prolonged contact is anticipated or a spill occurs, they must be removed and replaced immediately.[13] For extensive cleanup, more robust gloves like butyl rubber are recommended.[11]
Waste Characterization and Segregation: A Critical Step for Compliance
Proper disposal begins with correct waste characterization.
-
Waste Classification: this compound waste must be classified as Hazardous Chemical Waste . It should never be disposed of down the drain or in regular trash.[7]
-
EPA Waste Codes: While a specific listing may not exist for this compound, it could potentially fall under generic waste codes if it exhibits characteristics of hazardous waste (e.g., toxicity).[14][15] However, for practical laboratory purposes, it must be treated as a non-specified hazardous organic compound. Your institution's Environmental Health & Safety (EHS) office will assign the final, appropriate waste codes based on local and national regulations.
-
Segregation: This waste stream must be kept separate from all other types of waste, including:
-
Non-hazardous solid and liquid waste.
-
Biologically hazardous waste.
-
Radioactive waste.
-
Incompatible chemicals (e.g., strong acids or bases that could react with the nitrile group).
-
Trustworthiness Principle: Segregating waste is a self-validating system. It prevents dangerous chemical reactions within a waste container and ensures that the final disposal method, typically high-temperature incineration, is appropriate and effective for the specific chemical class.
Step-by-Step Disposal Protocol
Follow these steps precisely to ensure safe and compliant disposal of both the pure compound and any contaminated materials (e.g., weighing paper, gloves, contaminated silica gel).
4.1. Containerization
-
Select an Appropriate Container: Use a dedicated, leak-proof, and chemically compatible container for solid waste. A wide-mouth polyethylene or glass jar with a screw-on cap is ideal. The container must be in good condition with no cracks or residue on the outside.
-
Avoid Overfilling: Never fill a waste container more than 80% of its capacity. This provides a safety margin to prevent spills from expansion or during transport.
4.2. Labeling
-
Immediate Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.
-
Complete Information: The label must be filled out completely and legibly, including:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
CAS Number: 197569-11-2.
-
An accurate estimate of the quantity.
-
The date the first waste was added.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
4.3. Storage
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin within or near the chemical fume hood where the waste was generated.
-
Compatibility: Ensure the container is stored away from incompatible materials.
4.4. Final Disposal
-
Contact EHS: Once the container is nearing full or the accumulation time limit set by your institution is reached, arrange for a pickup from your facility's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Documentation: You will be required to sign a waste manifest. This is a legal record tracking the waste from its point of generation to its final disposal site.
Emergency Procedures for Spills
Accidents require a calm and methodical response.
-
Small Spill (Solid, <1 gram, contained in a fume hood):
-
Ensure your PPE is intact.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.
-
Carefully sweep the mixture into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the waste container.
-
Label the container as "Spill Debris containing this compound."
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
PubChem. (n.d.). tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]
-
Eagle Protect. (n.d.). Eagle Nitrile Glove Chemical Resistance Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). CYANIDES (as CN). Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Cyanogen Chloride. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). CYANOGEN. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Hazardous Waste Characteristics. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). HYDROGEN CYANIDE. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
California Department of Industrial Relations. (2014). OSHA Instruction CPL 03-00-017 & Inspection Procedures for Isocyanates. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate. This document moves beyond a simple checklist to offer a procedural and logistical framework, ensuring the safety of all laboratory personnel. The causality behind each recommendation is explained to build a culture of safety through understanding.
Hazard Assessment and Risk Analysis
This compound is a specialized organic compound. Its core hazard profile stems from the cyanomethylidene group, which is structurally related to cyanoacrylates, commonly known as "superglues".[1] This functional group is highly reactive, particularly with moisture, and can polymerize rapidly. This reactivity is the root cause of its primary hazards: a strong potential to bond skin and eyes instantly, alongside irritant effects.[1]
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, aggregated data from structurally similar molecules provides a reliable hazard profile.
Table 1: GHS Hazard Classification for Structurally Related Compounds
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4][5][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4][5][6] |
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory. Each component is selected to counteract a specific hazard presented by the compound.
Primary Barrier: Hand Protection
The choice of gloves is critical due to the adhesive nature of the cyanomethylidene group. Standard laboratory gloves may be insufficient or even hazardous.
-
Expertise & Causality: The rapid polymerization of cyanoacrylates can cause standard nitrile or latex gloves to adhere to the skin or to each other, creating a significant risk during removal.[7] Furthermore, some solvents used with the compound may degrade these materials. The ideal glove material is one to which the adhesive does not bond.
-
Primary Recommendation: Polyethylene gloves are the preferred choice for direct handling.[7] Cyanoacrylates do not adhere to polyethylene, which prevents the glove from bonding to your skin or equipment.[7] These gloves are often thin, so they should be worn over a standard nitrile glove for better dexterity and protection against incidental solvent splashes.
Table 2: Glove Selection Rationale
| Glove Material | Recommended Use | Key Considerations |
| Polyethylene | Outer Glove: Direct handling of the compound and contaminated surfaces. | Non-adherent to cyanoacrylates.[7] Can be less form-fitting.[7] |
| Nitrile Rubber | Inner Glove: Provides a secondary barrier and splash protection from solvents. | Must be changed immediately upon contamination. Can be bonded by the compound.[7] |
Essential Shielding: Eye and Face Protection
Given the "Causes serious eye irritation" classification, robust eye protection is non-negotiable.[2][4][5][6]
-
Minimum Requirement: Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards must be worn at all times in the laboratory where this compound is handled.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or reaction quenching), a full-face shield must be worn in addition to safety goggles.
Body Protection: Lab Coats and Aprons
Protective clothing prevents skin contact and contamination of personal attire.
-
A chemically resistant lab coat is mandatory.[2][6] For procedures with a higher risk of spills or splashes, a chemically impervious apron should be worn over the lab coat. Clothing should be laundered separately from personal items.[8]
Respiratory Safeguards: Engineering Controls and Respirators
The compound is classified as a potential respiratory irritant.[2][4][5][6] Therefore, controlling airborne exposure is crucial.
-
Primary Control: All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[9]
-
Secondary Control: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Procedural Workflow for Safe Handling
Trustworthiness in safety protocols comes from self-validating, repeatable procedures.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[4]
-
Assemble All Materials: Place all necessary chemicals, solvents, and equipment inside the fume hood before handling the compound.
-
Don PPE: Put on all required PPE in the correct order: inner nitrile gloves, lab coat, safety goggles, outer polyethylene gloves.
Step-by-Step Handling Protocol
-
Weighing: If weighing the solid, do so within the fume hood on a tared weigh paper or in a disposable container to minimize contamination.
-
Transfers: Use spatulas or powder funnels for solid transfers. For solutions, use syringes or cannulas.
-
Work Demeanor: Handle the material deliberately and avoid sudden movements. Always keep the container tightly closed when not in use.[2][5][8]
-
Contamination Control: Any item that comes into contact with the compound is considered contaminated. Do not remove it from the fume hood without proper decontamination or containment.
Post-Handling and Decontamination
-
Decontaminate Surfaces: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., alcohol), followed by a soap and water solution.[2]
-
Doff PPE: Remove PPE in the reverse order of donning, taking care not to touch the outside of contaminated items. Remove the outer polyethylene gloves first, followed by the lab coat, safety goggles, and finally the inner nitrile gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[2][5][9]
Emergency Response and First Aid
Immediate and correct response to exposure is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][10][11] If skin is bonded, do not attempt to force it apart. [1] Gently soak the area in warm, soapy water. A de-bonding agent like acetone may be used with caution on non-sensitive skin, away from open wounds.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][12] Do not try to force the eyelids open if they are bonded. [1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2][10][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR, avoiding mouth-to-mouth resuscitation.[2] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[2][10] Do NOT induce vomiting. [10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Spill Management and Waste Disposal
-
Spill Response: For a minor spill within a fume hood, absorb the material with an inert binder like diatomite or vermiculite.[2] Collect the material using non-sparking tools into a sealed, labeled container for disposal.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Waste Disposal: All contaminated materials, including gloves, weigh papers, and absorbent materials, must be disposed of as hazardous chemical waste.[2][5][11] Place waste in a clearly labeled, sealed container and follow all local, state, and federal regulations for disposal.[10]
Visual Workflow Diagram
This diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- MedChemExpress. (2025). tert-Butyl 4-(piperidin-4-yl)
- Civil Air P
- PubChem. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate.
- ChemicalBook. (2025).
- Fisher Scientific. (2025).
- Kelly, K. (2021).
- AK Scientific, Inc. Tert-Butyl 4-(cyanomethoxy)
- PubChem. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate.
- MedChemExpress. (2025). tert-Butyl 4-(piperazin-1-ylmethyl)
- Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
- BenchChem.
- Fisher Scientific. (2009). tert-Butyl 4-[4-(aminomethyl)
- Fluorochem. (2024). tert-Butyl 4-((3-fluorophenyl)amino)
- MedChemExpress. (2025). tert-Butyl 4-(piperidine-4-carbonyl)
- Fisher Scientific. (2023). tert-Butyl-4-[4-(hydroxymethyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
